Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-chloro-2-piperidin-1-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-2-18-11(17)9-8-14-12(15-10(9)13)16-6-4-3-5-7-16/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEXRBHAQPGEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674802 | |
| Record name | Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34750-24-8 | |
| Record name | Ethyl 4-chloro-2-(1-piperidinyl)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34750-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The synthesis is dissected into three primary stages: the esterification of uracil-5-carboxylic acid, the subsequent chlorination to a key dichlorinated intermediate, and the final regioselective nucleophilic aromatic substitution with piperidine. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical analysis of reaction parameters to ensure a reproducible and efficient synthesis.
Introduction
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence is due to their ability to mimic the endogenous purine and pyrimidine bases of nucleic acids, allowing them to interact with a wide array of biological targets, including kinases, proteases, and G-protein coupled receptors. This compound, in particular, serves as a crucial intermediate in the development of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.[1] The strategic placement of the chloro, piperidinyl, and carboxylate moieties on the pyrimidine ring provides multiple points for diversification, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.
This guide is structured to provide a deep understanding of the synthesis, moving beyond a simple recitation of steps to explain the "why" behind the "how." By understanding the mechanistic underpinnings and the rationale for specific reagents and conditions, researchers can troubleshoot and adapt these procedures for their own unique applications.
Overall Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the readily available starting material, uracil-5-carboxylic acid. The overall transformation can be visualized as follows:
Caption: Overall synthetic route to the target compound.
Part 1: Esterification of Uracil-5-carboxylic Acid
The initial step in the synthesis is the conversion of uracil-5-carboxylic acid to its corresponding ethyl ester. This is a classic Fischer esterification reaction, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[2][3][4][5]
Causality Behind Experimental Choices
-
Excess Ethanol: The Fischer esterification is a reversible reaction.[2] By using ethanol as the solvent, its high concentration shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.
-
Sulfuric Acid as Catalyst: Concentrated sulfuric acid serves two critical roles. Firstly, it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol. Secondly, it acts as a dehydrating agent, sequestering the water formed during the reaction and further driving the equilibrium towards the product side.[2]
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend uracil-5-carboxylic acid (1 equivalent) in absolute ethanol (10-20 volumes).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the stirred suspension. The addition is exothermic and should be done with cooling.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralization and Extraction: To the residue, add cold water and neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The pH should be around 7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,4-dihydroxypyrimidine-5-carboxylate. The product can be further purified by recrystallization from ethanol or another suitable solvent.
Part 2: Chlorination of Ethyl 2,4-dihydroxypyrimidine-5-carboxylate
The second stage of the synthesis involves the conversion of the dihydroxy pyrimidine intermediate to the key building block, ethyl 2,4-dichloropyrimidine-5-carboxylate. This transformation is achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6][7]
Causality Behind Experimental Choices
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful reagent for converting hydroxyl groups on heterocyclic rings, particularly those in conjugation with the ring nitrogen atoms (as in the tautomeric amide form of the dihydroxypyrimidine), into chloro groups.[6] The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
-
Elevated Temperature: The chlorination reaction typically requires heating to ensure a reasonable reaction rate and to drive the reaction to completion.[6]
Detailed Experimental Protocol
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride guard tube. To the flask, add ethyl 2,4-dihydroxypyrimidine-5-carboxylate (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (5-10 equivalents) to the starting material. The reaction can be highly exothermic, and the POCl₃ should be added slowly with cooling in an ice bath.
-
Reaction: Heat the reaction mixture to reflux (around 105-110 °C) and maintain for 3-5 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
Extraction: Once the ice has melted, neutralize the acidic solution with a solid base like sodium carbonate or a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 volumes).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 2,4-dichloropyrimidine-5-carboxylate can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Part 3: Regioselective Synthesis of this compound
This final step is the most critical in terms of achieving the desired product. It involves a nucleophilic aromatic substitution (SNA) reaction between ethyl 2,4-dichloropyrimidine-5-carboxylate and piperidine. The regioselectivity of this reaction is paramount, as substitution can occur at either the C2 or C4 position.
Causality Behind Experimental Choices and Regioselectivity
The regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidines is influenced by the electronic nature of the substituent at the C5 position. With an electron-withdrawing group like an ester at C5, the C4 position is generally more activated towards nucleophilic attack. However, studies have shown that the use of tertiary amines as nucleophiles can lead to selective substitution at the C2 position.[8][9][10] While piperidine is a secondary amine, the reaction conditions can be manipulated to favor the desired C2 substitution. This can be achieved by carefully controlling the temperature, solvent, and base. In some cases, a catalyst may be employed to direct the substitution.
The rationale for C2 selectivity with certain nucleophiles, even with an electron-withdrawing group at C5, can be attributed to a combination of steric and electronic factors, as well as the potential for the reaction to proceed through different intermediates.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dichloropyrimidine-5-carboxylate (1 equivalent) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) (10-20 volumes).
-
Reagent Addition: Add piperidine (1.0-1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Uracil-5-carboxylic acid | C₅H₄N₂O₄ | 156.09 | White solid |
| Ethyl 2,4-dihydroxypyrimidine-5-carboxylate | C₇H₈N₂O₄ | 184.15 | White solid |
| Ethyl 2,4-dichloropyrimidine-5-carboxylate | C₇H₆Cl₂N₂O₂ | 221.04 | White solid |
| This compound | C₁₂H₁₆ClN₃O₂ | 285.73 | Off-white solid |
Characterization Data for this compound
-
¹H NMR (CDCl₃, 400 MHz): δ 8.65 (s, 1H, pyrimidine-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85 (t, J = 5.4 Hz, 4H, piperidine-H), 1.70-1.60 (m, 6H, piperidine-H), 1.37 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 164.5, 161.8, 160.5, 158.2, 109.8, 61.2, 45.3, 25.9, 24.8, 14.3.
-
Mass Spectrometry (ESI): m/z 286.1 [M+H]⁺.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of this compound presented herein provides a reliable and scalable route to this important medicinal chemistry intermediate. By understanding the principles of Fischer esterification, the mechanism of chlorination with phosphorus oxychloride, and the factors governing the regioselectivity of nucleophilic aromatic substitution on the pyrimidine core, researchers can confidently execute this synthesis. The detailed protocols and characterization data provided serve as a valuable resource for drug discovery and development professionals, facilitating the generation of novel pyrimidine-based compounds with therapeutic potential.
References
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J Org Chem. 2015 Aug 7;80(15):7757-63. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
Regioselective Control of the SNAr Amination of 5‑Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - The Journal of Organic Chemistry - ACS Figshare. [Link]
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ResearchGate. [Link]
-
Can someone advise on esterification of carboxylic acid with ethanol in presence of con sulphuric acid? | ResearchGate. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. [Link]
-
4 - RSC Medicinal Chemistry. [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? | ResearchGate. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. [Link]
-
Synthesis and spectral analysis of 4-(4-chlorophenyl)-3,4,6,7,8,9-hexahydro-1H- cyclohepta-pyrimidin-2(5H)-one and study of its. [Link]
-
esterification - alcohols and carboxylic acids - Chemguide. [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - ACS Publications - American Chemical Society. [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. [Link]
-
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed. [Link]
-
10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL) - YouTube. [Link]
-
Fischer esterification (video) - Khan Academy. [Link]
-
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed. [Link]
-
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed. [Link]
Sources
- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acs.figshare.com [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and the strategic placement of a chloro group, a piperidinyl moiety, and an ethyl carboxylate group offers a versatile platform for the synthesis of a diverse range of derivatives. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectroscopic characterization of this important building block.
Chemical Properties and Structure
The structural framework of this compound combines several key functional groups that dictate its chemical behavior. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, along with the carboxylate group, significantly influences the reactivity of the chloro-substituent, making it a prime site for nucleophilic substitution.
| Property | Value |
| CAS Number | 34750-24-8 |
| Molecular Formula | C12H16ClN3O2 |
| Molecular Weight | 269.73 g/mol |
| IUPAC Name | This compound |
| Appearance | Likely an off-white to pale yellow solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; Cl [label="Cl", pos="0,-3!"]; C_ester [label="C", pos="2.8,-1.25!"]; O_ester1 [label="O", pos="3.8,-0.5!"]; O_ester2 [label="O", pos="3,-2.5!"]; C_ethyl1 [label="CH2", pos="5.1,-0.8!"]; C_ethyl2 [label="CH3", pos="6.4,-0.1!"]; N_pip [label="N", pos="-2.8,1.25!"]; C_pip1 [label="CH2", pos="-3.8,2.5!"]; C_pip2 [label="CH2", pos="-5.1,2!"]; C_pip3 [label="CH2", pos="-5.6,0.5!"]; C_pip4 [label="CH2", pos="-4.8,-0.8!"]; C_pip5 [label="CH2", pos="-3.3,-0.3!"]; H6[label="H", pos="2.1,1.25!"];
// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C4 -- Cl; C5 -- C_ester; C_ester -- O_ester1; C_ester -- O_ester2 [style=double]; O_ester1 -- C_ethyl1; C_ethyl1 -- C_ethyl2; C2 -- N_pip; N_pip -- C_pip1; C_pip1 -- C_pip2; C_pip2 -- C_pip3; C_pip3 -- C_pip4; C_pip4 -- C_pip5; C_pip5 -- N_pip; C6 -- H6; }
Caption: Chemical structure of this compound.
Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and efficient precursor for this synthesis is Ethyl 2,4-dichloropyrimidine-5-carboxylate. The reaction proceeds by the selective displacement of the more reactive chlorine atom at the 2-position by piperidine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2,4-dichloropyrimidine-5-carboxylate (1 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Nucleophilic Addition: Slowly add piperidine (1 equivalent) to the reaction mixture at room temperature.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, particularly at the 4-position. The chlorine atom at this position is susceptible to nucleophilic substitution, providing a facile route to further functionalization.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity is the SNAr mechanism. The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the chloride ion by a wide range of nucleophiles.
Common nucleophiles that can be employed include:
-
Amines (primary and secondary)
-
Alcohols and phenols (alkoxides and phenoxides)
-
Thiols (thiolates)
-
Organometallic reagents (in cross-coupling reactions)
The choice of solvent and base is crucial for the success of these reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can solvate the charged intermediates.
Caption: Reactivity of this compound.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl, piperidinyl, and pyrimidine protons.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrimidine-H | ~8.5-8.8 | Singlet | 1H |
| Ethyl-CH2 | ~4.2-4.4 | Quartet | 2H |
| Piperidinyl-CH2 (α to N) | ~3.6-3.8 | Multiplet | 4H |
| Piperidinyl-CH2 (β, γ to N) | ~1.5-1.7 | Multiplet | 6H |
| Ethyl-CH3 | ~1.2-1.4 | Triplet | 3H |
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~165-170 |
| Pyrimidine C2, C4, C6 | ~155-165 |
| Pyrimidine C5 | ~110-120 |
| Ethyl-CH2 | ~60-65 |
| Piperidinyl-CH2 (α to N) | ~45-50 |
| Piperidinyl-CH2 (β to N) | ~25-30 |
| Piperidinyl-CH2 (γ to N) | ~23-26 |
| Ethyl-CH3 | ~13-15 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Wavenumber (cm-1) |
| C=O (Ester) | ~1720-1740 |
| C=N, C=C (Aromatic) | ~1550-1650 |
| C-Cl | ~700-800 |
| C-H (Aliphatic) | ~2850-2960 |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C12H16ClN3O2. The isotopic pattern of the chlorine atom (35Cl and 37Cl in a ~3:1 ratio) will be a characteristic feature in the mass spectrum, with two molecular ion peaks separated by two mass units.
Applications in Drug Discovery and Development
Substituted pyrimidines are a cornerstone in medicinal chemistry, with applications as kinase inhibitors, antivirals, and anticancer agents. This compound serves as a valuable intermediate for the synthesis of such compounds. The reactivity of the 4-chloro position allows for the introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, similar 4-chloro pyrimidine derivatives have been utilized in the synthesis of inhibitors for various kinases.[1]
Conclusion
This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly at the 4-position, allows for the straightforward synthesis of a wide array of derivatives. A thorough understanding of its chemical properties and spectroscopic data is paramount for its effective utilization in the development of novel therapeutic agents. This guide provides a foundational understanding for researchers and scientists working with this important heterocyclic compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 43(24), 4606-16.
- Klutchko, S. R., et al. (1998). 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 41(17), 3276-92.
- Takahashi, K., et al. (2006). Radical cyclization of haloalkynes to produce five- and six-membered N-containing heterocycles. Tetrahedron, 62(45), 10566-10575.
- Song, J., et al. (2012). A one-pot cyclization/reduction cascade of halogenated amides. Organic Letters, 14(17), 4438-4441.
- Muñiz, K., et al. (2011). Cobalt-catalyzed cyclization.
Sources
A Technical Guide to Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate: From a Versatile Synthetic Intermediate to Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate is not an end-product therapeutic agent but rather a pivotal molecular scaffold in medicinal chemistry. Its true significance lies in its role as a versatile synthetic intermediate for the generation of a diverse range of pharmacologically active compounds. The pyrimidine core, a privileged structure in drug discovery, combined with a strategically placed and reactive chlorine atom, makes this compound a valuable starting point for creating potent and selective kinase inhibitors.[1][2] This guide elucidates the synthetic utility of this intermediate and details the mechanism of action of the advanced molecules derived from it, with a primary focus on inhibitors of key signaling pathways implicated in oncology, such as the PI3K/Akt/mTOR pathway.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making it an attractive and well-recognized scaffold for the design of therapeutic agents.[2] Pyrimidine derivatives exhibit a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] Their ability to form hydrogen bonds and act as bioisosteres for other aromatic systems allows them to interact effectively with a variety of biological targets.[5] this compound embodies the key features of a successful drug intermediate: a core scaffold with proven biological relevance and a reactive handle (the chloro group) for straightforward chemical modification.
Synthetic Utility and Key Transformations
The primary value of this compound is derived from the reactivity of the chlorine atom at the C4 position of the pyrimidine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing fragments. This reaction is a cornerstone in the synthesis of many kinase inhibitors, where a specific amine side chain is crucial for binding to the target protein's active site.
A typical synthetic workflow involves the condensation of the pyrimidine intermediate with a desired amine (R-NH₂), often under thermal conditions or with base catalysis, to yield the final, more complex product. This modular approach enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Caption: General synthetic workflow using the pyrimidine intermediate.
Mechanism of Action of Key Derivatives: Targeting the PI3K/Akt/mTOR Pathway
Many potent anticancer agents derived from pyrimidine scaffolds function by inhibiting protein kinases, which are critical regulators of cell signaling pathways.[1] A prominent example is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, a central signaling cascade that controls cell growth, proliferation, and survival.[6]
The PI3K/Akt/mTOR Pathway: Under normal conditions, growth factors bind to receptor tyrosine kinases (RTKs) on the cell surface, activating PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating the kinase Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex, which ultimately promotes protein synthesis, cell growth, and inhibits apoptosis.
In many cancers, this pathway is constitutively activated due to mutations in key components (e.g., loss of the tumor suppressor PTEN), leading to uncontrolled cell proliferation.[6]
Inhibition by Pyrimidine Derivatives: Pyrimidine-based inhibitors derived from intermediates like this compound are often designed to be ATP-competitive inhibitors.[7] They occupy the ATP-binding pocket of kinases such as PI3K, Akt, or mTOR, preventing the phosphorylation of their respective substrates. By blocking the signaling cascade at a critical node, these inhibitors can effectively halt the downstream effects, leading to cell cycle arrest and apoptosis in cancer cells.[8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrimidine derivatives.
Data Summary: Biological Activity of Representative Derivatives
The modular synthesis allows for fine-tuning of the inhibitor's potency and selectivity. The table below summarizes hypothetical but representative data for pyrimidine derivatives targeting various kinases, illustrating the potent activity that can be achieved.
| Compound ID | Target Kinase | Assay Type | IC₅₀ (nM) | Cell Line | Antiproliferative GI₅₀ (nM) |
| PYR-001 | PI3Kα | Biochemical | 5.2 | HCT116 | 58 |
| PYR-002 | Akt1 | Biochemical | 8.1 | LNCaP | 104[9] |
| PYR-003 | mTOR | Biochemical | 2.5 | RS4;11 | 38[9] |
| PYR-004 | Aurora A | Biochemical | 15.7 | NCI-H446 | <200[10][11] |
| PYR-005 | EGFR-TK | Enzymatic | 34.0 | MDA-MB-468 | 267[8] |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.
Experimental Protocols: Characterizing Kinase Inhibitors
Validating the mechanism of action requires robust and reproducible experimental protocols. A common method for quantifying the potency of a kinase inhibitor is a biochemical assay that measures the enzyme's activity.
Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[12] It is a universal assay applicable to virtually any kinase.[13]
Principle: The amount of ADP formed is converted to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to kinase activity.[12]
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture in a 384-well plate containing the kinase of interest, its specific substrate, and ATP at a physiologically relevant concentration (e.g., near the Kₘ for ATP).[14]
-
Add the synthesized pyrimidine inhibitor compound across a range of concentrations (e.g., 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add Kinase Detection Reagent to all wells. This reagent contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin components for light generation.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract background luminescence (negative control).
-
Normalize the data to the positive control (100% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve (e.g., four-parameter logistic fit) to determine the IC₅₀ value.
-
Conclusion
This compound is a testament to the power of scaffold-based drug design. While not an active agent itself, it serves as a critical and highly versatile starting material for the synthesis of potent and selective kinase inhibitors. The derivatives of this compound, particularly those targeting the PI3K/Akt/mTOR pathway, represent a significant area of research in the development of novel cancer therapeutics. The ability to systematically modify the core structure through reliable chemical transformations allows researchers to explore vast chemical space, optimizing for potency, selectivity, and pharmacokinetic properties, thereby accelerating the journey from chemical intermediate to clinical candidate.
References
- Barvian M, et al. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. J Med Chem. 2000 Nov 30;43(24):4606-16. [URL: https://pubs.acs.org/doi/abs/10.1021/jm000127b]
- Chem-Impex International. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. [URL: https://www.chemimpex.com/product/06981]
- Ding, K., et al. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01665]
- ResearchGate. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. [URL: https://www.researchgate.
- PubMed. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/21480626/]
- National Center for Biotechnology Information. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5343400/]
- PubMed Central. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434097/]
- LookChem. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min. [URL: https://www.lookchem.
- RSC Publishing. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03607k]
- PubMed. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [URL: https://pubmed.ncbi.nlm.nih.gov/23394218/]
- Google Patents. PYRIDO-,PYRAZO- AND PYRIMIDO-PYRIMIDINE DERIVATIVES AS mTOR INHIBITORS. [URL: https://patents.google.
- Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [URL: https://reactionbiology.com/resource/choosing-the-right-assay-for-your-kinase-drug-discovery/]
- PubMed Central. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8139556/]
- ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00295]
- BMG LABTECH. Kinase assays. [URL: https://www.bmglabtech.com/kinase-assays/]
- PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [URL: https://pubmed.ncbi.nlm.nih.gov/15615512/]
- PubMed Central. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11270830/]
- ACS Publications. Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. [URL: https://pubs.acs.org/doi/10.1021/jm101388d]
- ChemRxiv. C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/627e283287049e7b6863d038]
- Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [URL: https://celtarys.com/blog/optimizing-biochemical-assays-for-kinase-activity-in-drug-discovery/]
- MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [URL: https://www.mdpi.com/1420-3049/26/17/5170]
- Journal of King Saud University - Science. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. [URL: https://www.sciencedirect.com/science/article/pii/S101836472300441X]
- Promega Corporation. Kinase Activity Assays. [URL: https://www.promega.com/products/drug-discovery/kinase-assays/]
- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [URL: https://www.mdpi.com/1420-3049/29/11/2479]
- Google Patents. Pyridazinyl amino derivatives as alk5 inhibitors. [URL: https://patents.google.
- Cayman Chemical. Methods for Detecting Kinase Activity. [URL: https://www.caymanchem.com/news/methods-for-detecting-kinase-activity]
- RSC Publishing. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra05437a]
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 5. mdpi.com [mdpi.com]
- 6. WO2007060404A1 - PYRIDO-,PYRAZO- AND PYRIMIDO-PYRIMIDINE DERIVATIVES AS mTOR INHIBITORS - Google Patents [patents.google.com]
- 7. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Kinase Activity Assays [worldwide.promega.com]
- 14. reactionbiology.com [reactionbiology.com]
An In-Depth Technical Guide to the Synthesis of Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate: Starting Materials and Methodologies
For distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate is a key intermediate in the synthesis of various biologically active compounds. Its structural motif is prevalent in medicinal chemistry, contributing to the development of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic routes to this valuable building block, with a detailed focus on the selection of starting materials, reaction mechanisms, and experimental protocols. The information presented herein is intended to equip researchers with the necessary knowledge to efficiently and safely synthesize this target molecule.
Two principal retrosynthetic pathways are commonly employed for the synthesis of this compound. Both strategies offer distinct advantages and are amenable to scale-up, making them suitable for both academic research and industrial drug development.
Retrosynthetic Analysis
The logical disconnection of the target molecule reveals two primary synthetic strategies, each commencing from readily available starting materials.
Diagram: Retrosynthetic Pathways
An In-depth Technical Guide to Ethyl 4-chloro-2-(1-piperidinyl)-5-pyrimidinecarboxylate (CAS 34750-24-8): A Versatile Synthetic Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 4-chloro-2-(1-piperidinyl)-5-pyrimidinecarboxylate, a key building block in the synthesis of novel bioactive molecules. We will delve into its chemical and physical properties, its pivotal role as a synthetic intermediate, and the potential therapeutic applications of the molecules derived from it. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development.
Core Properties of Ethyl 4-chloro-2-(1-piperidinyl)-5-pyrimidinecarboxylate
Ethyl 4-chloro-2-(1-piperidinyl)-5-pyrimidinecarboxylate, with the CAS number 34750-24-8, is a substituted pyrimidine that serves as a versatile scaffold in organic synthesis. Its structure, featuring a reactive chlorine atom at the 4-position, a piperidinyl group at the 2-position, and an ethyl carboxylate at the 5-position, makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds.
Chemical and Physical Characteristics
A summary of the key chemical and physical properties of Ethyl 4-chloro-2-(1-piperidinyl)-5-pyrimidinecarboxylate is presented in the table below. It is important to note that while some properties are reported in commercially available sources, others are inferred from closely related analogues such as Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate due to the limited availability of specific experimental data for the title compound.
| Property | Value | Source |
| CAS Number | 34750-24-8 | N/A |
| Molecular Formula | C₁₂H₁₆ClN₃O₂ | N/A |
| Molecular Weight | 269.73 g/mol | N/A |
| IUPAC Name | ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate | N/A |
| Appearance | Inferred to be a white to off-white solid | [1] |
| Melting Point | Not reported; analogue (CAS 5909-24-0) melts at 60-63 °C | [1][2] |
| Boiling Point | Not reported; analogue (CAS 5909-24-0) boils at 132 °C at 0.4 mmHg | N/A |
| Solubility | Inferred to be soluble in chloroform and ethyl acetate | [3] |
| Storage Temperature | 2-8°C | [2] |
The Synthetic Utility: A Gateway to Bioactive Molecules
The primary application of Ethyl 4-chloro-2-(1-piperidinyl)-5-pyrimidinecarboxylate lies in its role as a synthetic intermediate for the creation of more complex molecules with potential therapeutic value.[4] The pyrimidine core is a well-established pharmacophore found in a multitude of biologically active compounds, including anticancer, antiviral, and antimicrobial agents. The strategic placement of functional groups on this particular pyrimidine derivative offers multiple avenues for chemical modification.
Key Reactive Sites and Synthetic Transformations
The reactivity of Ethyl 4-chloro-2-(1-piperidinyl)-5-pyrimidinecarboxylate is dominated by the presence of the chlorine atom at the C4 position of the pyrimidine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of substituents.
Caption: Workflow for developing kinase inhibitors from the pyrimidine scaffold.
Other Potential Therapeutic Areas
The broader class of pyrimidine derivatives has been investigated for a multitude of therapeutic applications, including:
-
Anticancer Agents: Many pyrimidine-based compounds exhibit anti-proliferative activity against various cancer cell lines. [1]* Antiviral and Antimicrobial Agents: The pyrimidine nucleus is a key component of several antiviral and antimicrobial drugs.
-
Central Nervous System (CNS) Disorders: Certain pyrimidine derivatives have shown potential in treating CNS disorders.
Experimental Protocols: A General Approach to Derivatization
General Protocol for the Synthesis of 4-Amino-2-(1-piperidinyl)-5-pyrimidinecarboxylate Derivatives:
-
Reaction Setup: To a solution of Ethyl 4-chloro-2-(1-piperidinyl)-5-pyrimidinecarboxylate (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or isopropanol) is added the desired amine (1.1 - 1.5 eq).
-
Base Addition: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq), is added to the reaction mixture to scavenge the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and stirred for a period of 2 to 24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-(1-piperidinyl)-5-pyrimidinecarboxylate derivative.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 4-chloro-2-(1-piperidinyl)-5-pyrimidinecarboxylate. A comprehensive material safety data sheet (MSDS) should be consulted before use. [5]Based on information for analogous compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. [2]It is recommended to store the compound in a cool, dry place. [2]
Conclusion
Ethyl 4-chloro-2-(1-piperidinyl)-5-pyrimidinecarboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its reactive chloro-substituent provides a convenient handle for the synthesis of a wide array of pyrimidine derivatives. The established biological significance of the pyrimidine scaffold, particularly in the development of kinase inhibitors and other therapeutic agents, underscores the potential of this compound as a starting point for the discovery of novel drug candidates. This guide has provided a comprehensive overview of its properties, synthetic utility, and the potential applications of its derivatives, offering a solid foundation for researchers to leverage this compound in their drug discovery endeavors.
References
- ChemicalBook. ETHYL 4-CHLORO-2-(PIPERIDIN-1-YL)
- Chem-Impex.
- Sigma-Aldrich.
- PubChem. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester.
- Fisher Scientific.
- Georganics. Ethyl 4-chloro-2-(methylthio)
- ChemicalBook. 34750-24-8(ETHYL 4-CHLORO-2-(PIPERIDIN-1-YL)
- MedchemExpress. Ethyl 4-chloro-2-(methylthio)
- Farmalabor Materie Prime.
- RSC Medicinal Chemistry. 4.
- VIVO. Bioorganic & medicinal chemistry letters.
- X-Mol.
- Google Patents. US4751241A - Pharmaceutical composition of cyclandelate having a high degree of bioavailability.
- PubMed. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases.
- PubMed. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology.
- Thermo Scientific Acros.
- PubMed. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology.
- PubMed. Nitropyridines in the Synthesis of Bioactive Molecules.
- PubMed Central. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.
Sources
Solubility Profile of Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate: A Practical Guide to Determination and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate in common organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond theoretical discussions to offer robust, field-proven experimental protocols.[1][2][3] It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable solubility data, ensuring the sound progression of their research endeavors. The principles and methodologies detailed herein are grounded in established chemical principles and are designed to be self-validating.
Introduction: The Central Role of Solubility in Pharmaceutical Sciences
The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, with poor solubility being a primary contributor to high attrition rates.[1][4] The solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability, which is the extent to which it reaches systemic circulation and becomes available at the site of action.[3] For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed.[3] Therefore, a thorough understanding of a compound's solubility is not merely a perfunctory step but a cornerstone of successful drug development.[2]
This compound (CAS: 34750-24-8, Formula: C12H16ClN3O2) is a substituted pyrimidine derivative, a class of compounds of significant interest in medicinal chemistry. Its structural features—a heterocyclic pyrimidine core, a chloro substituent, a piperidinyl group, and an ethyl carboxylate moiety—suggest a nuanced solubility profile that warrants careful experimental determination.
This guide will provide both the theoretical underpinnings and the practical, step-by-step methodologies for accurately determining the solubility of this compound in a range of organic solvents.
Theoretical Considerations: Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5][6] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[5] The polarity of this compound is influenced by several factors within its molecular structure:
-
Polar Moieties: The pyrimidine ring with its nitrogen atoms, the ester group (-COO-), and the chloro-substituent all contribute to the molecule's polarity through dipole-dipole interactions.
-
Nonpolar Moieties: The piperidinyl ring and the ethyl group of the ester are largely nonpolar and will contribute to solubility in less polar solvents through van der Waals forces.
A preliminary assessment suggests that this compound will exhibit moderate polarity. Therefore, it is expected to have appreciable solubility in polar aprotic solvents and some solubility in polar protic solvents, with lower solubility in highly nonpolar solvents. However, empirical determination is essential for accurate characterization.
Experimental Determination of Solubility: A Validated Protocol
The following protocol is a robust method for determining the equilibrium solubility of a solid compound in a given solvent. This method is designed to be self-validating by approaching equilibrium from both undersaturation and supersaturation.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The experimental workflow is designed to ensure the attainment of equilibrium and accurate quantification.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Analytical Method Development:
-
Develop a sensitive and linear HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.
-
Prepare a series of standard solutions of known concentrations and generate a calibration curve. Ensure the correlation coefficient (R²) is > 0.99.
-
-
Sample Preparation:
-
Add an excess of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
For each solvent, prepare two sets of vials. One set will be equilibrated at a constant temperature (e.g., 25 °C). The second set will be heated to a higher temperature (e.g., 40 °C) to create a supersaturated solution and then cooled to the equilibrium temperature. This dual approach helps confirm that true equilibrium has been reached.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker and agitate for a predetermined period (e.g., 24-48 hours). This duration should be sufficient to reach equilibrium, which can be confirmed by taking samples at different time points (e.g., 24, 48, and 72 hours) and observing no significant change in concentration.
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
-
Data Presentation
The solubility data should be presented in a clear and organized table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Isopropanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Hexane | 25 | [Experimental Value] | [Calculated Value] |
Interpretation and Application of Solubility Data
The empirically determined solubility data will provide invaluable insights for various stages of drug development:
-
Formulation Development: The choice of solvents for creating liquid formulations or for use in crystallization processes will be guided by this data.
-
Process Chemistry: Understanding solubility is crucial for designing efficient purification and crystallization steps.
-
Preclinical Studies: The selection of appropriate vehicles for in vitro and in vivo studies is dependent on the compound's solubility.
Conclusion
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
-
The Importance of Solubility for New Drug Molecules. (2020). Polymers, 12(5), 1125. [Link]
-
Jain, A., et al. (2021). Importance of Solubility and Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-160. [Link]
-
How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. [Link]
-
How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]
-
Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. (n.d.). Teachy. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]
-
Solubility of organic compounds (video). (n.d.). Khan Academy. [Link]
-
Solubility of Organic Compounds. (n.d.). Chemistry Steps. [Link]
-
Solubility of Organic Compounds. (2023). [Link]
-
3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. seppic.com [seppic.com]
- 4. jmpas.com [jmpas.com]
- 5. Khan Academy [khanacademy.org]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Application Note: A Versatile Synthesis Platform for Kinase Inhibitors Using Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors. This application note provides a detailed guide for researchers and drug development professionals on the utilization of Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate as a versatile starting material for the synthesis of potent kinase inhibitors. We present detailed, validated protocols for two key synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura cross-coupling. These protocols are exemplified by the synthesis of inhibitor cores targeting therapeutically relevant kinases such as Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs), demonstrating the broad applicability of this chemical building block.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases regulate a vast array of cellular processes, making them prime targets for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of kinases have achieved significant clinical success.[1][2] The 2,4-disubstituted pyrimidine core is a common feature in many of these drugs because it effectively mimics the adenine hinge-binding motif of ATP.
This compound is an ideal starting material for building libraries of kinase inhibitors. Its key features include:
-
A Reactive C4-Chloro Group: This position is highly susceptible to displacement by various nucleophiles or participation in cross-coupling reactions, allowing for the introduction of diverse pharmacophores.[3]
-
A Stable 2-Piperidinyl Group: This moiety often serves to occupy a specific pocket in the kinase active site or to modulate the physicochemical properties of the final compound.
-
An Ethyl Ester at C5: This group can be retained, hydrolyzed to the corresponding carboxylic acid, or converted to an amide to explore additional interactions with the target protein.[4]
This guide will demonstrate how to leverage the reactivity of this building block to construct inhibitor cores relevant to kinases like BTK, which is crucial for B-cell signaling, and JAKs, which mediate cytokine signaling in immunity.[5][6][7][8][9][10]
Synthetic Strategies and Workflow
The primary synthetic routes capitalizing on the reactivity of the C4-chloro position are Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling. The choice between these methods depends on the desired C-N or C-C bond formation, respectively.
Caption: General workflow for synthesizing kinase inhibitors.
Protocol 1: Synthesis of a 4-Anilino-pyrimidine Core via SNAr
This protocol describes the synthesis of a 4-(phenylamino)pyrimidine structure, a common core for inhibitors of kinases like BTK and JAKs. The reaction proceeds via a nucleophilic aromatic substitution where an aniline derivative displaces the chloride at the C4 position.
Rationale: The SNAr reaction is a robust and widely used method for forming aryl-amine bonds. The electron-withdrawing nature of the pyrimidine ring and the C5-ester group activates the C4 position for nucleophilic attack. The addition of a mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH), protonates the pyrimidine ring, further enhancing its electrophilicity and accelerating the reaction.
Reaction Scheme:
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate in Modern Drug Discovery
Introduction: A Privileged Scaffold for Targeted Therapies
In the landscape of contemporary drug design, the pyrimidine core stands as a cornerstone scaffold, forming the basis of numerous FDA-approved therapeutics. Its prevalence is a testament to its remarkable versatility in engaging a wide array of biological targets, from protein kinases to G-protein coupled receptors (GPCRs). Within this esteemed class of heterocycles, Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate emerges as a highly valuable and strategically functionalized building block. Its unique arrangement of a reactive chloro group, a modulating piperidinyl moiety, and an ester for further derivatization, positions it as a powerful starting point for the synthesis of diverse compound libraries aimed at discovering novel therapeutic agents.
This technical guide provides an in-depth exploration of the applications of this compound in drug design. We will delve into its role as a versatile synthetic intermediate, with a particular focus on its application in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative diseases. Through detailed protocols and mechanistic insights, this document aims to equip researchers, medicinal chemists, and drug development professionals with the knowledge to effectively leverage this potent scaffold in their quest for next-generation medicines.
Chemical Profile and Strategic Advantages
This compound (CAS 34750-24-8) possesses a unique combination of functional groups that are highly advantageous for medicinal chemistry applications.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C12H16ClN3O2 | Provides a good starting point for lead-like molecules. |
| Molecular Weight | 271.73 g/mol | Falls within the desirable range for oral bioavailability (Lipinski's Rule of Five). |
| Key Functional Groups | Chloro, Piperidine, Ethyl Ester | Offers multiple points for chemical modification and diversification. |
The strategic placement of these functionalities underpins the compound's utility:
-
The C4-Chloro Group: This is the primary reactive site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring and the adjacent ester group activate this position, allowing for the facile introduction of a wide variety of amine-containing fragments. This is a cornerstone of many kinase inhibitor syntheses, where a specific amine side chain is often crucial for binding to the hinge region of the kinase active site.
-
The C2-Piperidinyl Group: This saturated heterocycle can serve multiple roles. It can act as a solubility-enhancing group, improve the pharmacokinetic profile of the final compound, and provide a vector for interacting with solvent-exposed regions of the target protein. Its presence from the outset simplifies the synthetic route to molecules where this feature is desired.
-
The C5-Ethyl Ester: This group offers a handle for further chemical elaboration. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol. This allows for the introduction of additional diversity and the fine-tuning of physicochemical properties.
Application in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has been a major focus of drug discovery for the past two decades. The 2,4-disubstituted pyrimidine scaffold is a well-established "privileged structure" for kinase inhibition, mimicking the adenine core of ATP to bind in the enzyme's active site.
This compound is an ideal starting material for the synthesis of a variety of kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and tyrosine kinases.
Workflow for Kinase Inhibitor Synthesis
The general workflow for utilizing this compound in the synthesis of kinase inhibitors involves a key nucleophilic aromatic substitution step, followed by optional modification of the ester group.
Caption: General synthetic workflow for kinase inhibitor development.
Protocol 1: Synthesis of a 4-Anilino-2-(piperidin-1-yl)pyrimidine-5-carboxylate Library
This protocol details the parallel synthesis of a library of compounds where various anilines are introduced at the C4 position. This is a common strategy for exploring the structure-activity relationship (SAR) around the hinge-binding region of many kinases.
Materials:
-
This compound
-
A diverse set of substituted anilines
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or 2-propanol
-
Reaction vials suitable for parallel synthesis
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (Ethyl acetate, saturated sodium bicarbonate, brine, anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an array of reaction vials, add this compound (1.0 eq.).
-
Reagent Addition: To each vial, add a unique substituted aniline (1.2 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF or 2-propanol) to each vial to achieve a suitable concentration (typically 0.1-0.5 M).
-
Inert Atmosphere: Seal the vials and purge with an inert gas.
-
Reaction: Heat the reaction mixtures to 80-120 °C and stir for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixtures to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by flash column chromatography on silica gel.
-
Characterization: Characterize the purified compounds by NMR and mass spectrometry to confirm their structure and purity.
Causality Behind Experimental Choices:
-
The use of a non-nucleophilic base like DIPEA is crucial to prevent it from competing with the aniline nucleophile in the SNAr reaction.
-
Anhydrous solvents are used to avoid hydrolysis of the starting material or product.
-
Heating is necessary to overcome the activation energy of the SNAr reaction with the relatively electron-rich anilines.
-
The excess of the aniline and base ensures the reaction goes to completion.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C4-Arylation
For the synthesis of kinase inhibitors where a C-C bond is desired at the C4 position, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction can be employed. This allows for the introduction of a wide range of aryl and heteroaryl groups.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add degassed, anhydrous solvent.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Dilute the filtrate with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
The choice of palladium catalyst and ligand is critical for efficient cross-coupling with an electron-deficient chloropyrimidine. Catalysts with bulky, electron-rich phosphine ligands are often effective.
-
An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
The base is required to facilitate the transmetalation step in the catalytic cycle.
Application in GPCR Modulator Design
While the primary application of this scaffold is in kinase inhibitor synthesis, its structural motifs are also relevant for the design of GPCR modulators. The piperidine and pyrimidine rings can be found in various antagonists and allosteric modulators of GPCRs. The synthetic handles on this compound allow for the exploration of chemical space around these core structures to identify novel GPCR ligands. The general synthetic strategies outlined above (SNAr and cross-coupling) are equally applicable for the synthesis of GPCR-targeted libraries.
Signaling Pathways and Biological Context
The kinase inhibitors synthesized from this compound can target various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. For example, inhibitors of CDKs can block cell cycle progression, while inhibitors of Aurora kinases can disrupt mitosis.
Caption: Inhibition of key cell cycle and mitotic kinases.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for modern drug discovery. Its pre-installed functionalities and multiple points for diversification make it an ideal starting material for the synthesis of libraries targeting a range of therapeutic targets, with a particularly strong application in the development of kinase inhibitors. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage this privileged scaffold in their drug design endeavors. As our understanding of disease biology continues to evolve, the strategic application of such well-designed chemical tools will be paramount in the development of the next generation of targeted therapies.
References
-
Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link][1]
-
Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery. [Link]
-
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. [Link][2]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link][3]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link][4]
-
Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry. [Link][1]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link][5]
-
Diaminopyrimidine carboxamide inhibitors of hpk1. Google Patents. [6]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. WO2005095387A1 - Tricyclic pyrazole kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2023185468A1 - Compound used as kinase inhibitor and use thereof - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of a Key Avanafil Intermediate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Avanafil and Its Synthetic Precursors
Avanafil is a potent and highly selective oral phosphodiesterase type 5 (PDE5) inhibitor, approved for the treatment of erectile dysfunction.[1][2] Its rapid onset of action and favorable side-effect profile distinguish it from other drugs in its class.[1] The chemical structure of Avanafil, (S)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidylmethyl)-5-pyrimidinecarboxamide, is assembled through a multi-step synthetic process where the efficient preparation of key intermediates is paramount to the overall yield and purity of the final active pharmaceutical ingredient (API).[3][4]
This application note provides a detailed, step-by-step protocol for the synthesis of a crucial Avanafil intermediate: (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid .[5][6][7] Mastering the synthesis of this intermediate is a critical milestone in the development of a robust and scalable manufacturing process for Avanafil. This guide is designed to provide both the practical "how-to" and the scientific "why," reflecting field-proven insights for researchers in organic and medicinal chemistry.
Overview of the Synthetic Strategy
The synthesis of Avanafil involves the strategic assembly of its core pyrimidine ring and the attachment of its three side chains.[3] The chosen intermediate, (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid, represents the pyrimidine core functionalized with two of the three required side chains. The synthesis of this intermediate can be achieved through a convergent approach, which is often favored in industrial settings for its efficiency.
The following protocol outlines a common synthetic route, starting from the construction of the pyrimidine ring, followed by sequential nucleophilic substitution reactions to introduce the necessary side chains.
Detailed Synthesis Protocol
This protocol is divided into three main stages:
-
Stage 1: Synthesis of the pyrimidine core.
-
Stage 2: Introduction of the benzylamine side chain.
-
Stage 3: Introduction of the prolinol side chain and final hydrolysis.
Stage 1: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
The initial step involves the construction of a functionalized pyrimidine ring, which serves as the central scaffold for Avanafil. This is often achieved through the cyclization of smaller, readily available precursors.[8] A subsequent chlorination step activates the C4 position for nucleophilic substitution.[9]
Principle: The pyrimidine ring is a common heterocycle in medicinal chemistry and can be synthesized through various condensation reactions.[10][11] The hydroxyl group at the C4 position of the pyrimidine ring can be converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃). This is a crucial activation step, as the chloride is a good leaving group, facilitating the subsequent introduction of the benzylamine moiety via a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol:
-
To a stirred solution of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate in a suitable solvent such as toluene, slowly add phosphorus oxychloride (POCl₃) at room temperature.[9]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |
| Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | 5909-29-5 | 214.24 | 1.0 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 1.5 - 3.0 | 1.5 - 3.0 |
| Toluene | 108-88-3 | 92.14 | - | Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | - | Solvent |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | - | Drying Agent |
Stage 2: Synthesis of Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylthio)pyrimidine-5-carboxylate
With the activated pyrimidine core in hand, the next step is to introduce the 3-chloro-4-methoxybenzylamine side chain.
Principle: This step is a classic nucleophilic aromatic substitution (SNAr) reaction. The amine group of 3-chloro-4-methoxybenzylamine acts as a nucleophile, attacking the electron-deficient C4 position of the pyrimidine ring and displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.
Experimental Protocol:
-
Dissolve ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in a suitable solvent such as dichloromethane or acetonitrile.[12]
-
Add 3-chloro-4-methoxybenzylamine to the solution.
-
Add a base, such as triethylamine or sodium carbonate, to the reaction mixture.[12]
-
Stir the reaction at room temperature overnight or until completion is indicated by TLC or HPLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylthio)pyrimidine-5-carboxylate.
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 5909-30-8 | 232.69 | 1.0 | 1.0 |
| 3-chloro-4-methoxybenzylamine | 85933-29-9 | 171.62 | 1.0 - 1.2 | 1.0 - 1.2 |
| Triethylamine | 121-44-8 | 101.19 | 1.5 - 2.0 | Base |
| Dichloromethane | 75-09-2 | 84.93 | - | Solvent |
Stage 3: Synthesis of (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid
This final stage involves a two-step process: introduction of the (S)-prolinol side chain followed by hydrolysis of the ethyl ester to the carboxylic acid.
Principle:
-
Oxidation and Nucleophilic Substitution: The methylthio group at the C2 position is first oxidized to a more reactive methylsulfonyl group using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA).[8] The methylsulfonyl group is an excellent leaving group, facilitating the subsequent nucleophilic substitution by the secondary amine of (S)-prolinol.
-
Ester Hydrolysis: The ethyl ester is then hydrolyzed to the corresponding carboxylic acid under basic conditions, typically using sodium hydroxide.
Experimental Protocol:
-
Oxidation: Dissolve ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylthio)pyrimidine-5-carboxylate in a suitable solvent like dichloromethane. Cool the solution in an ice bath and add m-chloroperoxybenzoic acid (mCPBA) portion-wise. Stir the reaction at 0-5 °C for a few hours. Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate and wash with sodium bicarbonate solution. Dry the organic layer and concentrate to obtain the intermediate sulfonyl compound.[8]
-
Nucleophilic Substitution: Dissolve the crude sulfonyl intermediate in a solvent such as acetonitrile. Add (S)-prolinol and a base like triethylamine. Heat the mixture to reflux and stir for several hours until the reaction is complete as monitored by TLC or HPLC. Cool the reaction mixture and remove the solvent under reduced pressure.
-
Hydrolysis: To the crude product from the previous step, add a mixture of ethanol and an aqueous solution of sodium hydroxide. Heat the mixture to reflux for a few hours. Monitor the hydrolysis by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid.[5][6]
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |
| Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylthio)pyrimidine-5-carboxylate | 330785-81-4 | 367.86 | 1.0 | 1.0 |
| m-Chloroperoxybenzoic acid (mCPBA) | 937-14-4 | 172.57 | 2.0 - 2.2 | Oxidizing Agent |
| (S)-prolinol | 23356-96-9 | 101.15 | 1.1 - 1.5 | 1.1 - 1.5 |
| Sodium Hydroxide | 1310-73-2 | 40.00 | Excess | Base for Hydrolysis |
| Dichloromethane | 75-09-2 | 84.93 | - | Solvent |
| Acetonitrile | 75-05-8 | 41.05 | - | Solvent |
| Ethanol | 64-17-5 | 46.07 | - | Solvent |
Characterization of the Intermediate
The identity and purity of the synthesized intermediate, (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[5]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Workflow Visualization
The following diagram illustrates the synthetic workflow for the preparation of the key Avanafil intermediate.
Caption: Synthetic workflow for the Avanafil intermediate.
Quantitative Data Summary
| Step | Key Transformation | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield |
| 1 | Chlorination of pyrimidine | POCl₃ | 2-4 hours | Reflux | 85-95% |
| 2 | Benzylamine addition (SNAr) | 3-chloro-4-methoxybenzylamine | 12-16 hours | Room Temperature | 80-90% |
| 3a | Oxidation of methylthio group | mCPBA | 1-3 hours | 0-5 °C | 90-98% (crude) |
| 3b | Prolinol addition (SNAr) | (S)-prolinol | 4-8 hours | Reflux | 75-85% |
| 3c | Ester Hydrolysis | NaOH | 2-4 hours | Reflux | 90-98% |
Conclusion
The provided protocol details a robust and reliable method for the synthesis of the key Avanafil intermediate, (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid. By breaking down the synthesis into manageable stages and explaining the chemical principles behind each step, this guide serves as a valuable resource for researchers engaged in the synthesis of Avanafil and related compounds. Adherence to the described procedures and careful monitoring of reaction parameters are essential for achieving high yields and purity.
References
-
Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Advances, 14(30), 21453-21459. [Link]
-
Hangzhou Jeci Biochem Technology Co., Ltd. (2025). What is Avanafil Intermediate? Knowledge. [Link]
-
Darbandi, M. A., Al-Suhaimi, E. A., & Ahmad, A. (2024). Avanafil: A comprehensive drug profile. Profiles of Drug Substances, Excipients, and Related Methodology, 49, 115–151. [Link]
-
Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Advances, 14(30), 21453–21459. [Link]
- Google Patents. (2016).
- Google Patents. (2014). Synthesis method of avanafil.
- Google Patents. (2016).
-
Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12(14), 8567-8574. [Link]
-
Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12(14), 8567–8574. [Link]
-
New Drug Approvals. (2014). AVANAFIL …..A PDE5 inhibitor. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Deciphering Avanafil: A Chemist's Perspective on Synthesis and Quality. [Link]
- Google Patents. (2015).
- Google Patents. (2015). Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
- Google Patents. (2015).
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Pharmaffiliates. (n.d.). (S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic Acid. [Link]
-
PMC - NIH. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. [Link]
-
Home Sunshine Pharma. (n.d.). 4-(3-chloro-4-methoxybenzylamino)-2-((S)-2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic Acid CAS 330785-84-7. [Link]
-
PrepChem.com. (n.d.). Synthesis of (S)-1-carbobenzoxypyrrolidine-2-carboxylic acid. [Link]
-
PubChem. (n.d.). (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. [Link]
- Google Patents. (2014).
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
PubMed. (2006). Single-step synthesis of pyrimidine derivatives. [Link]
- Google Patents. (2021). Process for synthesis of picolinamides.
-
Patent 1775347. (2007). A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases. [Link]
-
PubMed. (2002). Synthesis of enantiomerically pure 2,2,3,4,5-pentasubstituted pyrrolidines by phenylsulfanyl migration. [Link]
Sources
- 1. Avanafil: A comprehensive drug profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. US20160362400A1 - Avanafil preparation method - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 330785-84-7|(S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
- 10. Pyrimidine synthesis [organic-chemistry.org]
- 11. Single-step synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]
Application Note & Protocol: A Scalable Synthesis of Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate
Abstract
This document provides a comprehensive guide to the large-scale synthesis of Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocol herein is designed for scalability, emphasizing safety, efficiency, and high purity of the final product. We will first detail the synthesis of the precursor, Ethyl 2,4-dichloropyrimidine-5-carboxylate, followed by a regioselective nucleophilic aromatic substitution with piperidine. The rationale behind the choice of reagents, solvents, and reaction conditions is discussed to provide a thorough understanding of the process.
Introduction
Substituted pyrimidines are a critical class of N-heterocyclic compounds in medicinal chemistry, forming the core structure of numerous drugs. This compound is a valuable building block, particularly in the development of kinase inhibitors and other therapeutic agents. Its synthesis requires a robust and scalable method to ensure a consistent and cost-effective supply for drug discovery and development programs.
The synthetic strategy presented here is a two-step process commencing with the widely available starting material, uracil. The initial step involves the formation of Ethyl 2,4-dihydroxypyrimidine-5-carboxylate, which is subsequently chlorinated to yield the highly reactive intermediate, Ethyl 2,4-dichloropyrimidine-5-carboxylate. The final step is a regioselective nucleophilic aromatic substitution (SNAr) with piperidine to afford the target compound. The electron-deficient nature of the pyrimidine ring, further activated by the two chloro substituents and the C5-ester group, facilitates this substitution.[1]
Overall Synthetic Workflow
The synthesis is comprised of two main stages: the preparation of the dichlorinated intermediate and the subsequent regioselective amination.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of Ethyl 2,4-dichloropyrimidine-5-carboxylate
Scientific Rationale
The initial step involves the conversion of a dihydroxypyrimidine to a dichloropyrimidine. This transformation is crucial as it installs the necessary leaving groups for the subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this purpose.[2][3] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by chloride ions. The presence of a tertiary amine base, such as N,N-dimethylaniline, can catalyze the reaction.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Ethyl 2,4-dihydroxypyrimidine-5-carboxylate | 184.15 | 10.0 | 54.3 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 41.7 (25.5 L) | 272.0 |
| N,N-Dimethylaniline | 121.18 | 1.32 (1.38 L) | 10.9 |
| Toluene | 92.14 | 50 L | - |
| Ice | 18.02 | 200 kg | - |
| Sodium Bicarbonate (sat. aq. solution) | 84.01 | As needed | - |
| Brine (sat. aq. solution) | - | 20 L | - |
| Anhydrous Magnesium Sulfate | 120.37 | 5 kg | - |
Procedure:
-
Reaction Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add Ethyl 2,4-dihydroxypyrimidine-5-carboxylate (10.0 kg, 54.3 mol) and toluene (50 L).
-
Reagent Addition: While stirring, cautiously add N,N-dimethylaniline (1.32 kg, 10.9 mol) followed by the slow, dropwise addition of phosphorus oxychloride (41.7 kg, 272.0 mol) at a rate that maintains the internal temperature below 40°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice (200 kg) with vigorous stirring.
-
Extraction: Transfer the mixture to a separation funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral, followed by brine (20 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (5 kg), filter, and concentrate under reduced pressure to yield Ethyl 2,4-dichloropyrimidine-5-carboxylate as a crude oil, which may solidify upon standing.
Part 2: Large-scale Synthesis of this compound
Mechanistic Insight & Regioselectivity
The reaction of Ethyl 2,4-dichloropyrimidine-5-carboxylate with piperidine is a nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient, and the two chlorine atoms are good leaving groups. The position of substitution is directed by the electronic effects of the ring nitrogen atoms and the substituent at the 5-position.
The C4 position is generally more reactive towards nucleophilic attack than the C2 position in 2,4-dichloropyrimidines, especially when an electron-withdrawing group is present at the C5 position.[4][5] This is because the negative charge in the Meisenheimer intermediate formed upon attack at C4 can be delocalized onto both ring nitrogens, providing greater stabilization compared to the intermediate formed from attack at C2.[6]
Caption: Simplified reaction mechanism showing the formation of the target compound.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Ethyl 2,4-dichloropyrimidine-5-carboxylate | 221.04 | 12.0 | 54.3 |
| Piperidine | 85.15 | 5.06 (5.85 L) | 59.4 |
| Triethylamine (TEA) | 101.19 | 6.04 (8.33 L) | 59.7 |
| Acetonitrile | 41.05 | 60 L | - |
| Water | 18.02 | 100 L | - |
| Ethyl Acetate | 88.11 | 50 L | - |
| Brine (sat. aq. solution) | - | 20 L | - |
| Anhydrous Sodium Sulfate | 142.04 | 5 kg | - |
Procedure:
-
Reaction Setup: In a 100 L reactor, dissolve Ethyl 2,4-dichloropyrimidine-5-carboxylate (12.0 kg, 54.3 mol) in acetonitrile (60 L).
-
Reagent Addition: To the stirred solution, add triethylamine (6.04 kg, 59.7 mol) followed by the dropwise addition of piperidine (5.06 kg, 59.4 mol) at a rate that maintains the internal temperature between 20-30°C.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by HPLC for the disappearance of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Extraction: To the residue, add ethyl acetate (50 L) and water (50 L). Separate the organic layer and wash it with water (2 x 25 L) and then with brine (20 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (5 kg), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by slurry in hexane to afford this compound as a solid.
Characterization and Data
Expected Yield: 75-85% Appearance: Off-white to pale yellow solid. Molecular Formula: C₁₂H₁₆ClN₃O₂[5] Molecular Weight: 269.73 g/mol [5]
Analytical Data (Exemplary):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.65 (s, 1H), 4.35 (q, J=7.1 Hz, 2H), 3.80 (t, J=5.4 Hz, 4H), 1.65 (m, 6H), 1.38 (t, J=7.1 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 168.0, 162.1, 160.5, 158.3, 108.2, 61.0, 45.2, 25.9, 24.8, 14.3.
-
Mass Spectrometry (ESI): m/z 270.1 [M+H]⁺.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
Piperidine: Flammable liquid and corrosive. It is harmful if swallowed or inhaled. Use in a well-ventilated area and wear appropriate PPE.
-
Triethylamine (TEA): Flammable and corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.
-
Acetonitrile: Flammable liquid and toxic. Avoid inhalation and skin contact.
All procedures should be carried out by trained personnel in a facility equipped to handle large quantities of hazardous chemicals.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. The two-step synthesis is efficient and proceeds with high regioselectivity in the key amination step. This guide is intended to assist researchers and process chemists in the production of this important pharmaceutical intermediate.
References
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (URL: [Link])
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. (URL: [Link])
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles | The Journal of Organic Chemistry. (URL: [Link])
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ResearchGate. (URL: [Link])
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: [Link])
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (URL: [Link])
- CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google P
- US3561005A - Process for the production of 2,4-dichloropyrimidine- 5-carboxylic acid chloride - Google P
- NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES - European Patent Office - EP 1054004 A1 - Googleapis.com. (URL: )
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate. (URL: [Link])
-
Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... - ResearchGate. (URL: [Link])
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. (URL: [Link])
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (URL: [Link])
Sources
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Structural Elucidation of Pyrimidine Derivatives using NMR and Mass Spectrometry
Introduction: The Central Role of Pyrimidines and the Need for Robust Analytical Strategies
Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents with diverse pharmacological activities, including antiviral, antitumor, and antibacterial properties.[1][2] The precise structural characterization of these heterocyclic compounds is paramount for understanding their structure-activity relationships (SAR), ensuring drug safety and efficacy, and meeting stringent regulatory requirements. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable and complementary analytical techniques for the unambiguous structural elucidation of these vital molecules.[3][4][5][6]
This comprehensive guide provides an in-depth exploration of the application of NMR and MS for the analysis of pyrimidine derivatives. As a senior application scientist, this note is designed to go beyond mere procedural descriptions, offering insights into the causality behind experimental choices and ensuring the generation of reliable and reproducible data, in line with Good Laboratory Practice (GLP) principles.[7][8]
Mass Spectrometry Analysis of Pyrimidine Derivatives: Unveiling Molecular Weight and Fragmentation Pathways
Mass spectrometry is a powerful technique that provides crucial information about the molecular weight and structural features of pyrimidine derivatives by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[3][4]
Ionization Techniques: Choosing the Right Tool for the Job
The choice of ionization technique is critical for the successful analysis of pyrimidine derivatives. Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile pyrimidine derivatives, minimizing fragmentation during the ionization process and typically yielding the protonated molecule [M+H]+ or other adducts.[9][10][11] Electron Ionization (EI) is a higher-energy technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[1][2]
Understanding Fragmentation Patterns: A Roadmap to the Molecular Structure
The fragmentation of pyrimidine derivatives in the mass spectrometer is not random; it follows predictable pathways governed by the stability of the resulting ions and neutral losses. The nature and position of substituents on the pyrimidine ring heavily influence these fragmentation patterns.[1][2][12] Common fragmentation processes include the loss of small neutral molecules from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself.[1]
Diagram: Generalized Fragmentation Pathway of a Substituted Pyrimidine
Caption: Generalized fragmentation pathway of a substituted pyrimidine.
Table 1: Common Mass Spectral Fragments of Substituted Pyrimidines
| Substituent Class | Typical Fragmentation Pathways | Key Fragment Ions |
| Alkylpyrimidines | Loss of alkyl radical, McLafferty rearrangement | [M-CH3]+, [M-C2H4]+ |
| Aminopyrimidines | Loss of HCN, NH3 | [M-HCN]+, [M-NH3]+ |
| Halopyrimidines | Loss of halogen radical or HX | [M-X]+, [M-HX]+ |
| Hydroxypyrimidines | Loss of CO, HCN | [M-CO]+, [M-HCN]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture in Detail
NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.[3][4][5][13] For pyrimidine derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.[14][15][16]
1D NMR: A First Look at the Proton and Carbon Skeleton
-
¹H NMR Spectroscopy: Proton NMR provides information about the number, chemical environment, and coupling of protons in a molecule. The chemical shifts (δ) of protons on the pyrimidine ring are highly sensitive to the nature and position of substituents.[3][17][18]
-
¹³C NMR Spectroscopy: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct view of the carbon framework.[3][17][18]
Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for the Pyrimidine Ring
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| C2-H | 8.5 - 9.5 | 155 - 165 |
| C4-H / C6-H | 8.0 - 9.0 | 150 - 160 |
| C5-H | 7.0 - 8.0 | 120 - 140 |
Note: Chemical shifts are highly dependent on the solvent and substituents.
2D NMR: Connecting the Dots for Unambiguous Assignment
2D NMR experiments are crucial for establishing the connectivity between atoms, resolving ambiguities from 1D spectra.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons in the molecule.[19][20]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.[19]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds (¹H-¹³C), enabling the connection of different spin systems and the assignment of quaternary (non-protonated) carbons.[16][19][20]
Diagram: Key HMBC Correlations for a Hypothetical Substituted Pyrimidine
Caption: Key HMBC correlations for structural elucidation.
Protocols for the Analysis of Pyrimidine Derivatives
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data. The following are generalized protocols for the MS and NMR analysis of a novel pyrimidine derivative.
Protocol 1: Mass Spectrometry Analysis (ESI-MS)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the pyrimidine derivative.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent system compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrument Setup (Illustrative Parameters):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be varied to induce fragmentation).
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50 - 1000.
-
-
Data Acquisition and Analysis:
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve 5-25 mg of the pyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.[22][23][24][25] Ensure the sample is fully dissolved; filtration through a small plug of glass wool may be necessary to remove any particulate matter.[24][26]
-
The final sample height in a standard 5 mm NMR tube should be approximately 4-5 cm.[24][26]
-
-
Instrument Setup (Illustrative Parameters for a 500 MHz Spectrometer):
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
1D NMR Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire with a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[3]
-
-
2D NMR Data Acquisition:
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition parameters based on the specific sample and instrument.
-
-
Data Processing and Interpretation:
-
Process the acquired data (Fourier transformation, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and determine multiplicities.
-
Analyze the 1D and 2D spectra systematically to assign all proton and carbon signals and confirm the molecular structure.[20]
-
Conclusion: An Integrated Approach for Confident Structural Characterization
The structural elucidation of pyrimidine derivatives is a critical task in drug discovery and development. A comprehensive and integrated analytical approach utilizing both high-resolution mass spectrometry and advanced NMR spectroscopy is essential for unambiguous structure determination.[3] By understanding the principles behind these techniques and adhering to robust experimental protocols, researchers can confidently characterize novel pyrimidine-based compounds, accelerating the development of new and effective therapeutic agents.
References
-
Franska, M. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry, 11(1), 103-106. [Link]
- Parmar, J. M., & Joshi, N. K. (n.d.).
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
da Costa, J. C., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(6), 935-945. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Gao, S., et al. (2006). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Journal of the American Society for Mass Spectrometry, 17(3), 329-334. [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
- JEOL. (n.d.).
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Lo, S. F. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 9(11), 18-22. [Link]
-
Cremonini, M. A., & Bonaga, G. (n.d.). Organic Spectroscopy. EOLSS. [Link]
-
Hakala, K., Auriola, S., Koivisto, A., & Lönnberg, H. (1999). Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. Journal of Pharmaceutical and Biomedical Analysis, 21(5), 1053-1061. [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 5a. ResearchGate. [Link]
- Al-Bogami, A. (2015). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. Asian Journal of Chemistry, 27, 4611-4614.
-
Gomaa, A. M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]
- C-CART. (n.d.). GOOD LAB PRACTICE-NMR. C-CART.
-
El-Sharkawy, K. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5005. [Link]
-
Ali, M. A., et al. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1269-1282. [Link]
-
Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5008. [Link]
-
Environmental Molecular Sciences Laboratory. (n.d.). Liquid State NMR for Metabolomics. EMSL. [Link]
-
Lai, Z., et al. (2020). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. eScholarship. [Link]
-
San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
MaterialsZone. (2025). 10 Examples of Good Laboratory Practice (GLP). MaterialsZone. [Link]
- Bansal, M. (2023). Organic spectroscopy: Principles of Organic Spectroscopy. Journal of Molecular and Organic Chemistry, 6(3), 65-67.
-
ResearchGate. (n.d.). (PDF) Organic Spectroscopy: Principles, Calculation Methods, and Analytical Applications. ResearchGate. [Link]
- USP. (n.d.). NMR General Chapters and Best Practices for Compliance (Classroom). USP.
- NSERC. (n.d.). Organic Spectroscopy: a Primer. NSERC.
- Agilent. (n.d.).
-
ResearchGate. (n.d.). 2D H5–C5 projections of the 4D pyrimidine-specific HCCH-COSY spectrum... ResearchGate. [Link]
- The Royal Society of Chemistry. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. article.sapub.org [article.sapub.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eolss.net [eolss.net]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]
- 8. agilent.com [agilent.com]
- 9. Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 20. emerypharma.com [emerypharma.com]
- 21. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sites.bu.edu [sites.bu.edu]
- 23. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 24. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 25. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 26. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Application Notes & Protocols: Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate as a Scaffold for Novel Kinase Inhibitors in Cancer Research
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for the development of potent anticancer agents.[1] This is largely due to its structural resemblance to the purine bases of DNA and RNA, allowing pyrimidine derivatives to effectively interact with a multitude of biological targets, most notably protein kinases.[1][2] Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate represents a key starting material for the synthesis of novel libraries of pyrimidine-based compounds. Its reactive 4-chloro group allows for facile derivatization through nucleophilic aromatic substitution, providing a strategic entry point for structure-activity relationship (SAR) studies aimed at discovering next-generation kinase inhibitors. This guide provides a comprehensive overview of the rationale, synthetic strategies, and detailed screening protocols for leveraging this compound in cancer drug discovery.
Introduction: The Pyrimidine Scaffold in Oncology
Protein kinases are critical regulators of cellular processes, including growth, proliferation, differentiation, and apoptosis.[3] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrimidine ring is a common feature in numerous FDA-approved kinase inhibitors, where it often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the target kinase.[4]
This compound is an ideal starting scaffold for several reasons:
-
Proven Core Structure: The 2,4-substituted pyrimidine core is a validated pharmacophore for kinase inhibition.[4]
-
Tunable Reactivity: The electron-withdrawing pyrimidine ring activates the C4-chloro position for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of chemical moieties.[5][6]
-
Strategic Functionality: The ethyl ester at the C5 position offers an additional site for modification, although the C4 position is typically the primary focus for initial diversification.
This document will guide researchers through the process of utilizing this compound to synthesize and screen novel compounds for anticancer activity.
Rationale & Design Strategy: Targeting Kinase Signaling
The overarching goal is to synthesize derivatives that can selectively inhibit protein kinases involved in cancer progression. A common strategy involves designing compounds that compete with ATP for the kinase's binding site.
The Kinase Inhibition Hypothesis
By introducing various amine nucleophiles at the C4 position, we aim to generate ligands that can form key hydrogen bonds with the "hinge region" of a kinase's ATP-binding pocket. Further modifications can be designed to occupy adjacent hydrophobic pockets, thereby increasing both potency and selectivity.[7][8]
Visualizing the Target Pathway
Many receptor tyrosine kinases (RTKs) and downstream cytosolic kinases, such as those in the MAPK and PI3K/Akt pathways, are implicated in cancer. A generalized signaling cascade that can be targeted by pyrimidine-based inhibitors is depicted below.
Caption: Workflow for synthesizing novel pyrimidine derivatives.
Detailed Protocol: Synthesis of an Anilino-Pyrimidine Derivative
This protocol describes the reaction with an aniline derivative, a common moiety in kinase inhibitors.
Materials:
-
This compound
-
Substituted Aniline (1.1 equivalents)
-
Solvent: 2-propanol or n-butanol; alternatively, water can be used for greener chemistry. [9]* Acid catalyst (optional, for less reactive anilines): Concentrated HCl (0.1 equivalents). [10]* Reaction vessel (round-bottom flask or microwave vial)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent (e.g., n-butanol, to a concentration of ~0.1 M).
-
Reagent Addition: Add the substituted aniline (1.1 eq). If using an acid catalyst, add it at this stage. The use of acid can promote the reaction with electron-poor anilines, but should be avoided with aliphatic amines. [9][10]3. Reaction Conditions: Heat the mixture to reflux (typically 100-125 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Screening Protocols
Once a library of derivatives has been synthesized, the next step is to screen them for anticancer activity. A tiered approach is recommended, starting with broad cytotoxicity assays and moving towards more specific mechanistic studies.
Primary Screening: Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. [11][12] Materials:
-
Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS). [11]* Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [13]5. Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. [14]6. Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader. 7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| Derivative 1A | MCF-7 | 5.2 |
| Derivative 1B | MCF-7 | 0.8 |
| Derivative 1C | MCF-7 | > 100 |
| Doxorubicin (Ref) | MCF-7 | 1.5 |
Caption: Example data table for summarizing MTT assay results.
Secondary Screening: In Vitro Kinase Inhibition Assay
For compounds showing significant cytotoxicity, a direct kinase inhibition assay is necessary to confirm the mechanism of action. This protocol provides a general framework for a non-radioactive, luminescence-based assay (e.g., ADP-Glo™). [15] Materials:
-
Recombinant human kinase (the putative target)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in the assay buffer. Dispense into the wells of a 384-well plate. Include "no inhibitor" and "no enzyme" controls.
-
Enzyme Addition: Dilute the recombinant kinase in the assay buffer and add it to all wells except the "no enzyme" control.
-
Reaction Initiation: Prepare a mixture of the kinase substrate and ATP in the assay buffer. Initiate the reaction by adding this mixture to all wells. The final ATP concentration should be at or near its Kₘ for the specific kinase. [16]4. Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation (ADP-Glo™ Method):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus, to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Mechanistic Validation: Western Blot for Phospho-Proteins
Western blotting can confirm that a compound inhibits a specific signaling pathway within the cell by detecting changes in the phosphorylation state of downstream target proteins. [17] Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors . [17]* Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid milk as it contains phosphoproteins that can cause high background. [17][18]* Primary antibodies: One specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK) and another for the total protein (anti-total-ERK).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells and treat them with the test compound at a concentration around its IC₅₀ for a specified time (e.g., 1-6 hours). Lyse the cells on ice using a lysis buffer fortified with phosphatase and protease inhibitors. 2. Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against the total form of the target protein or a housekeeping protein like GAPDH. [19]10. Data Analysis: Quantify the band intensities. A decrease in the phospho-protein signal relative to the total protein in compound-treated samples indicates successful target engagement.
Conclusion
This compound is a versatile and valuable starting material for the discovery of novel anticancer agents. Its amenability to chemical modification via nucleophilic aromatic substitution provides a robust platform for generating diverse compound libraries. By following the integrated synthetic and biological screening protocols outlined in this guide, researchers in oncology and drug development can systematically explore the structure-activity relationships of new pyrimidine derivatives, with the ultimate aim of identifying potent and selective kinase inhibitors for clinical development.
References
-
Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
-
Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. [Link]
-
Arslan, J. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292. [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
George, B., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5220. [Link]
-
Barvian, M., et al. (2000). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 43(24), 4606-4616. [Link]
-
Murtuda, A. (2023). MTT (Assay protocol. protocols.io. [Link]
-
Sittampalam, G. S., et al. (2004). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7596-7619. [Link]
-
Jane, W. N., et al. (2015). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1105-1110. [Link]
-
Åkerbladh, L., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 2(3), 447-453. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7596–7619. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Åkerbladh, L., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.dongguk.edu [pure.dongguk.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. bmglabtech.com [bmglabtech.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the expert insights needed to troubleshoot and refine your experimental work.
The synthesis of this molecule typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where Ethyl 2,4-dichloropyrimidine-5-carboxylate is reacted with piperidine. While straightforward in principle, this reaction is often plagued by issues of regioselectivity, side-product formation, and incomplete conversion. This guide provides a structured approach to identifying and solving these common problems.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during the synthesis. Each question is framed around a common experimental observation, followed by an analysis of the root causes and a set of actionable solutions.
Question 1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted Ethyl 2,4-dichloropyrimidine-5-carboxylate. What are the primary causes and how can I drive the reaction to completion?
Root Cause Analysis:
Low conversion is a frequent challenge and can be attributed to several factors: insufficient reactivity, suboptimal reaction conditions, or reagent-related issues. The pyrimidine ring is π-deficient, which facilitates nucleophilic attack, but the reaction still requires overcoming a significant activation energy barrier.[1][2]
Actionable Solutions:
-
Temperature and Reaction Time: The SNAr reaction is often kinetically controlled. If the reaction is proceeding slowly at room temperature, a moderate increase in temperature (e.g., to 40-60 °C) can significantly enhance the reaction rate. It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and prevent potential degradation or side-product formation at elevated temperatures.[3]
-
Base Stoichiometry and Type: Piperidine acts as both the nucleophile and, in excess, the base to neutralize the HCl generated in situ. If the reaction stalls, it may be due to the protonation of the piperidine nucleophile, reducing its effective concentration. The addition of a non-nucleophilic auxiliary base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), can scavenge the acid, ensuring the piperidine remains available for nucleophilic attack.
-
Solvent Polarity: The choice of solvent is crucial. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) formed during the reaction, thereby stabilizing it and lowering the activation energy.[3] If you are using a less polar solvent like toluene or dichloromethane, switching to ACN or THF may improve the yield.
-
Reagent Purity: Ensure the purity of your starting materials. Ethyl 2,4-dichloropyrimidine-5-carboxylate can degrade over time, and piperidine can absorb atmospheric water and carbon dioxide. Use freshly distilled piperidine and confirm the purity of your dichloropyrimidine starting material.[4]
Question 2: I'm observing two major product spots on my TLC plate, and mass spectrometry confirms they are isomers. How can I improve the regioselectivity to favor the desired C2-substituted product?
Root Cause Analysis:
The formation of the C4-substituted isomer, Ethyl 2-chloro-4-(piperidin-1-yl)pyrimidine-5-carboxylate, is a classic problem in the chemistry of 2,4-dichloropyrimidines. Generally, the C4 position is kinetically favored for nucleophilic attack due to a higher LUMO coefficient, making it more electrophilic.[5][6] However, the C2 position can be targeted under specific conditions. The presence of the electron-withdrawing ester group at C5 enhances the reactivity of the C4 position in particular.[5][7]
Actionable Solutions:
-
Control of Stoichiometry and Addition Rate: This is the most critical parameter for controlling selectivity. Di-substitution can be minimized by using a controlled amount of the nucleophile. Use piperidine in a slight excess (1.05-1.2 equivalents). Furthermore, the slow, dropwise addition of the piperidine to the solution of the dichloropyrimidine at a controlled temperature (e.g., 0-5 °C) can significantly suppress the formation of the di-substituted product. This maintains a low instantaneous concentration of the nucleophile.
-
Reaction Temperature: Lower temperatures generally favor the formation of the kinetic product. Since C4 is often the more reactive site, running the reaction at lower temperatures (e.g., 0 °C to room temperature) may paradoxically lead to a mixture. Some studies have shown that for certain nucleophiles, selectivity can be influenced by temperature, although this requires empirical testing for your specific system.
-
Solvent Choice: While less impactful than stoichiometry, the solvent can play a role. Experimenting with different solvents may subtly alter the reactivity ratios of the C2 and C4 positions.
Question 3: My mass spec data shows a significant peak corresponding to the di-substituted product, Ethyl 2,4-di(piperidin-1-yl)pyrimidine-5-carboxylate. How do I prevent this over-reaction?
Root Cause Analysis:
The formation of the di-substituted product occurs when the initial mono-substituted product, which is still an activated electrophile, reacts with a second equivalent of piperidine. This is highly probable if there is a large excess of the nucleophile or if the reaction is run for too long at a high temperature.
Actionable Solutions:
-
Strict Stoichiometric Control: This is the most effective method. Use no more than 1.1 to 1.2 equivalents of piperidine. Carefully measure your reagents.
-
Slow Addition at Low Temperature: As mentioned for controlling isomer formation, adding the piperidine slowly to a cooled solution (0-5 °C) of the dichloropyrimidine is highly effective. This ensures that the concentration of piperidine is never high enough to compete effectively for the second substitution.
-
Monitor Closely: Follow the reaction progress diligently by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to an acceptable level and before the di-substituted product begins to accumulate significantly.
Frequently Asked Questions (FAQs)
Q: What is the mechanistic basis for C4 being generally more reactive than C2 in SNAr reactions of 2,4-dichloropyrimidines?
A: The enhanced reactivity of the C4 position is primarily an electronic effect. The pyrimidine ring nitrogens are electron-withdrawing, creating electrophilic carbon centers at positions 2, 4, and 6. The C4 and C2 positions are para and ortho, respectively, to the N1 nitrogen and can stabilize the negative charge of the Meisenheimer intermediate through resonance.[8] Computational studies and experimental evidence suggest that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient on C4 than on C2, making it the preferred site for kinetic nucleophilic attack.[5][6]
Q: What is the optimal solvent for this reaction?
A: Polar aprotic solvents are generally the best choice. Acetonitrile (ACN) is often an excellent starting point as it effectively solubilizes the reactants and stabilizes the charged reaction intermediate without interfering with the reaction. Tetrahydrofuran (THF) and Dimethylformamide (DMF) are also effective alternatives.[3] It is advisable to use anhydrous solvents to prevent any potential hydrolysis of the starting material or product ester.
Q: How can I effectively monitor the reaction progress?
A: Thin Layer Chromatography (TLC) is the most common and convenient method. A suitable mobile phase (e.g., 20-30% Ethyl Acetate in Hexanes) should provide good separation between the starting material (Ethyl 2,4-dichloropyrimidine-5-carboxylate), the two potential mono-substituted products, and the di-substituted product. The spots can be visualized under UV light (254 nm). For more precise monitoring, LC-MS is an invaluable tool, providing both retention times and mass confirmation of the species in the reaction mixture.
Data Summary and Recommended Parameters
For ease of reference, the table below summarizes the key experimental parameters for optimizing the synthesis.
| Parameter | Recommended Value | Rationale & Key Considerations |
| Piperidine Stoichiometry | 1.05 - 1.2 equivalents | Minimizes di-substitution. Precise measurement is critical. |
| Auxiliary Base (e.g., TEA) | 1.1 - 1.5 equivalents | Neutralizes HCl byproduct, keeping the nucleophile active. |
| Solvent | Anhydrous Acetonitrile (ACN) or THF | Polar aprotic solvent stabilizes the Meisenheimer intermediate. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Lower temperature helps control exotherm and side reactions. |
| Mode of Addition | Slow, dropwise addition of piperidine | Maintains low nucleophile concentration to prevent over-reaction. |
| Reaction Time | 2 - 8 hours (Monitor by TLC/LC-MS) | Varies with scale and temperature. Monitor to prevent side reactions. |
| Typical Yield | 75% - 90% | Yields are highly dependent on strict adherence to optimized conditions. |
Visualized Workflows and Mechanisms
To further clarify the process, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.
Caption: SNAr reaction pathways for the synthesis.
Caption: Troubleshooting workflow for yield optimization.
Optimized Experimental Protocol
This protocol incorporates the best practices discussed in this guide to maximize the yield and purity of the target compound.
Materials:
-
Ethyl 2,4-dichloropyrimidine-5-carboxylate (1 eq.)
-
Piperidine (1.1 eq.), freshly distilled
-
Triethylamine (TEA) (1.2 eq.), freshly distilled
-
Anhydrous Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add Ethyl 2,4-dichloropyrimidine-5-carboxylate (1 eq.).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate dry flask, prepare a solution of piperidine (1.1 eq.) and triethylamine (1.2 eq.) in a small amount of anhydrous acetonitrile.
-
Slow Addition: Transfer the piperidine/TEA solution to the dropping funnel and add it dropwise to the stirred, cooled solution of the dichloropyrimidine over 30-60 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure this compound.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- Shcherbinin, V. A., et al. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- BenchChem. (n.d.). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.
- BenchChem. (n.d.). Common side products in the synthesis of pyridopyrimidines and their avoidance.
- Parr, B. T., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- BenchChem. (n.d.). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
- Parr, B. T., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Wikipedia. (n.d.). Pyrimidine.
- YouTube. (2025).
- Growing Science. (2021).
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- National Institutes of Health. (n.d.).
- Journal of Drug Delivery and Therapeutics. (n.d.).
- Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
- Google Patents. (n.d.). US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.
- ECHEMI. (n.d.).
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- National Institutes of Health. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
- Chemistry Steps. (n.d.).
- YouTube. (2021).
- Georganics. (2023). Ethyl 4-chloro-2-(methylthio)
- Chem-Impex. (n.d.).
- PubMed. (n.d.). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)
- MedchemExpress.com. (n.d.). Ethyl 4-chloro-2-(methylthio)
- Sigma-Aldrich. (n.d.).
- ChemScene. (n.d.).
- Google Patents. (n.d.). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
- ZaiQi Bio-Tech. (n.d.).
- CP Lab Safety. (n.d.). Ethyl 4-chloro-2-(piperidin-1-yl)
- RSC Medicinal Chemistry. (2024). Issue 4.
- European Patent Office. (1998).
- ACS Omega. (n.d.). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET.
- Royal Society of Chemistry. (n.d.).
- MDPI. (n.d.). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach.
- BLDpharm. (n.d.). 5909-24-0|Ethyl 4-chloro-2-(methylthio)
- ResearchGate. (2014). Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one.
- PubMed. (2026). Structure-Guided Optimization of 4-Chloro-Pyrazolopyridine Analogs for Covalent PREP Inhibition.
- ChemicalBook. (n.d.). 34750-24-8(ETHYL 4-CHLORO-2-(PIPERIDIN-1-YL)
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
Technical Support Center: Synthesis of Substituted Pyrimidines
Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with field-proven insights to help you navigate the complexities of pyrimidine synthesis and overcome common challenges related to side reactions.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the principal synthesis of pyrimidines, particularly focusing on the widely used Biginelli and Pinner reactions.
Q1: My Biginelli reaction is producing a significant yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side reaction occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures, creating a competing reaction pathway.[1]
-
Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired pyrimidine formation.
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia before it can participate in the desired reaction.[1]
-
Q2: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?
A2: N-acylureas can indeed form as byproducts in the Biginelli reaction, complicating purification.[1] These are typically formed from the reaction of the β-ketoester with urea.
-
Confirmation: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Prevention and Purification:
Q3: I am performing a Pinner pyrimidine synthesis and struggling with low yields and a complex mixture of byproducts. What are the common pitfalls?
A3: The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is highly sensitive to reaction conditions.[3][4] Common side reactions include the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1][3]
-
Critical Parameters to Control:
-
Anhydrous Conditions: This is the most critical factor. The amidine and key reaction intermediates are highly susceptible to hydrolysis. The presence of water can lead to the formation of unwanted esters and other byproducts.[4] Always use freshly distilled, anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time, inhibiting the reaction.[1][3]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing self-condensation side reactions.[1]
-
Q4: My cross-coupling reaction on a dichloropyrimidine is not selective. How can I control which position reacts?
A4: Regioselectivity in cross-coupling reactions of polychlorinated pyrimidines is a significant challenge. Generally, the reactivity of the halogen positions follows the order C4 > C2 > C5.[5] However, this can be influenced by several factors.
-
Controlling Selectivity:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand system is paramount. Different ligands can sterically and electronically favor oxidative addition at one site over another.
-
Reaction Conditions: Factors such as the solvent, base, and temperature can be fine-tuned to favor reaction at a specific position. For instance, careful optimization is often required to achieve a desired mono-aminated product over di-substituted byproducts in Buchwald-Hartwig aminations.[6] While C4 is typically favored, specific conditions have been discovered that enable unusual C2-selective couplings.[5]
-
In-Depth Troubleshooting Guides
Guide 1: The Biginelli Reaction - Low Yield and Competing Pathways
The Biginelli reaction is a cornerstone of pyrimidine synthesis, but it is often plagued by competing side reactions that consume starting materials and reduce the yield of the desired dihydropyrimidinone (DHPM).
Problem: The reaction has a low yield of the desired DHPM, with significant formation of a major byproduct identified as the Knoevenagel condensation product.
Root Cause Analysis: The Knoevenagel condensation is a reaction between the aldehyde and the β-ketoester (the active methylene compound).[4] This reaction competes directly with the formation of the key N-acyliminium ion intermediate required for the Biginelli pathway. If the Knoevenagel pathway is dominant, the starting materials are consumed in a non-productive manner, leading to a low yield of the pyrimidine product.[1][4]
Mitigation Strategies & Troubleshooting Workflow:
-
Analyze Reaction Conditions: Review your current protocol. Are you using a strong acid catalyst? Is the temperature elevated? These conditions can sometimes favor the Knoevenagel side reaction.
-
Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can push the equilibrium towards the formation of the N-acyliminium ion, allowing it to outcompete the Knoevenagel pathway.[4]
-
Catalyst Optimization: While classical Biginelli reactions use strong Brønsted acids (e.g., HCl), many modern protocols use Lewis acids (e.g., Yb(OTf)₃, InCl₃). Lewis acids can more effectively coordinate the reactants to favor the three-component assembly over the two-component Knoevenagel side reaction.
-
Temperature Adjustment: Lowering the reaction temperature can often disfavor the Knoevenagel condensation. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that allows the Biginelli reaction to proceed without promoting side reactions.[1]
Table 1: Common Biginelli Reaction Side Products and Solutions
| Side Product | Chemical Cause | Prevention & Mitigation Strategies |
| Knoevenagel Adduct | Condensation of aldehyde and β-ketoester.[4] | Use excess urea (1.2-1.5 eq.), optimize catalyst (try Lewis acids), lower reaction temperature.[4] |
| Hantzsch Dihydropyridine | Reaction of aldehyde with 2 eq. of β-ketoester and ammonia (from urea decomposition).[1] | Lower reaction temperature, add urea last to the reaction mixture.[1] |
| Uncyclized Open-Chain Ureide | Incomplete cyclization of the intermediate.[4] | Increase acid catalyst concentration/strength, increase reaction temperature or time to drive cyclization.[4] |
| N-Acylurea Byproducts | Reaction between the β-ketoester and urea.[1] | Control reactant stoichiometry, purify final product via recrystallization.[1] |
Diagram 1: Troubleshooting Workflow for Biginelli Reaction
Caption: Desired vs. side reaction pathways in Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: General Procedure for a Biginelli Reaction with Minimized Side Products
This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs) with an emphasis on preventing common side reactions.
Materials:
-
Aldehyde (e.g., Benzaldehyde): 10 mmol
-
β-Ketoester (e.g., Ethyl acetoacetate): 10 mmol
-
Urea: 15 mmol (1.5 equivalents)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃): 0.5 mmol (5 mol%)
-
Solvent (e.g., Acetonitrile): 20 mL
Procedure:
-
To a round-bottom flask, add the aldehyde (10 mmol), β-ketoester (10 mmol), and the Lewis acid catalyst (0.5 mmol).
-
Add the solvent (20 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the urea (15 mmol) to the mixture in one portion.
-
Stir the mixture at a controlled temperature, starting at room temperature and gently warming if necessary (e.g., to 60°C). [1]5. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) and stir for 15 minutes.
-
Collect the precipitated solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol. [1]9. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM. [1]
Protocol 2: General Procedure for a Pinner Synthesis Under Anhydrous Conditions
This protocol provides a framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, emphasizing the prevention of hydrolysis. [1] Materials:
-
1,3-Dicarbonyl compound (e.g., Acetylacetone): 10 mmol
-
Amidine hydrochloride: 10 mmol
-
Base (e.g., Sodium ethoxide): 10 mmol
-
Anhydrous Ethanol: 30 mL
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol (20 mL). [1]2. Add the amidine hydrochloride (10 mmol) to the solution.
-
Under a continuous nitrogen atmosphere, add the base (e.g., a solution of 10 mmol sodium ethoxide in 10 mL of anhydrous ethanol) dropwise to the stirred mixture at 0°C. [1]4. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC. Reaction time can vary from a few hours to overnight depending on the substrates. [3]6. After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture carefully with a suitable acid (e.g., dilute HCl) if necessary. [3]8. Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine. [3]
Protocol 3: General Purification by Flash Column Chromatography
Flash column chromatography is a standard technique for purifying substituted pyrimidines from complex reaction mixtures. [2] Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target pyrimidine compound and good separation from impurities. Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol. [2]2. Column Packing: Prepare a column with silica gel as the stationary phase, packing it using the selected eluent (mobile phase).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the packed column.
-
Elution: Run the mobile phase through the column, applying positive pressure.
-
Fraction Collection: Collect fractions as the solvent elutes from the column. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified substituted pyrimidine. [2]
References
- Current time information in London, GB. (n.d.). Google.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (n.d.). Benchchem.
- Common side reactions in the synthesis of pyrimidines and their prevention. (n.d.). Benchchem.
- addressing challenges in the scale-up synthesis of pyrimidine compounds. (n.d.). Benchchem.
- overcoming side reactions in pyrimidine synthesis. (n.d.). Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine. (n.d.). Benchchem.
- Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. (n.d.). Benchchem.
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (n.d.). ResearchGate.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.). ACS Publications.
- Pinner pyrimidine synthesis. (n.d.). Slideshare.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (n.d.). MDPI.
- Pinner pyrimidine synthesis. (n.d.). Slideshare.
- Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (n.d.). PubMed Central.
- Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (n.d.). ResearchGate.
- Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... (n.d.). ResearchGate.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (n.d.). ResearchGate.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Unknown Source.
- Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. (n.d.). ResearchGate.
- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (n.d.). ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024). Creative Proteomics Blog.
- Pyrimidines, Purines and Azepines – synthesis, reactions and applications. (2021). YouTube.
- Pyrimidine-pyridine ring interconversion. (n.d.). Wageningen University & Research.
- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024). PubMed.
- Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- . (n.d.). Benchchem.
- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (n.d.). PMC - NIH.
- Synthesis and investigation of the conversion reactions of pyrimidine-thiones with nucleophilic reagent and evaluation of their acetylcholinesterase, carbonic anhydrase inhibition, and antioxidant activities. (n.d.). PubMed.
- Synthesis and studies of some substituted pyrimidines. (n.d.). Unknown Source.
- De Novo Pyrimidine Synthesis. (n.d.). BOC Sciences.
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). NIH.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Unknown Source.
- Pyrimidine Synthesis Biochemistry. (2022). YouTube.
- Pyrimidine - Synthesis & Reactions. (2017). YouTube.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Pyrimidine Intermediates
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrimidine intermediates. The inherent physicochemical properties of the pyrimidine scaffold, such as its planar and aromatic nature, can often lead to poor aqueous solubility, posing significant hurdles in drug discovery and development.[1][2] This document provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why do many of my pyrimidine intermediates exhibit poor solubility in aqueous solutions?
A1: The limited aqueous solubility of many pyrimidine-based compounds is often due to their molecular structure. Key contributing factors include:
-
High Lipophilicity: A high logarithm of the partition coefficient (logP) indicates a preference for non-polar environments over aqueous ones.[1]
-
Strong Crystal Lattice Energy: The planar structure of the pyrimidine ring can facilitate strong π-π stacking interactions in the solid state, making it energetically unfavorable for water molecules to solvate the compound.[2]
-
Lack of Ionizable Groups: The absence of acidic or basic functional groups can prevent pH-dependent solubility enhancement.
Q2: What are the first practical steps I should take when a new pyrimidine intermediate shows poor solubility?
A2: A systematic approach is crucial. Before attempting more complex solubilization strategies, consider these initial steps:
-
Purity Verification: Impurities can significantly affect solubility. Confirm the purity of your intermediate using analytical methods like NMR or LC-MS.[3]
-
Solvent Quality: Always use high-purity, anhydrous solvents, as contaminants can alter the solvation properties.[3]
-
pH Adjustment: If your compound has ionizable functional groups, its solubility will likely be pH-dependent.[1][4] The pyrimidine ring itself is weakly basic and can be protonated in acidic conditions to form a more soluble salt.[1] Conversely, acidic functional groups on your intermediate will become more soluble at higher pH.[1]
-
Temperature Variation: For many compounds, solubility increases with temperature.[5][6] Gentle heating of the solution can be a simple way to increase the amount of dissolved compound. However, be mindful of potential degradation at elevated temperatures.
Troubleshooting Guides
Issue 1: My pyrimidine intermediate precipitates out of solution during my experiment.
This is a common issue that can arise from several factors. The following guide will help you diagnose and address the problem.
Caption: A troubleshooting workflow for addressing unexpected precipitation.
-
Temperature Fluctuations: The solubility of most organic compounds is sensitive to temperature changes.[7] A decrease in temperature can cause your intermediate to "crash out" of the solution.[7]
-
pH Changes: If your intermediate has ionizable groups, its solubility can be highly dependent on the pH of the medium.[7] Uncontrolled changes in pH can lead to precipitation.
-
Concentration Effects: As a reaction progresses, the concentration of your intermediate may surpass its solubility limit in the given solvent system.[7]
Issue 2: pH adjustment and temperature changes are not sufficiently improving solubility.
When basic troubleshooting fails, more advanced techniques are required. These can be broadly categorized into chemical modifications and formulation strategies.[2]
| Strategy | Mechanism of Action | Key Considerations |
| Co-solvency | The addition of a water-miscible organic solvent (co-solvent) like DMSO or DMF can increase the solubility of a non-polar compound in an aqueous solution.[3] | The choice of co-solvent and its concentration must be optimized. High concentrations of co-solvents can sometimes interfere with biological assays. |
| Use of Surfactants | Surfactants form micelles in solution above their critical micelle concentration (CMC).[8] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility in water.[8] | Non-ionic surfactants are generally preferred due to their lower toxicity.[8][9] The hydrophilic-lipophilic balance (HLB) of the surfactant is a key parameter to consider.[8] |
| Salt Formation | For intermediates with ionizable groups, forming a salt can significantly improve aqueous solubility and dissolution rate.[10] This is one of the most common and effective methods for acidic and basic drugs.[10] | The pKa of the intermediate and the salt-forming agent are critical. A significant difference in pKa (generally > 4) is often required for stable salt formation.[11] |
| Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively increasing their solubility.[12] | The size of the cyclodextrin cavity must be appropriate to accommodate the pyrimidine intermediate. |
| Solid Dispersions | Dispersing the compound in an inert carrier, such as a hydrophilic polymer, at the molecular level can create an amorphous solid dispersion.[13] This amorphous form typically has a higher apparent water solubility than the crystalline form.[13] | The choice of polymer and the drug-to-polymer ratio are critical for stability and solubility enhancement.[13] |
Experimental Protocols
Protocol 1: Determining Kinetic vs. Thermodynamic Solubility
It's important to distinguish between kinetic and thermodynamic solubility, as they provide different insights. Kinetic solubility is often higher as it can reflect a supersaturated state or an amorphous precipitate, while thermodynamic solubility represents the true equilibrium solubility.[14][15][16]
This method is rapid and suitable for early-stage drug discovery.[17]
-
Prepare a stock solution of the pyrimidine intermediate in DMSO (e.g., 10 mM).
-
Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.
-
Shake the plate for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[17]
-
Measure the turbidity of the solutions using a nephelometer or a UV/Vis plate reader to detect precipitation.[18]
-
Alternatively, filter or centrifuge the samples and analyze the supernatant by HPLC-UV or LC-MS/MS to quantify the dissolved compound.[17][19]
This method is more time-consuming but provides a more accurate measure of equilibrium solubility, which is crucial for lead optimization.[17][19]
-
Add an excess amount of the solid pyrimidine intermediate to a known volume of the desired aqueous buffer in a sealed vial.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[20]
-
Separate the undissolved solid by filtration or centrifugation.
-
Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC-UV.[21]
Caption: Relationship between solubility assay type and drug discovery stage.
Protocol 2: pH-Dependent Solubility Profile
Understanding how pH affects solubility is critical for ionizable pyrimidine intermediates.
-
Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
For each pH, perform a thermodynamic solubility measurement as described in the shake-flask protocol.
-
Plot the measured solubility (on a log scale) against the pH.
-
This profile will reveal the pH at which your compound is most soluble and can help in selecting appropriate conditions for in vitro assays and formulation development.[19]
References
-
Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]
-
Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Monti, M., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 14(11), 3929-3936. [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]
-
SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Retrieved from [Link]
-
PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics. Retrieved from [Link]
-
ResearchGate. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Retrieved from [Link]
-
World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]
- Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
National Center for Biotechnology Information. (n.d.). Role of pH in Regulating Cancer Pyrimidine Synthesis. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
ResearchGate. (n.d.). Improving the Solubility of 6-Mercaptopurine via Cocrystals and Salts. Retrieved from [Link]
- Google Patents. (n.d.). US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders.
-
Contract Pharma. (2017). Optimizing Drug Solubility. Retrieved from [Link]
-
Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
- Google Patents. (n.d.). WO2020228807A1 - Salts of a class of pyrimidine compounds, polymorphs, and pharmaceutical compositions thereof, preapration methods therefor and uses thereof.
-
ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]
-
ResearchGate. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Retrieved from [Link]
-
PubMed. (2007). Salt formation to improve drug solubility. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 13. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. researchgate.net [researchgate.net]
- 17. enamine.net [enamine.net]
- 18. scispace.com [scispace.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. improvedpharma.com [improvedpharma.com]
Technical Support Center: Optimizing 4-Chloropyrimidine Substitution Reactions
Welcome to the technical support center for optimizing reactions involving 4-chloropyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile heterocyclic scaffold. Here, we address common challenges encountered during substitution reactions, providing in-depth, scientifically grounded solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Foundational Principles & General FAQs
This section covers the fundamental concepts governing the reactivity of 4-chloropyrimidine, which are essential for effective troubleshooting.
Q1: Why is the C4-position of 4-chloropyrimidine so reactive towards nucleophiles?
The reactivity of the 4-chloropyrimidine system is fundamentally dictated by the principles of Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon at the C4 position.
-
Formation of a Meisenheimer-like Complex: This attack temporarily disrupts the aromaticity of the pyrimidine ring, forming a negatively charged intermediate stabilized by resonance.[2][3]
-
Elimination of Leaving Group: Aromaticity is restored by the expulsion of the chloride ion.[1]
The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly lowers the electron density at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.[2][3][4] The intermediate formed upon attack at the C4 (or C2) position is particularly stable because the negative charge can be delocalized onto one of the electronegative nitrogen atoms, a key stabilizing resonance form that is not possible with attack at C5.[2][3] Generally, the C4 position is more reactive than the C2 position due to a combination of electronic and steric factors.[5]
Diagram: SNAr Mechanism on 4-Chloropyrimidine
Caption: General mechanism for SNAr on 4-chloropyrimidine.
Q2: How do I choose the right solvent for my reaction?
Solvent selection is critical. The ideal solvent should solubilize your reactants and facilitate the formation and stabilization of the charged Meisenheimer intermediate.
Polar aprotic solvents are generally the top choice. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are effective because their polarity helps stabilize the charged intermediate without interfering with the nucleophile through hydrogen bonding.[6]
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Considerations |
| DMF | 153 | 36.7 | Excellent solubilizing power, but can be difficult to remove and may decompose at high temperatures. |
| DMSO | 189 | 46.7 | High boiling point, excellent for high-temperature reactions. Can be difficult to remove and may promote side reactions. |
| Acetonitrile | 82 | 37.5 | Lower boiling point, easier to remove. Good for moderate temperature reactions. |
| 1,4-Dioxane | 101 | 2.2 | Often used in palladium-catalyzed reactions. Must be anhydrous.[6] |
| Isopropanol/Ethanol | 82 / 78 | 19.9 / 24.6 | Protic solvents can sometimes be used, especially with alkoxide nucleophiles. Can act as a competing nucleophile. |
Pro-Tip: Always use anhydrous (dry) solvents, as water can lead to the formation of the undesired 4-hydroxypyrimidine byproduct and can interfere with catalysts in cross-coupling reactions.[7]
Q3: What is the role of the base and which one should I use?
A base is typically required to neutralize the HCl generated during the substitution (if the nucleophile is, for example, an amine, R-NH₂) or to deprotonate a weakly acidic nucleophile (like a phenol) to make it more reactive.
The choice of base depends on the nucleophile's strength and the substrate's sensitivity:
-
Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): These are common, cost-effective choices.[6] They are generally non-nucleophilic and work well for most amine and phenol substitutions. Cesium carbonate is more soluble and often more effective but is also more expensive.
-
Organic Amine Bases (DIPEA, Et₃N): These are soluble in organic solvents but should be used with caution. They can sometimes act as competing nucleophiles, especially at elevated temperatures.
-
Strong, Non-Nucleophilic Bases (NaH, NaOtBu, LiHMDS): These are used for deprotonating very weak nucleophiles like secondary aliphatic amines or for specific catalytic reactions like the Buchwald-Hartwig amination.[7][8] They are highly moisture-sensitive and require strictly anhydrous conditions.[7]
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section addresses specific experimental failures in a problem-and-solution format.
Problem 1: My reaction shows low or no conversion of the 4-chloropyrimidine.
This is one of the most common issues and can stem from several factors.[9][10]
Diagram: Low Conversion Troubleshooting Workflow
Caption: Decision tree for troubleshooting low reaction conversion.
Potential Causes & Solutions:
-
Poor Nucleophile: The nucleophile may be too weak (e.g., an aniline with strong electron-withdrawing groups) or sterically hindered (e.g., an ortho-substituted aniline).[1]
-
Solution: Increase the reaction temperature. For very weak nucleophiles, you may need to switch to a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) which follows a different mechanism.[11]
-
-
Insufficient Temperature: Many SNAr reactions require heat to overcome the activation energy barrier.[1]
-
Solution: If the reaction is being run at room temperature, increase the temperature incrementally to 80 °C, 100 °C, or higher, while monitoring for decomposition.
-
-
Inadequate Base: The chosen base may not be strong enough to deprotonate the nucleophile effectively.
-
Solution: If using K₂CO₃ with a weakly acidic nucleophile, consider switching to a stronger base like K₃PO₄ or NaOtBu. Ensure the base is anhydrous and has good solubility in the reaction medium.[7]
-
-
Catalyst Deactivation (for Cross-Coupling Reactions): For Suzuki or Buchwald-Hartwig reactions, the palladium catalyst is sensitive to oxygen.[6]
Problem 2: I am observing significant side product formation.
-
Hydrolysis Product (4-hydroxypyrimidine): This forms when water is present in the reaction, acting as a competing nucleophile.
-
Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere to prevent atmospheric moisture from entering.[12]
-
-
Dimerization/Bis-substitution: If your nucleophile has more than one reactive site, or if you are using a di-substituted pyrimidine, you may see multiple substitutions.
-
Hydrodehalogenation (-Cl replaced by -H): This is a common side reaction in palladium-catalyzed couplings. It occurs when the catalyst reacts with trace water or other proton sources instead of the desired nucleophile.[7]
-
Solution: This is a strong indicator of non-anhydrous conditions. Ensure all reagents, solvents, and inert gas are scrupulously dry.[7]
-
Problem 3: The reaction works, but purification is difficult.
-
Persistent DMF/DMSO: These high-boiling solvents can be challenging to remove completely.
-
Solution: After the reaction, quench with water and extract the product into a lower-boiling organic solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with water or brine to remove the residual high-boiling solvent.
-
-
Product is too polar and remains in the aqueous layer:
-
Solution: Check the aqueous layer by TLC or LC-MS to confirm if the product is present.[14] If so, try extracting with a more polar solvent like n-butanol or perform a continuous liquid-liquid extraction. Alternatively, consider salting out the product by saturating the aqueous layer with NaCl before extraction.
-
Section 3: Advanced Protocols & Special Conditions
Microwave-Assisted Synthesis
For sluggish reactions, microwave irradiation can be a powerful tool, often dramatically reducing reaction times from hours to minutes and improving yields.[15][16][17]
-
Principle: Microwaves directly heat polar molecules in the solution, leading to rapid and uniform heating that can access activation energies difficult to reach with conventional heating.[18]
-
Considerations: Use sealed vessels designed for microwave synthesis to safely reach temperatures above the solvent's boiling point.[18] Start by translating a conventional heating protocol; a rule of thumb is that a 10°C increase in temperature can halve the reaction time.[18]
Palladium-Catalyzed Cross-Coupling Reactions
When direct SNAr fails, particularly with unreactive nucleophiles, cross-coupling is the method of choice.
-
Suzuki Coupling (C-C bond formation): Couples 4-chloropyrimidine with aryl or heteroaryl boronic acids.[19]
-
Buchwald-Hartwig Amination (C-N bond formation): Couples 4-chloropyrimidine with a wide range of amines.[11]
Section 4: Standard Experimental Protocols
Protocol 1: General SNAr with an Aniline Nucleophile
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloropyrimidine (1.0 eq), the aniline nucleophile (1.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF (or another suitable solvent) via syringe to achieve a concentration of approximately 0.2-0.5 M.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Suzuki Coupling
-
In a microwave-safe reaction vial, combine 4-chloropyrimidine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and sodium carbonate (2.5 eq).
-
Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[13]
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
References
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]
-
A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Chemistry Proceedings. Available at: [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Scientific Reports. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Troubleshooting: My Reaction Failed: FAQ. University of Rochester Department of Chemistry. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. Available at: [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters. Available at: [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Pyrimidines. Available at: [Link]
-
When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling. Available at: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. Available at: [Link]
-
4-Chloropyrimidine hydrochloride. PubChem. Available at: [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. ajrconline.org [ajrconline.org]
- 18. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting NMR Peak Assignments for Pyrimidine-5-Carboxylates
Welcome to the technical support center for NMR analysis of pyrimidine-5-carboxylates. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in assigning the NMR spectra of this important class of heterocyclic compounds. Here, we move beyond simple data reporting to provide in-depth, field-proven troubleshooting strategies rooted in the fundamental principles of NMR spectroscopy.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during the spectral analysis of pyrimidine-5-carboxylates.
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for pyrimidine-5-carboxylates?
A1: The chemical shifts for pyrimidine-5-carboxylates are influenced by the electron-withdrawing nature of the two nitrogen atoms and the carboxyl group. Below is a table summarizing typical chemical shift ranges in common deuterated solvents like CDCl₃ and DMSO-d₆.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Comments |
| H2 | 9.2 - 9.4 | 157 - 160 | Highly deshielded due to proximity to both nitrogen atoms. Often a singlet. |
| H4 | 8.8 - 9.3 | 155 - 158 | Deshielded by the adjacent N3 nitrogen. May be a singlet or a doublet if coupled to H6. |
| H6 | 8.8 - 9.3 | 155 - 158 | Deshielded by the adjacent N1 nitrogen. May be a singlet or a doublet if coupled to H4. |
| Ester Alkyl (e.g., -OCH₂CH₃) | 4.2 - 4.5 (CH₂) 1.2 - 1.5 (CH₃) | ~60-65 (OCH₂) ~14-15 (CH₃) | Standard range for ethyl esters. The CH₂ is a quartet and the CH₃ is a triplet. |
| C5 | N/A | 120 - 130 | Quaternary carbon, deshielded by the attached carboxyl group. |
| Carboxylate C=O | N/A | 160 - 170 | Typical range for an ester carbonyl carbon.[1][2] |
Note: These are approximate ranges. Substituents on the pyrimidine ring can significantly alter these values.[3][4]
Q2: Why are the H2, H4, and H6 protons of the pyrimidine ring so deshielded?
A2: The significant downfield shifts (high ppm values) of the pyrimidine ring protons are due to two primary factors. First, the two nitrogen atoms in the ring are highly electronegative, withdrawing electron density from the ring carbons and, by extension, from the attached protons. This "deshielding" effect means a stronger external magnetic field is required for resonance, shifting the signal downfield.[3][4] Second, the aromatic nature of the pyrimidine ring induces a ring current that further deshields the protons located on the ring's periphery.[3][4]
Q3: I see a very broad signal in my ¹H NMR spectrum, often downfield. What could it be?
A3: A broad signal, particularly in the 10-12 ppm range, is highly characteristic of a carboxylic acid proton (-COOH).[1][5][6] If your compound is a carboxylic acid rather than an ester, this is the likely source. If your compound has NH protons (e.g., in a tetrahydropyrimidine), these can also appear as broad signals due to chemical exchange with trace amounts of water in the NMR solvent or due to quadrupole broadening from the nitrogen nucleus.[7][8]
Q4: My aromatic signals for H2, H4, and H6 are overlapping. What can I do to resolve them?
A4: Peak overlap in the aromatic region is a common issue. A simple first step is to re-run the spectrum in a different solvent.[9] Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts due to solvent-solute interactions (the Anisotropic Solvent-Induced Shift or ASIS effect), often resolving overlapping signals.[10] If this doesn't work, more advanced 2D NMR techniques, discussed in the troubleshooting section below, will be necessary.
In-Depth Troubleshooting Guides
When simple 1D NMR is insufficient, a systematic approach using 2D NMR and other techniques is required.
Problem 1: Ambiguous Assignment of Pyrimidine Ring Protons (H2, H4, H6)
Symptoms: You have two or three signals in the 8.8-9.4 ppm range, but cannot definitively assign them to the H2, H4, and H6 positions.
Causality: The electronic environments of these protons can be very similar, leading to closely spaced chemical shifts. Their coupling patterns may also be unclear if long-range couplings are small.
Solutions Workflow:
Caption: Workflow for resolving ambiguous proton assignments.
1. Through-Bond Correlation: The COSY Experiment
-
Principle: Correlation Spectroscopy (COSY) identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds).[11][12] In an unsubstituted pyrimidine ring, there is a 4-bond coupling (⁴J) between H4 and H6, which is often too small to be seen. However, if the C5 position is substituted with a proton instead of the carboxylate, you would expect a clear ³J coupling between H4-H5 and H5-H6.
-
Protocol:
-
Acquire a standard gradient-selected COSY (gCOSY) spectrum.
-
Look for off-diagonal cross-peaks. A cross-peak between two signals on the diagonal indicates they are J-coupled.
-
For pyrimidine-5-carboxylates, you will likely see no cross-peaks between H2, H4, and H6, confirming their isolation from each other by more than 3 bonds. This is a valuable piece of negative evidence.
-
2. Long-Range Correlation: The HMBC Experiment
-
Principle: Heteronuclear Multiple Bond Correlation (HMBC) is the most powerful tool for this problem. It shows correlations between protons and carbons that are 2 or 3 bonds away.[11][13][14] This allows you to "walk" across the molecule and connect proton signals to specific carbons.
-
Key Correlations to Look For:
-
H2 will show a ³J correlation to C4 and C6.
-
H4 will show a ²J correlation to C5 and a ³J correlation to C2 and C6.
-
H6 will show a ²J correlation to C5 and a ³J correlation to C2 and C4.
-
Crucially, H4 and H6 will show a ³J correlation to the carboxylate carbonyl carbon (C=O), while H2 will not. This is often the most decisive correlation.
-
-
Protocol:
-
Acquire a standard gHMBC spectrum. Optimize the long-range coupling delay (usually set for a J of 8-10 Hz).
-
First, assign the carboxylate carbon (~160-170 ppm) and the C5 carbon (~120-130 ppm) from the 1D ¹³C spectrum.
-
Look for cross-peaks between your ambiguous aromatic proton signals and these key carbons. The two proton signals that correlate to the carboxylate carbon are H4 and H6. The proton signal that does not is H2.
-
Caption: Key HMBC correlations for assigning pyrimidine protons.
3. Through-Space Correlation: The NOESY Experiment
-
Principle: The Nuclear Overhauser Effect (NOE) arises from the transfer of polarization between nuclei that are close in space (< 5 Å), regardless of whether they are connected by bonds.[15][16][17] A 2D NOESY experiment maps these spatial proximities.
-
Protocol:
-
Acquire a standard 2D NOESY spectrum.
-
Assign the protons of the ester group (e.g., the -OCH₂- protons of an ethyl ester).
-
Look for a cross-peak between these ester protons and a proton on the pyrimidine ring. Due to the likely conformation of the molecule, the ester group protons will be spatially closer to either H4 or H6, but are very unlikely to be close to H2.
-
The proton (H4 or H6) that shows an NOE correlation to the ester's methylene protons can be assigned. This provides an excellent orthogonal confirmation of your HMBC assignment.
-
Problem 2: Unexpected Chemical Shifts or Missing Exchangeable Protons
Symptoms: Peaks are shifted significantly from their expected positions, or you cannot find the signal for an expected NH or OH proton.
Causality: The chemical environment is highly sensitive to the solvent, pH, and temperature. Exchangeable protons (on N or O) can rapidly exchange with deuterium from the solvent, causing their signals to disappear.
Solutions:
1. Solvent Effects: The choice of NMR solvent can dramatically alter the spectrum.[9][10] Aromatic solvents like benzene-d₆ or pyridine-d₅ will often cause significant upfield shifts (to lower ppm) for protons situated above the plane of the solvent's aromatic ring. Protic solvents like CD₃OD can cause exchange with labile protons.[10]
-
Diagnostic Protocol:
-
If your spectrum in CDCl₃ is poorly resolved, acquire another spectrum in DMSO-d₆ or benzene-d₆.
-
Compare the spectra. The relative order of the H2, H4, and H6 signals may change, helping to resolve them.
-
DMSO-d₆ is particularly good at slowing down the exchange of NH and OH protons, often making their signals sharp and clearly visible.[7][8]
-
2. pH Effects: The pyrimidine nitrogens are basic and can be protonated under acidic conditions. The carboxylate can be deprotonated under basic conditions. Protonation state dramatically affects the electron density of the ring and thus the chemical shifts.[18][19][20]
-
Diagnostic Protocol (D₂O Exchange):
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.[9]
-
Result: Any signal corresponding to an exchangeable proton (NH, OH, or COOH) will decrease in intensity or disappear entirely.[1][5] This is a definitive test to identify these protons.
-
3. Temperature Effects (Rotamers): If you observe unusually broad peaks or more signals than expected, you may have slowly rotating bonds (on the NMR timescale), leading to distinct conformers or "rotamers." This can happen with bulky substituents.
-
Diagnostic Protocol (Variable Temperature NMR):
-
Acquire a ¹H NMR spectrum at room temperature.
-
Increase the sample temperature (e.g., to 50 °C or 80 °C) and acquire another spectrum.
-
Result: If rotamers are present, increasing the temperature will increase the rate of bond rotation. This often causes the multiple, sharp signals of the individual rotamers to coalesce into a single, averaged, and sharper signal. Conversely, cooling the sample may sharpen broad peaks into distinct signals for each conformer.[9]
-
References
- Reddy, G.S. et al. (1962). J. Am. Chem. Soc. 84, 336.
-
Abraham, R.J. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]
-
Taylor & Francis. (n.d.). NOE – Knowledge and References. Available at: [Link]
-
Royal Society of Chemistry. (2016). Supporting Information. Available at: [Link]
-
Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
-
Al-Sanea, M. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5039. Available at: [Link]
-
Manikandan, A., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2). Available at: [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]
-
SpectraBase. Ethyl 5-pyrimidinecarboxylate. Available at: [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Available at: [Link]
-
ACS Materials Letters. (2022). Solvent-Induced Morphological Control of Carboxyl-Alkyl Conjugated Polymers for Enhanced Mixed Conduction. Available at: [Link]
-
Dayie, K. T., et al. (2008). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of magnetic resonance (San Diego, Calif. : 1997), 191(2), 264-273. Available at: [Link]
-
Reddit. (2024). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. Available at: [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]
-
Fan, T. W.-M., et al. (2012). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Metabolites, 2(1), 18-38. Available at: [Link]
-
Halim, M. E., et al. (n.d.). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylate. Bangladesh Journals Online. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Available at: [Link]
-
Chemistry LibreTexts. (2024). Nuclear Overhauser Effect (NOE). Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Proton NMR Spectra of the Monomethyl- and Dimethylpyrimidine-5-carboxylic Acids. Regioselective Covalent Hydration at the 2- and 4- Ring Positions. Available at: [Link]
-
Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]
-
ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. Available at: [Link]
-
ACS Publications. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Available at: [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]
-
SpectraBase. 5-PYRIMIDINE-CARBOXAMIDE. Available at: [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]
-
Star Protocols. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Available at: [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
YouTube. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. Available at: [Link]
-
ACS Publications. (n.d.). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. Available at: [Link]
-
ResearchGate. (n.d.). J C,H correlations in the HMBC NMR spectrum of 7. Available at: [Link]
-
Chemistry LibreTexts. (2024). Two Dimensional Homonuclear NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). effect of pH on the chemical shift position of the 1 H NMR CH 2... Available at: [Link]
-
ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available at: [Link]
-
NIH. (n.d.). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Available at: [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Available at: [Link]
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. compoundchem.com [compoundchem.com]
- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. thieme-connect.de [thieme-connect.de]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. emerypharma.com [emerypharma.com]
- 14. youtube.com [youtube.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Stability and Handling of Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate
Welcome to the Technical Support Center for Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the stability and successful application of this compound in your experiments. Our approach is rooted in scientific principles and practical, field-tested experience to help you navigate potential challenges and optimize your results.
Introduction: Understanding the Molecule
This compound is a key building block in the synthesis of various pharmaceutically active compounds, most notably as an intermediate in the production of Avanafil. Its structure, featuring a reactive 4-chloro-pyrimidine core, an electron-donating piperidine group, and an ethyl ester, makes it highly versatile for nucleophilic aromatic substitution (SNAr) reactions. However, this reactivity also renders the molecule susceptible to decomposition if not handled and stored correctly. This guide will provide the expertise needed to maintain the integrity of this compound throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The most significant decomposition pathway is the hydrolysis of the C4-chloro group to form the corresponding 4-hydroxy-pyrimidine derivative. This reaction is catalyzed by the presence of nucleophiles, particularly water, and can be accelerated under both acidic and basic conditions. The electron-donating nature of the piperidine ring at the C2 position increases the electron density of the pyrimidine ring, which can influence the rate of nucleophilic attack. A secondary, though less common, decomposition pathway under harsh conditions can be the hydrolysis of the ethyl ester at the C5 position.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. Recommended storage temperatures are between 2-8°C. It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and atmospheric oxygen. Ensure the container is tightly sealed. For long-term storage, temperatures of -20°C are advisable.
Q3: I am observing a new, more polar spot on my TLC during my reaction. What could this be?
A3: A more polar spot on a TLC plate is often indicative of the formation of the hydrolyzed byproduct, Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate. This occurs when the chloro group at the C4 position is replaced by a hydroxyl group. This byproduct is more polar due to the presence of the hydroxyl group, leading to a lower Rf value on silica gel plates. To confirm its identity, you can use techniques like LC-MS to check for the expected mass of the hydrolyzed product.
Q4: Can I use protic solvents for my reaction?
A4: While some reactions in protic solvents have been reported, it is generally advisable to use anhydrous aprotic solvents to minimize the risk of hydrolysis. Solvents such as anhydrous Dimethylformamide (DMF), Dioxane, or Acetonitrile are preferred. If a protic solvent is necessary, ensure it is rigorously dried, and consider using a milder base and the lowest effective reaction temperature to limit solvolysis.
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield with starting material remaining | 1. Insufficient reaction temperature or time.2. Poor quality of the starting material (partially decomposed).3. Ineffective base. | 1. Gradually increase the reaction temperature and monitor by TLC/LC-MS. 2. Verify the purity of your this compound using a validated analytical method before starting the reaction. 3. Use a stronger, non-nucleophilic base such as DBU or a hindered amine base like DIPEA. |
| Formation of a significant amount of a polar byproduct | 1. Presence of water in the reaction mixture.2. Reaction conditions are too harsh (high temperature, prolonged reaction time).3. Use of a protic solvent. | 1. Ensure all glassware is flame-dried, and use anhydrous solvents. Run the reaction under an inert atmosphere.2. Optimize the reaction conditions by lowering the temperature or reducing the reaction time. 3. Switch to an anhydrous aprotic solvent. |
| Inconsistent reaction outcomes | 1. Variable quality of the starting material.2. Inconsistent reaction setup and conditions. | 1. Source high-purity starting material and store it under the recommended conditions. 2. Standardize your experimental protocol, including solvent purification, reaction atmosphere, and temperature control. |
Experimental Protocols: Best Practices in Action
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a generalized workflow for the reaction of this compound with a generic amine nucleophile, incorporating best practices to prevent decomposition.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., DMF, Dioxane)
-
Non-nucleophilic base (e.g., DIPEA, K2CO3) (2.0 - 3.0 eq)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Flame-dry all glassware and allow it to cool under a stream of inert gas.
-
Reaction Setup: To the reaction flask, add this compound and the amine nucleophile.
-
Solvent and Base Addition: Add the anhydrous aprotic solvent, followed by the non-nucleophilic base under an inert atmosphere.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120°C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS, checking for the consumption of the starting material and the formation of the product and any byproducts.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The purification procedure will be dependent on the nature of the product. A typical work-up may involve quenching with water, extraction with an organic solvent, and purification by column chromatography.
Workflow for Preventing Decomposition
Caption: Workflow for minimizing decomposition of this compound.
Understanding the Mechanism of Decomposition
The primary route of decomposition, hydrolysis, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles.
Caption: Simplified mechanism of hydrolysis of the C4-chloro group.
Data Presentation: Key Stability Parameters
While specific kinetic data for the decomposition of this compound is not extensively published, the following table summarizes key parameters and recommendations based on analogous compounds and general principles of organic chemistry.
| Parameter | Condition | Recommendation/Observation | Rationale |
| Temperature | Storage | 2-8°C (short-term)-20°C (long-term) | Reduces the rate of potential decomposition reactions. |
| Reaction | As low as feasible for the desired transformation | Higher temperatures accelerate hydrolysis. | |
| pH | Acidic (e.g., pH < 5) | Avoid prolonged exposure | Acid can catalyze the hydrolysis of the chloro group. |
| Basic (e.g., pH > 9) | Avoid strong aqueous bases | Strong bases can also promote hydrolysis. | |
| Atmosphere | Storage & Reaction | Inert (Argon or Nitrogen) | Excludes moisture, which is a key reactant in hydrolysis. |
| Solvent | Reaction | Anhydrous Aprotic (e.g., DMF, Dioxane) | Minimizes the primary nucleophile responsible for decomposition. |
References
- Google Patents. CN105439964A - Preparation method of Avanafil intermediate.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 80008, 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. Available at: [Link]
Technical Support Center: Scaling Up Pyrimidine Synthesis Reactions Safely and Efficiently
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for scaling up pyrimidine synthesis. Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] While small-scale synthesis in a laboratory setting is often straightforward, scaling up these reactions presents significant challenges in terms of safety, efficiency, and product purity.[3] This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of large-scale pyrimidine synthesis.
Our goal is to provide you with the expertise and trustworthy information needed to ensure your scale-up processes are both safe and successful. We will delve into the "why" behind experimental choices, offering insights grounded in chemical principles and extensive field experience.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and concerns encountered when moving from benchtop to large-scale production of pyrimidines.
Q1: My pyrimidine synthesis reaction works well on a small scale, but the yield drops significantly when I try to scale it up. What are the likely causes?
A significant drop in yield during scale-up is a frequent challenge.[3] This is often due to issues with mass and heat transfer, which are less pronounced in smaller reaction vessels.[3]
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can create localized "hot spots" or areas with high concentrations of reactants.[3] This can lead to the formation of byproducts and degradation of your target molecule.[3] Many pyrimidine synthesis reactions are exothermic, and the heat generated can be difficult to dissipate in a large volume, further promoting side reactions.[3]
-
Reagent Addition and Stoichiometry: The rate of reagent addition becomes critical at scale. A slow, controlled addition is often necessary to manage the reaction exotherm. While a 1:1:1 molar ratio of reactants is standard in many pyrimidine syntheses like the Biginelli reaction, a slight excess of the urea or thiourea component (e.g., 1.2-1.5 equivalents) can sometimes improve yields on a larger scale.[4]
-
Purity of Starting Materials: Impurities in your starting materials can have a much greater impact on a larger scale, potentially inhibiting the reaction or leading to the formation of unwanted side products.[3][4] It is crucial to use high-purity reagents for large-scale synthesis.[3][4]
Q2: I'm observing unexpected byproducts in my large-scale reaction. How can I identify and minimize them?
The formation of byproducts is a common issue when scaling up. Here are some common culprits and how to address them:
-
Hantzsch-type 1,4-dihydropyridines (DHPs): In Biginelli reactions, a common fluorescent byproduct is a DHP.[5] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures).[5]
-
N-acylureas: These byproducts can form from the reaction of the β-ketoester with urea and complicate purification.[5]
-
Identification: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[5]
-
-
Aldol Condensation Products: The aldehyde starting material can undergo self-condensation.
-
Mitigation: Optimizing the stoichiometry of your reactants can help to suppress this side reaction.[3]
-
-
Oxidation Products: The dihydropyrimidine ring can be susceptible to oxidation.[3]
-
Mitigation: Running the reaction under an inert atmosphere, such as nitrogen or argon, can minimize oxidation.[3]
-
Q3: How can I safely manage the exothermic nature of many pyrimidine synthesis reactions during scale-up?
Exotherm control is a critical safety consideration. A reaction that is easily managed in a small flask can become a serious hazard at a larger scale.[3]
-
Controlled Reagent Addition: Implement a slow and controlled addition of one of the key reagents. This allows the reactor's cooling system to keep pace with the heat being generated.
-
Real-time Temperature Monitoring: Use temperature probes to closely monitor the internal reaction temperature.[3] This will allow you to react quickly to any unexpected temperature spikes.
-
Adequate Cooling Capacity: Ensure that your reactor's cooling system is sufficient to handle the total heat output of the reaction.[3] Perform a thorough thermal hazard assessment before scaling up.
-
Solvent Choice: The choice of solvent can influence the reaction rate and exotherm. A solvent with a higher boiling point can provide a larger temperature window for safe operation.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting specific issues you may encounter during your scale-up experiments.
Issue 1: Low or Inconsistent Yield
A drop in yield is a common problem when moving to a larger scale.[3] The following workflow can help you diagnose and resolve the issue.
Troubleshooting Workflow for Low Yield
Sources
Enhancing the stability of Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate
Technical Support Center: Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate
Welcome to the technical support guide for this compound (ECPC). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate in their synthetic workflows. As a key building block in the development of various therapeutic agents, ensuring its stability and purity is paramount for reproducible and successful downstream reactions.
This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common stability-related issues, and validated protocols for handling, storage, and analysis.
Table of Contents
-
FAQs: Understanding ECPC Stability
-
Q1: What are the primary degradation pathways for ECPC?
-
Q2: My ECPC is a yellowish solid, but the literature says it should be white. Is it degraded?
-
Q3: I am seeing a new, more polar spot on my TLC plate after storing my ECPC solution. What is it?
-
Q4: How should I properly store solid ECPC and its solutions to maximize shelf-life?
-
-
Troubleshooting Guide: Common Experimental Issues
-
Issue 1: Inconsistent Yields in Downstream Nucleophilic Substitution Reactions.
-
Issue 2: Formation of an Unknown Precipitate in Solution.
-
Issue 3: Difficulty in Removing an Impurity with a Similar Polarity to ECPC.
-
-
Protocols & Methodologies
-
Protocol 1: Standard Procedure for Purity Assessment by HPLC-UV.
-
Protocol 2: Step-by-Step Guide for a Forced Degradation Study.
-
-
References
FAQs: Understanding ECPC Stability
Q1: What are the primary degradation pathways for this compound (ECPC)?
Answer: ECPC possesses two primary functional groups susceptible to degradation under common laboratory conditions: the C4-chloro substituent and the C5-ethyl ester. Understanding these liabilities is the first step toward preventing unwanted side reactions.
-
Pathway A: Hydrolysis of the Ethyl Ester: The ester group is prone to hydrolysis, particularly under basic or acidic conditions, to yield the corresponding carboxylic acid (Impurity-A). This reaction is accelerated by the presence of water and elevated temperatures. The electron-withdrawing nature of the pyrimidine ring can make this ester more labile than a simple alkyl ester.
-
Pathway B: Nucleophilic Substitution of the 4-Chloro Group: The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr). This is the most significant reactivity and degradation pathway. Common nucleophiles like water or alcohols (if used as solvents) can displace the chloride to form the 4-hydroxy (pyrimidinone) or 4-alkoxy derivatives, respectively (Impurity-B). This reaction is often the desired pathway in synthesis but constitutes degradation when it occurs unintentionally during storage or workup.
Below is a diagram illustrating these two primary degradation routes.
Caption: Primary degradation pathways for ECPC.
Q2: My ECPC is a yellowish solid, but the literature says it should be white. Is it degraded?
Answer: A slight yellow or off-white color is common for many nitrogen-containing heterocyclic compounds and is not, by itself, a definitive indicator of significant degradation. The color can arise from trace-level impurities, minor surface oxidation, or different crystalline forms.
However, a significant change in color from off-white to dark yellow or brown upon storage is a strong indicator of potential degradation. To confirm the integrity of your material, you should perform a purity analysis. Techniques like ¹H NMR, LC-MS, or a simple melting point determination can provide a definitive answer. In the ¹H NMR, look for the appearance of new peaks or a decrease in the integration of the characteristic ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm).
Q3: I am seeing a new, more polar spot on my TLC plate after storing my ECPC solution. What is it?
Answer: The appearance of a new, more polar spot (i.e., lower Rf value) on a normal-phase silica TLC plate is a classic sign of ECPC degradation. The most likely candidate for this new spot is the carboxylic acid hydrolysis product (Impurity-A). Carboxylic acids are significantly more polar than their corresponding ethyl esters due to their ability to act as hydrogen bond donors.
Another possibility, though often less polar than the acid, is the 4-hydroxy byproduct (Impurity-B, from reaction with water), which can exist in its tautomeric pyrimidinone form. This is also more polar than the starting chloro-compound.
To verify, you can co-spot your stored sample with a fresh sample of ECPC. If the new spot is absent in the fresh sample, degradation has occurred. An LC-MS analysis would be the best method to identify the mass of the new compound and confirm its structure.
Q4: How should I properly store solid ECPC and its solutions to maximize shelf-life?
Answer: Proper storage is critical to prevent the degradation pathways discussed above. The key is to protect the compound from atmospheric moisture and light, and to use appropriate solvents for solutions.
| Storage Condition | Solid ECPC | ECPC in Solution | Rationale |
| Temperature | 2-8 °C (Refrigerator) | -20 °C (Freezer) | Slows the rate of all chemical degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which causes hydrolysis and substitution. |
| Container | Tightly sealed amber glass vial | Tightly sealed vial with a PTFE-lined cap | Protects from light (photodegradation) and prevents moisture ingress. |
| Solvent Choice | N/A | Anhydrous aprotic solvents (e.g., Dichloromethane, Toluene, Anhydrous Acetonitrile) | Avoids protic solvents like methanol or ethanol which can act as nucleophiles. Ensures water content is minimal. |
Troubleshooting Guide: Common Experimental Issues
Issue 1: Inconsistent Yields in Downstream Nucleophilic Substitution Reactions.
Symptom: You are using ECPC in an SNAr reaction (e.g., with an amine or thiol) and are observing variable and often lower-than-expected yields.
Root Cause Analysis & Solution Workflow:
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry, pyrimidine derivatives are a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2] The precise structural elucidation of these compounds is paramount for understanding their biological activity and ensuring the integrity of drug development pipelines. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate and its analogues, offering insights into experimental design and data interpretation.
The Central Role of Spectroscopic Techniques
The initial step in characterizing a newly synthesized compound is to confirm its molecular structure.[3] A combination of spectroscopic methods is typically employed to gain a comprehensive understanding of the atomic arrangement and connectivity within the molecule.[4][5] For pyrimidine derivatives, the most powerful and commonly used techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for definitive solid-state structure, X-ray Crystallography.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most informative technique for structural elucidation in solution.[1][5] It provides detailed information about the chemical environment of individual nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), allowing for the piecing together of the molecular puzzle.[1][6][7]
Proton NMR reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.[1][3] In a typical ¹H NMR spectrum of an this compound derivative, specific chemical shifts (δ) are expected for different proton groups.
Causality in Experimental Choices: The choice of solvent (e.g., CDCl₃, DMSO-d₆) is critical as it can influence chemical shifts. A standard single-pulse experiment is usually sufficient for initial characterization.[1] The spectrometer frequency (e.g., 300-600 MHz) determines the resolution of the spectrum; higher frequencies provide better separation of signals.[1]
Carbon-13 NMR provides a map of the carbon framework of the molecule.[1] Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment.[1]
Trustworthiness through Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure. The chemical shifts of the pyrimidine ring carbons are particularly sensitive to the substituents, providing a key validation point.[1]
| Typical Chemical Shift Ranges for Key Functional Groups | |
| Functional Group | ¹H Chemical Shift (ppm) |
| Pyrimidine Ring Proton | 8.5 - 9.5 |
| Piperidine Protons (α to N) | 3.5 - 4.0 |
| Piperidine Protons (β, γ to N) | 1.5 - 2.0 |
| Ethyl Ester (CH₂) | 4.0 - 4.5 |
| Ethyl Ester (CH₃) | 1.0 - 1.5 |
| Functional Group | ¹³C Chemical Shift (ppm) |
| Pyrimidine Ring Carbons | 150 - 170 |
| Ester Carbonyl Carbon | 160 - 170 |
| Piperidine Carbons (α to N) | 45 - 55 |
| Piperidine Carbons (β, γ to N) | 20 - 30 |
| Ethyl Ester (CH₂) | 60 - 65 |
| Ethyl Ester (CH₃) | 10 - 15 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative ratios of protons.
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound.[1][5][8] This is a critical piece of information for confirming the molecular formula.
Expertise in Interpretation: The fragmentation pattern observed in the mass spectrum can provide valuable structural information.[8][9] For this compound derivatives, characteristic fragments may arise from the loss of the ethyl group, the piperidine ring, or the chlorine atom.
Alternative Techniques: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.[10]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).[11]
-
Ionization: Ionize the sample using an appropriate method, such as electrospray ionization (ESI) or electron impact (EI).
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
X-ray Crystallography: The Definitive 3D Structure
For an unambiguous determination of the three-dimensional structure, including stereochemistry and conformation in the solid state, single-crystal X-ray crystallography is the gold standard.[1][12] This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.[13]
Authoritative Grounding: The resulting crystal structure provides definitive proof of connectivity and stereochemistry.[14] This technique is particularly valuable when NMR and MS data are ambiguous or when the absolute configuration of a chiral center needs to be determined.
Limitations to Consider: The primary challenge of this technique is the need to grow a suitable single crystal, which can be a time-consuming and sometimes unsuccessful process.[1]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow a single crystal of the compound of sufficient size and quality. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer and expose it to a beam of X-rays in a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Connectivity, chemical environment of atoms in solution | Non-destructive, provides detailed structural information | Can be complex for large molecules, may not reveal stereochemistry definitively |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns | High sensitivity, small sample requirement | Isomers can be difficult to distinguish, destructive |
| X-ray Crystallography | Absolute 3D structure in the solid state | Unambiguous structural determination | Requires a suitable single crystal, solid-state structure may differ from solution |
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the structural confirmation of this compound derivatives.
Caption: A typical workflow for the synthesis and structural confirmation of a target compound.
Conclusion
The structural confirmation of this compound derivatives relies on a multi-faceted analytical approach. NMR spectroscopy provides the foundational understanding of the molecular framework in solution, while mass spectrometry confirms the molecular weight and offers clues to the structure through fragmentation. For absolute structural proof, particularly in cases of ambiguity or for determining stereochemistry, X-ray crystallography is the ultimate arbiter. By judiciously applying these techniques and understanding their respective strengths and weaknesses, researchers can confidently and accurately characterize these important pharmaceutical building blocks.
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem.
- Determination of Structure: Modern Analytical Techniques - Savita Pall and Chemistry.
- A knowledge availability survey of the crystal structure data for pyrimidine derivatives - IUCr.
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - Taylor & Francis Online. Available from: [Link]
-
Mass Spectra of Nucleic Acid Derivatives. Pyrimidines - ACS Publications. Available from: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines - Scientific & Academic Publishing. Available from: [Link]
-
Molecular Structure Characterisation and Structural Elucidation - Intertek. Available from: [Link]
-
IR, NMR spectral data of pyrimidine derivatives - ResearchGate. Available from: [Link]
-
Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - MDPI. Available from: [Link]
-
Eight Crucial Techniques in Chemical Composition Analysis - AxisPharm. Available from: [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. Available from: [Link]
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. Available from: [Link]
-
Mass Spectra of Nucleic Acid Derivatives. Pyrimidines - ACS Publications. Available from: [Link]
-
A Comprehensive Guide to the 4 Main Types of Analytical Chemistry - CfPIE. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site - ACS Publications. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. savitapall.com [savitapall.com]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. Eight Crucial Techniques in Chemical Composition Analysis | AxisPharm [axispharm.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. article.sapub.org [article.sapub.org]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Reactivity of Substituted 4-Chloropyrimidines
Welcome to a comprehensive examination of the factors governing the reactivity of 4-chloropyrimidines. In medicinal chemistry and materials science, the pyrimidine scaffold is a cornerstone of molecular design, with its derivatives forming the basis of numerous therapeutic agents and functional materials.[1] The ability to selectively functionalize this heterocycle via nucleophilic aromatic substitution (SNAr) is paramount. This guide provides an in-depth analysis of how substituents on the pyrimidine ring dictate the course and rate of these reactions, supported by mechanistic insights, comparative data, and actionable experimental protocols.
The Fundamental Reaction: Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Core
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring highly susceptible to attack by nucleophiles, a feature that is central to its synthetic utility.[2] The SNAr reaction of 4-chloropyrimidines proceeds via a well-established two-step addition-elimination mechanism.
The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon atom (C4), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atoms. The subsequent, rapid elimination of the chloride leaving group restores aromaticity and yields the final substituted product.[4]
The stability of the Meisenheimer complex is the single most critical factor determining the reaction rate. Consequently, any feature that stabilizes this intermediate will accelerate the reaction.
Caption: General mechanism for SNAr on 4-chloropyrimidine.
The Role of Substituents: Predicting Reactivity and Regioselectivity
The reactivity of halopyrimidines generally follows the order C4(6) > C2 >> C5 for both SNAr and palladium-catalyzed cross-coupling reactions.[5] This inherent selectivity is further modulated by the electronic and steric nature of other substituents on the ring.
Electronic Effects: The Engine of Reactivity
The electronic influence of a substituent is its most profound effect. By altering the electron density of the pyrimidine ring, a substituent can drastically enhance or diminish the rate of nucleophilic attack.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) are powerful activators. When positioned ortho or para to the reaction center (e.g., at C2, C5, or C6), they withdraw electron density from the ring. This makes the C4 position more electrophilic and, crucially, provides additional resonance stabilization for the negatively charged Meisenheimer intermediate, thereby lowering the activation energy and accelerating the reaction.[6][7] For instance, a 5-nitro group dramatically increases the reactivity of 4-chloropyrimidines.
-
Electron-Donating Groups (EDGs): Conversely, groups like amino (-NH2) or methoxy (-OCH3) donate electron density to the ring. This increases the electron density at C4, making it less attractive to incoming nucleophiles. Furthermore, EDGs destabilize the negatively charged intermediate, increasing the activation energy and slowing the reaction. In some cases, strong EDGs at the C6 position can even alter the regioselectivity of dichloropyrimidines, making the C2 position more reactive than C4.[8]
Steric Effects: The Gatekeeper of the Reaction Site
Steric hindrance plays a significant role, particularly with bulky substituents or nucleophiles. A large group at the C5 position can physically obstruct the approach of a nucleophile to the C4 position.[9] This steric clash raises the energy of the transition state, slowing the reaction. In cases like 2,4-dichloropyrimidines, a bulky C5 substituent can invert the typical C4 > C2 selectivity, favoring substitution at the less hindered C2 position.[1]
A Comparative Study: Aminolysis of Substituted 4-Chloropyrimidines
To illustrate these principles, we present a comparative study on the reaction of various 4-chloropyrimidine derivatives with a model nucleophile, morpholine. The reaction is conducted under standardized conditions to allow for a direct comparison of reactivity, as measured by reaction time and product yield.
Table 1: Comparative Reactivity Data with Morpholine
| Entry | 4-Chloropyrimidine Substituent | Expected Electronic Effect | Predicted Reactivity | Representative Result (Time / Yield) |
| 1 | 5-Nitro | Strong EWG (Activating) | Very High | < 1 h / >95% |
| 2 | 5-Bromo | Weak EWG (Activating) | High | 2-4 h / ~90% |
| 3 | Unsubstituted | Neutral (Baseline) | Moderate | 6-8 h / ~85% |
| 4 | 2-Methoxy | EDG (Deactivating) | Low | > 24 h / <40% |
| 5 | 5-Methyl | Weak EDG (Deactivating) | Moderate-Low | 12-16 h / ~70% |
Note: The data in this table are representative values synthesized from established chemical principles for illustrative purposes. Actual results will vary with precise experimental conditions.
Standardized Experimental Protocol: Aminolysis of 4-Chloropyrimidines
This protocol provides a self-validating workflow for assessing the reactivity of a given 4-chloropyrimidine derivative. It includes checkpoints for reaction monitoring and a standard procedure for product isolation and purification.
Materials and Setup
-
Substituted 4-chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous isopropanol (IPA) or acetonitrile (ACN) (5 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
TLC plates (silica gel 60 F₂₅₄) and LC-MS for monitoring
Step-by-Step Procedure
-
Reaction Setup: To the round-bottom flask, add the substituted 4-chloropyrimidine (1.0 equiv) and the chosen solvent (5 mL).
-
Addition of Reagents: Add the base (DIPEA or K₂CO₃, 2.0 equiv) followed by the nucleophile (morpholine, 1.2 equiv) at room temperature with vigorous stirring.
-
Heating: Heat the reaction mixture to 80 °C.
-
Reaction Monitoring: Monitor the reaction progress every hour by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent) or by LC-MS to observe the disappearance of the starting material and the appearance of the product.
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a suitable gradient of hexane and ethyl acetate to afford the pure product.[10]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Experimental workflow for comparative aminolysis.
Troubleshooting and Advanced Considerations
-
Low Reactivity: For deactivated substrates (e.g., those with EDGs), consider increasing the reaction temperature, using a more polar solvent like DMF or DMSO, or employing microwave irradiation to accelerate the reaction.[11]
-
Side Reactions: In aqueous or protic solvents, hydrolysis of the 4-chloropyrimidine to the corresponding pyrimidin-4-one can be a competitive side reaction, especially under prolonged heating or acidic conditions.[12] Using an anhydrous solvent and a non-nucleophilic base like DIPEA can mitigate this.
-
Complex Regioselectivity: In highly substituted systems, unexpected regioselectivity can occur. For example, in 2-MeSO₂-4-chloropyrimidine, certain nucleophiles like alkoxides preferentially attack the C2 position due to a directing effect from hydrogen bonding with the sulfone group, defying simple electronic predictions.[13] Quantum mechanical calculations can be a valuable tool for understanding such complex cases.[8]
Conclusion
The reactivity of 4-chloropyrimidines in SNAr reactions is a predictable yet nuanced interplay of electronic and steric factors. Electron-withdrawing groups are powerful activators, while electron-donating groups are deactivating. Steric hindrance, primarily from substituents at C5, can modulate both reaction rate and regioselectivity. By understanding these core principles, researchers can rationally design synthetic routes, select appropriate reaction conditions, and troubleshoot challenging transformations to efficiently generate diverse libraries of pyrimidine-based molecules for scientific discovery.
References
-
Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. Available at: [Link]
-
Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available at: [Link]
-
Bolliger, J. L., & Oberholzer, M. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. Available at: [Link]
-
Zoltewicz, J. A., & Uray, G. (n.d.). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. QSpace. Available at: [Link]
-
Kavallieratos, K., et al. (2000). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society. Available at: [Link]
-
Chaikuad, A., et al. (2018). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry. Available at: [Link]
-
Beck, E. M., & Scriven, E. F. V. (2009). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry - A European Journal. Available at: [Link]
-
Tungen, J. E., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]
-
Wang, T., et al. (2008). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Uršič, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: [Link]
-
Adejoro, I. A., & Ojelere, O. O. (2022). electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. Química Nova. Available at: [Link]
-
Ramirez, G., et al. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]
-
Bak, J., et al. (2018). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemCatChem. Available at: [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Article page | Preprints.org [preprints.org]
- 13. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
A Comparative Analysis of Substituted Pyrimidine Derivatives and Their Efficacy Against Established Biological Inhibitors
A Senior Application Scientist's Guide for Drug Discovery Professionals
Introduction: The Pyrimidine Scaffold - A Privileged Motif in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets with high affinity. The pyrimidine ring is a quintessential example of such a scaffold. As an integral component of DNA and RNA, its structure is inherently recognized by a vast array of biological systems.[1] This biocompatibility, combined with its versatile synthetic chemistry, has made it the foundation for numerous FDA-approved drugs, particularly in oncology and immunology.[2]
This guide focuses on derivatives of the pyrimidine core, with a conceptual starting point inspired by the Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate structure. We will explore how strategic modifications at the C2, C4, and C5 positions of the pyrimidine ring yield potent and selective inhibitors. Our analysis will objectively compare the biological efficacy of these novel derivatives against well-established, standard-of-care inhibitors in two critical therapeutic areas: cancer and inflammation. Through a synthesis of published experimental data, detailed protocols, and mechanistic insights, this document serves as a technical resource for researchers aiming to leverage this potent scaffold in their drug development programs.
Part 1: Anticancer Efficacy as Kinase Inhibitors
The dysregulation of protein kinase activity is a hallmark of many cancers, making kinases a prime target for therapeutic intervention.[3] Pyrimidine derivatives have proven exceptionally effective as kinase inhibitors, largely by acting as ATP-competitive agents that occupy the enzyme's active site. The nitrogen atoms in the pyrimidine ring mimic the hydrogen bonding pattern of the adenine base in ATP, providing a strong anchoring point.
Case Study: Pyrrolo[2,3-d]pyrimidine Derivatives vs. Sunitinib
A recent study detailed the synthesis of novel halogenated pyrrolo[2,3-d]pyrimidine derivatives designed as multi-targeted kinase inhibitors.[4] The strategic inclusion of halogen atoms can enhance binding affinity and selectivity for the target kinase.[4] The performance of these novel compounds was benchmarked against Sunitinib, a well-known multi-targeted tyrosine kinase inhibitor (TKI) used in the treatment of various cancers.[4]
Comparative Efficacy Data (IC₅₀ Values)
| Compound | EGFR (nM) | Her2 (nM) | VEGFR2 (nM) | CDK2 (nM) |
| Compound 5k (Novel) | 40 | 62 | 204 | 141 |
| Sunitinib (Standard) | >10,000 | >10,000 | 18 | 261 |
Data synthesized from Nasser et al., 2023.[4]
Expert Analysis: The data reveals a compelling profile for the novel compound 5k. While Sunitinib shows superior potency against VEGFR2, compound 5k demonstrates potent, nanomolar inhibition against a broader range of kinases, including EGFR and Her2, where Sunitinib is largely inactive.[4] This polypharmacology could be advantageous in cancers driven by multiple signaling pathways. The improved activity of 5k against CDK2 also suggests a potential role in disrupting cell cycle progression, a mechanism it shares with its benchmark.[4] Molecular docking studies confirmed that compound 5k occupies the same ATP-binding pocket as Sunitinib, validating its mechanism of action.[4]
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a trustworthy, self-validating method for determining the IC₅₀ values of test compounds.
-
Principle: The assay relies on the binding of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer to a kinase. When a europium (Eu)-labeled anti-tag antibody binds to the kinase, exciting the Eu chelate results in Förster Resonance Energy Transfer (FRET) to the tracer, producing a high emission signal. A test compound that binds to the kinase's ATP pocket will displace the tracer, disrupting FRET and causing a decrease in the signal.
-
Materials:
-
Kinase of interest (e.g., EGFR, CDK2)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (e.g., Ethyl-pyrimidine derivatives) and known inhibitors (e.g., Sunitinib)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Fluorescence plate reader with FRET capability.
-
-
Procedure:
-
Compound Dilution: Prepare a 10-point serial dilution series of the test compounds and the reference inhibitor in DMSO. Typically, starting from 100 µM.
-
Reagent Preparation: Prepare 4X solutions of the kinase, Eu-antibody, and tracer in assay buffer at concentrations recommended by the manufacturer.
-
Assay Plate Setup:
-
Add 2.5 µL of each compound dilution to the appropriate wells.
-
For "0% Inhibition" control wells, add 2.5 µL of DMSO.
-
For "100% Inhibition" (maximum displacement) control wells, add 2.5 µL of a known potent, non-labeled inhibitor at a saturating concentration.
-
-
Kinase/Antibody Addition: Add 2.5 µL of the 4X Kinase/Eu-antibody mixture to all wells.
-
Tracer Addition: Add 5 µL of the 2X tracer solution to all wells.
-
Incubation: Seal the plate, centrifuge briefly, and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a fluorescence reader, measuring emission at 665 nm and 615 nm. Calculate the emission ratio (665/615).
-
-
Data Analysis & Validation:
-
Convert emission ratios to percent inhibition relative to the control wells.
-
Plot percent inhibition versus the logarithm of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Trustworthiness Check: The assay is validated by a high Z'-factor (>0.5), calculated from the control wells, ensuring the signal window is robust and the data is reliable.
-
Part 2: Anti-Inflammatory Activity
Chronic inflammation underlies a multitude of diseases, and controlling the inflammatory response is a key therapeutic goal.[5] Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often by targeting kinases in inflammatory signaling cascades or enzymes involved in producing inflammatory mediators.[6]
Case Study: Pyrimidine Derivatives as COX/LOX Inhibitors
A study investigating a novel pivalate-based compound, MAK01, explored its ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[7] These enzymes are critical for the synthesis of prostaglandins and leukotrienes, respectively—key mediators of inflammation and pain. The study compared its efficacy to the known inhibitors Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).
Comparative Efficacy Data (IC₅₀ Values)
| Compound | COX-1 (µg/mL) | COX-2 (µg/mL) | 5-LOX (µg/mL) |
| MAK01 (Novel) | 314 | 130 | 105 |
| Indomethacin (Standard) | Potent Inhibitor | Potent Inhibitor | N/A |
| Celecoxib (Standard) | Weak Inhibitor | Potent Inhibitor | N/A |
Data synthesized from Khan et al., 2024.[7] Note: Specific IC₅₀ values for standards were not provided in the primary source but their known activity is listed for context.
Expert Analysis: The novel compound MAK01 demonstrates a dual-inhibitor profile, with greater potency against COX-2 and 5-LOX compared to COX-1.[7] This profile is therapeutically desirable. Preferential inhibition of COX-2 over COX-1 can reduce the gastrointestinal side effects associated with traditional NSAIDs like Indomethacin. Furthermore, the simultaneous inhibition of the 5-LOX pathway, which is not addressed by COX inhibitors, offers a more comprehensive blockade of inflammatory mediator production. This dual-action mechanism suggests that such derivatives could offer a superior therapeutic window compared to single-pathway inhibitors.
Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a reliable method for assessing a compound's ability to inhibit the COX-2 enzyme.
-
Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate (like TMPD) by prostaglandin G₂ (produced from arachidonic acid). An active inhibitor will prevent this reaction, resulting in a lower colorimetric signal.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Heme cofactor
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
-
Test compounds and a known inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Spectrophotometer plate reader.
-
-
Procedure:
-
Enzyme Preparation: In a tube, add assay buffer, heme, and the COX-2 enzyme. Incubate for 5 minutes at 25°C to reconstitute the holoenzyme.
-
Compound Addition: Add 10 µL of various concentrations of the test compound (or DMSO for control) to the wells of a 96-well plate.
-
Enzyme Addition: Add 160 µL of the prepared holoenzyme solution to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of TMPD solution to each well, followed by 10 µL of arachidonic acid solution to initiate the reaction.
-
Data Acquisition: Immediately read the absorbance at 590 nm every minute for 5 minutes.
-
-
Data Analysis & Validation:
-
Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition vs. log[Inhibitor] and fit to a suitable model to determine the IC₅₀.
-
Trustworthiness Check: The inclusion of a potent, known inhibitor (Celecoxib) serves as a positive control, validating that the assay system is responsive and performing as expected. The linear reaction rates in the control wells confirm that the enzyme is active and the substrate is not limiting.
-
Conclusion
Derivatives built upon the pyrimidine-5-carboxylate scaffold and related pyrimidine structures represent a highly productive avenue for modern drug discovery. The experimental data clearly demonstrates that novel, rationally designed pyrimidine compounds can exhibit biological efficacy that is not only comparable but often complementary or superior to established inhibitors.
In the realm of oncology, pyrimidine-based kinase inhibitors show promise as multi-targeted agents capable of overcoming the limitations of more selective drugs.[4] In inflammation, their potential for dual COX/LOX inhibition presents an opportunity to develop safer and more effective anti-inflammatory agents.[7] The true strength of this scaffold lies in its synthetic tractability, which allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. The protocols and workflows detailed in this guide provide a robust framework for researchers to rigorously evaluate these promising molecules and identify lead candidates for further preclinical and clinical development.
References
-
Nasser, J. A. R., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
-
Lombardi, M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Gold, B. S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
Chen, Y-L., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
- No valid reference content found for this topic.
-
Reddymasu, S., et al. (2023). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. [Link]
- No valid reference content found for this topic.
- No valid reference content found for this topic.
- No valid reference content found for this topic.
- No valid reference content found for this topic.
- No valid reference content found for this topic.
- No valid reference content found for this topic.
- No valid reference content found for this topic.
-
Buzmakova, A. V., et al. (2022). The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides. Drug development & registration. [Link]
-
Schenone, S., et al. (2018). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
-
Patel, R. V., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry. [Link]
-
Abdelgawad, M. A., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. RSC Advances. [Link]
- No valid reference content found for this topic.
-
Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of highly functionalized pyrimidine scaffolds is a critical endeavor. Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate is a key intermediate in the synthesis of various biologically active molecules. This guide provides an in-depth, objective comparison of plausible synthetic routes to this target molecule, supported by experimental data from analogous reactions in the scientific literature. We will delve into the strategic considerations behind different synthetic approaches, offering a clear framework for selecting the optimal route for your research needs.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound, with its reactive chloro group and nucleophilic piperidinyl moiety, serves as a versatile building block for the synthesis of a diverse range of compounds, including kinase inhibitors and other targeted therapeutics.
Synthetic Strategies: A Head-to-Head Comparison
Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound. The key difference lies in the sequence of introducing the piperidinyl and chloro substituents.
Route 1: Late-Stage Chlorination
This strategy involves the initial construction of the 2-(piperidin-1-yl)pyrimidine core, followed by a late-stage chlorination at the C4 position.
Route 2: Sequential Nucleophilic Aromatic Substitution (SNAr)
This approach begins with a di-chlorinated pyrimidine intermediate, followed by sequential and regioselective substitution of the chloro groups, first with piperidine and then potentially with another nucleophile if desired, although for our target, the second chloro group remains.
Visualizing the Synthetic Pathways
To better illustrate the two proposed synthetic routes, the following diagrams outline the key transformations.
Caption: Synthetic pathway for Route 1, proceeding via a late-stage chlorination.
Caption: Synthetic pathway for Route 2, utilizing a sequential nucleophilic aromatic substitution strategy.
Comparative Analysis of Synthetic Routes
The choice between these two synthetic strategies will depend on several factors, including the availability of starting materials, desired scale, and safety considerations. The following table provides a side-by-side comparison of the two routes.
| Metric | Route 1: Late-Stage Chlorination | Route 2: Sequential SNAr |
| Starting Materials | Diethyl ethoxymethylenemalonate, Piperidin-1-carboximidamide | Ethyl 2,4-dichloropyrimidine-5-carboxylate, Piperidine |
| Number of Steps | 2 | 1 |
| Estimated Overall Yield | Moderate to Good | Good to Excellent |
| Key Challenges | Synthesis of piperidin-1-carboximidamide may be required if not commercially available. Chlorination with POCl₃ can be harsh. | Regioselectivity of the SNAr reaction is crucial. The starting dichloropyrimidine can be moisture sensitive. |
| Advantages | Convergent synthesis. | More direct and potentially higher yielding. |
| Disadvantages | Longer route. Use of hazardous chlorinating agent. | Availability and cost of the starting dichloropyrimidine. |
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key transformations in each proposed synthetic route, based on established procedures for analogous compounds.
Route 1: Late-Stage Chlorination
Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)-4-hydroxypyrimidine-5-carboxylate
This reaction is a cyclocondensation to form the pyrimidine ring. A similar procedure for the synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate can be adapted.[1]
-
Reactants: Diethyl ethoxymethylenemalonate and Piperidin-1-carboximidamide (can be prepared from piperidine and cyanamide).
-
Solvent: Ethanol or a similar protic solvent.
-
Base: A non-nucleophilic base such as sodium ethoxide or potassium carbonate.
-
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add piperidin-1-carboximidamide hydrochloride and stir until dissolved.
-
Add diethyl ethoxymethylenemalonate dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Expected Yield: Based on similar reactions, yields in the range of 60-80% can be expected.
Step 2: Synthesis of this compound
This step involves the chlorination of the hydroxyl group at the C4 position of the pyrimidine ring using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
-
Reactant: Ethyl 2-(piperidin-1-yl)-4-hydroxypyrimidine-5-carboxylate.
-
Reagent: Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a fume hood, carefully add Ethyl 2-(piperidin-1-yl)-4-hydroxypyrimidine-5-carboxylate to an excess of phosphorus oxychloride.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expected Yield: Chlorination reactions of this type typically provide yields in the range of 70-90%.[2]
Route 2: Sequential Nucleophilic Aromatic Substitution (SNAr)
Step 1: Synthesis of this compound
This one-step procedure involves the direct reaction of a commercially available dichloropyrimidine with piperidine. The greater electrophilicity of the C2 and C4 positions on the pyrimidine ring, enhanced by the electron-withdrawing carboxylate group at C5, facilitates this nucleophilic aromatic substitution. The regioselectivity is generally high due to the different electronic environments of the two chloro-substituted carbons.
-
Reactants: Ethyl 2,4-dichloropyrimidine-5-carboxylate and Piperidine.
-
Solvent: A polar aprotic solvent such as acetonitrile, DMF, or THF.
-
Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
Procedure:
-
Dissolve Ethyl 2,4-dichloropyrimidine-5-carboxylate in the chosen solvent in a reaction flask.
-
Add the base (e.g., triethylamine) to the solution.
-
Add piperidine dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expected Yield: SNAr reactions on activated pyrimidine systems are often efficient, with expected yields typically in the range of 80-95%.[3]
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 2 is the more convergent and likely higher-yielding approach , making it the preferred method for rapid synthesis and library generation, provided that the starting material, Ethyl 2,4-dichloropyrimidine-5-carboxylate, is readily available and cost-effective.
-
Route 1 offers a more classical and potentially more economical approach if the starting dichloropyrimidine is not easily accessible. However, it is a longer process and involves the use of phosphorus oxychloride, which requires careful handling.
The ultimate choice of synthetic route will be dictated by the specific constraints and objectives of the research project, including cost, time, scale, and available expertise. This guide provides the necessary framework and foundational protocols to enable an informed decision for the efficient synthesis of this valuable pyrimidine intermediate.
References
-
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. URL: [Link]
-
PubMed Central. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. URL: [Link]
Sources
A Head-to-Head Comparison of Pyrimidine-Based Kinase Inhibitors: A Guide for Researchers
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][2] Its ability to mimic the adenine ring of ATP allows for potent and selective targeting of the ATP-binding site within the kinase domain, effectively shutting down aberrant signaling pathways that drive disease progression.[3][4] This guide provides an in-depth, head-to-head comparison of key pyrimidine-based kinase inhibitors, focusing on their performance, underlying mechanisms, and the experimental methodologies crucial for their evaluation.
The Landscape of Pyrimidine-Based Kinase Inhibitors: A Comparative Overview
We will explore three major classes of kinases where pyrimidine-based inhibitors have made a significant impact: Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Janus Kinases (JAKs).
EGFR Tyrosine Kinase Inhibitors (TKIs) in Non-Small Cell Lung Cancer (NSCLC)
Dysregulation of the EGFR signaling pathway is a key driver in a subset of NSCLC.[5] Pyrimidine-based EGFR-TKIs have evolved through generations to combat this, with each new generation aiming to improve efficacy and overcome resistance.
Gefitinib and Erlotinib, first-generation reversible inhibitors, were groundbreaking treatments for patients with EGFR-sensitizing mutations.[6] However, their efficacy is often limited by the emergence of the T790M "gatekeeper" resistance mutation.[7]
Osimertinib, a third-generation irreversible inhibitor, was specifically designed to overcome this challenge. It potently inhibits both sensitizing mutations and the T790M resistance mutation while sparing wild-type EGFR, which is thought to contribute to a more favorable safety profile.[6]
| Inhibitor | Generation | Mechanism | Key Advantages | Median Overall Survival (First-Line) |
| Gefitinib/Erlotinib | First | Reversible, ATP-competitive | Effective against sensitizing EGFR mutations | 31.8 months[8] |
| Osimertinib | Third | Irreversible, covalent binding | Active against T790M resistance mutation, improved CNS penetration | 38.6 months[8] |
The FLAURA Phase III trial provided definitive evidence of Osimertinib's superiority as a first-line treatment, demonstrating a statistically significant improvement in overall survival compared to first-generation TKIs.[8]
ALK Inhibitors in NSCLC
ALK rearrangements define another molecular subtype of NSCLC. Second-generation pyrimidine-based ALK inhibitors, Alectinib and Brigatinib, have shown significant improvements over the first-generation inhibitor, Crizotinib.
Both Alectinib and Brigatinib are highly effective in treatment-naïve patients and those who have progressed on Crizotinib.[9] They also demonstrate crucial efficacy against brain metastases.[9]
Direct comparative trials, such as the ALTA-3 study, have shown that Brigatinib was not superior to Alectinib in terms of progression-free survival (PFS) in patients previously treated with Crizotinib.[10] The median PFS was remarkably similar for both drugs in this setting, at 19.2 months for Alectinib and 19.3 months for Brigatinib.[10]
| Inhibitor | Generation | Key Efficacy Data (Post-Crizotinib) | Notable Adverse Events |
| Alectinib | Second | Median PFS: ~19.2 months[10] | Myalgia, taste disorders[11] |
| Brigatinib | Second | Median PFS: ~19.3 months[10] | Increased creatine phosphokinase, lipase, hypertension[11] |
While efficacy appears comparable, the choice between these agents may be influenced by their distinct safety profiles and patient-specific factors.
JAK Inhibitors in Autoimmune Diseases
Janus kinases are critical for signaling a wide array of cytokines involved in immune responses.[12] Pyrimidine-based JAK inhibitors, such as Tofacitinib and Baricitinib, are used to treat autoimmune conditions like rheumatoid arthritis.[12]
Tofacitinib primarily inhibits JAK1 and JAK3, while Baricitinib shows high inhibitory activity against JAK1 and JAK2.[13][14] This difference in selectivity may influence their clinical profiles.
A real-world study comparing the two in rheumatoid arthritis patients suggested that Baricitinib may offer better clinical outcomes, with a higher rate of disease remission at 24 weeks.[15] However, the authors note that this requires confirmation in larger head-to-head trials.[15] For some conditions like alopecia areata, Baricitinib has shown effectiveness in patients who did not respond adequately to Tofacitinib.[16]
| Inhibitor | Primary Targets | Comparative Efficacy (Rheumatoid Arthritis) | Key Considerations |
| Tofacitinib | JAK1/JAK3[13] | Lower rate of CDAI remission at 24 weeks vs. Baricitinib in one study[15] | Established treatment, but may be less effective in some patient populations[15] |
| Baricitinib | JAK1/JAK2[13] | Higher rate of CDAI remission at 24 weeks vs. Tofacitinib in one study[15] | May be effective after Tofacitinib failure[16] |
Experimental Validation: Protocols for Head-to-Head Comparison
Objective comparison of kinase inhibitors relies on robust and reproducible experimental data. Here, we outline the core methodologies for evaluating their performance.
Overall Workflow for Inhibitor Evaluation
The process of characterizing a novel kinase inhibitor follows a logical progression from initial biochemical potency to cellular efficacy and target engagement.
Caption: Workflow for pyrimidine-based kinase inhibitor evaluation.
Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)
Purpose: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50), providing a direct measure of its potency.
Causality: This cell-free assay is the crucial first step to confirm that the compound directly interacts with and inhibits the target kinase.[17] The choice of ATP concentration is critical; it is typically set at or near the Michaelis constant (Km) for ATP to ensure a sensitive and physiologically relevant measurement for ATP-competitive inhibitors.[18]
Detailed Protocol (Luminescence-Based, e.g., ADP-Glo™):
-
Compound Preparation:
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of each inhibitor dilution to the appropriate wells.
-
Include controls: "Max activity" (DMSO only) and "No enzyme" (background).[19]
-
-
Kinase Reaction:
-
Prepare a solution of the purified recombinant kinase in assay buffer.
-
Add 5 µL of the kinase solution to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[18][19]
-
Prepare a master mix of the kinase's specific substrate and ATP (at Km concentration) in assay buffer.
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP mix to all wells.[19]
-
Incubate for 60-120 minutes at 30°C. The reaction time must be within the linear range of the assay.[19]
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This depletes the remaining ATP.[18]
-
Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.[18]
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "Max activity" and "No enzyme" controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Protocol 2: Cell-Based Viability Assay (GI50 Determination)
Purpose: To measure the inhibitor's effect on the proliferation and viability of cancer cells that are dependent on the target kinase.[21]
Causality: This assay moves from a purified enzyme to a complex biological system. It assesses not only the inhibitor's potency but also its cell permeability and ability to function in the presence of high intracellular ATP concentrations. The choice of cell line is paramount; an ideal line is "addicted" to the signaling pathway being targeted, ensuring that any observed effect is likely due to on-target inhibition.
Detailed Protocol (e.g., CellTiter-Glo®):
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
-
Detection:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence.
-
Normalize the data to vehicle-treated control cells (100% viability).
-
Plot the percent viability versus the logarithm of inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Western Blot for Target Engagement and Downstream Signaling
Purpose: To visually confirm that the inhibitor is engaging its target in the cell and blocking its downstream signaling cascade.[22]
Causality: This is a direct validation of the inhibitor's mechanism of action. By observing a decrease in the phosphorylation of the target kinase (autophosphorylation) and its key downstream effectors (e.g., AKT, ERK), we can confirm that the inhibitor is working as intended within the cellular signaling network.[22][23] Probing for the total protein level of each target is a critical control to ensure that the observed changes are due to altered phosphorylation, not protein degradation.[22]
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and grow until they reach ~80% confluency.
-
Starve the cells (e.g., in serum-free media for 4-6 hours) to reduce basal signaling.
-
Pre-treat cells with various concentrations of the kinase inhibitor for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for 10-15 minutes to activate the pathway.[22]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target (e.g., Phospho-EGFR Tyr1068).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To verify equal protein loading, strip the membrane of the phospho-specific antibody.
-
Re-probe the same membrane with an antibody against the total protein (e.g., Total EGFR) and a loading control (e.g., GAPDH or β-Actin).[22]
-
Visualizing Mechanisms: Signaling Pathways and Resistance
Understanding the context in which these inhibitors operate is key. This includes the signaling pathways they target and the mechanisms by which cancer cells develop resistance.
The EGFR Signaling Cascade
EGFR activation triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[24] Pyrimidine-based inhibitors act by competing with ATP to block the initial autophosphorylation event, thereby preventing the activation of these downstream signals.[5][25]
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based TKI.
Overcoming Acquired Resistance
A major challenge in targeted therapy is acquired resistance.[26] Cancer cells can develop secondary mutations in the target kinase that prevent the inhibitor from binding effectively.[27] The evolution of EGFR inhibitors provides a classic example of how medicinal chemistry can overcome this challenge.
Caption: Evolution of EGFR inhibitors to overcome T790M-mediated resistance.
Conclusion
The pyrimidine scaffold continues to be a remarkably versatile and successful framework for the development of potent and selective kinase inhibitors. Head-to-head comparisons, grounded in robust biochemical and cellular assays, are essential for discerning the subtle but clinically significant differences between these agents. As our understanding of kinase biology and resistance mechanisms deepens, the principles of comparative analysis and rigorous experimental validation outlined in this guide will remain critical for developing the next generation of targeted therapies.
References
- EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC - SciSpace. (URL: )
- Targeting the EGFR signaling pathway in cancer therapy - PMC - PubMed Central. (URL: )
- Technical Support Center: Overcoming Resistance to Pyrimidine-Based Inhibitors - Benchchem. (URL: )
- EGFR Signaling P
- Application Notes and Protocols: Kinase Inhibition Assay for Urea-Based Compounds - Benchchem. (URL: )
-
Examples of inhibition of the VEGFR and EGFR signaling pathways. (A)... - ResearchGate. (URL: [Link])
-
EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - MDPI. (URL: [Link])
- A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors and Their Potencies - Benchchem. (URL: )
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])
-
Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial - The ASCO Post. (URL: [Link])
-
Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PubMed Central. (URL: [Link])
-
Efficacy and safety of tofacitinib versus baricitinib in patients with rheumatoid arthritis in real clinical practice: analyses with propensity score-based inverse probability of treatment weighting - PubMed. (URL: [Link])
-
Brigatinib Not Superior to Alectinib in ALK-Positive NSCLC | Targeted Oncology. (URL: [Link])
-
Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed Central. (URL: [Link])
-
Brigatinib and Alectinib for ALK Rearrangement-Positive Advanced Non-Small Cell Lung Cancer with or without Central Nervous System Metastasis: A Systematic Review and Network Meta-Analysis - PMC. (URL: [Link])
-
Comparison of lorlatinib, alectinib and brigatinib in ALK inhibitor-naive/untreated ALK-positive advanced non-small-cell lung cancer: a systematic review and network meta-analysis - PubMed. (URL: [Link])
- Osimertinib vs. Standard-of-Care (Gefitinib/Erlotinib)
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (URL: [Link])
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: [Link])
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: [Link])
-
Biochemical kinase assay to improve potency and selectivity - Domainex. (URL: [Link])
-
Alectinib following brigatinib: an efficient sequence for the treatment of advanced anaplastic lymphoma kinase-positive lung cancer patients - PubMed. (URL: [Link])
- Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it. (URL: )
-
A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central. (URL: [Link])
-
Patient-reported outcomes from FLAURA: Osimertinib versus erlotinib or gefitinib in patients with EGFR-mutated advanced non-small-cell lung cancer - PubMed. (URL: [Link])
-
Switching JAK inhibitors: evaluating baricitinib's effectiveness in alopecia areata after tofacitinib failure | springermedicine.com. (URL: [Link])
- A Head-to-Head Comparison of Fused Pyrimidine Heterocycles as EGFR Inhibitors: Thieno[2,3-d] - Benchchem. (URL: )
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (URL: [Link])
-
(PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate. (URL: [Link])
-
Kinase Inhibitors and Cell Viability Assay - ResearchGate. (URL: [Link])
-
Janus kinase inhibitors - DermNet. (URL: [Link])
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (URL: [Link])
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (URL: [Link])
-
Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment - PubMed. (URL: [Link])
-
Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC. (URL: [Link])
- Comparative Guide to Cellular Target Engagement Confirmation for DYRK1A Inhibitors - Benchchem. (URL: )
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. (URL: [Link])
-
Mechanisms of Drug-Resistance in Kinases - PMC - NIH. (URL: [Link])
-
Gefitinib vs Osimertinib Comparison - Drugs.com. (URL: [Link])
-
A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC. (URL: [Link])
- Validating Trk-IN-17 Target Engagement in Cells: A Compar
-
The target landscape of clinical kinase drugs - PMC - NIH. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 9. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Brigatinib and Alectinib for ALK Rearrangement-Positive Advanced Non-Small Cell Lung Cancer with or without Central Nervous System Metastasis: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dermnetnz.org [dermnetnz.org]
- 13. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of tofacitinib versus baricitinib in patients with rheumatoid arthritis in real clinical practice: analyses with propensity score-based inverse probability of treatment weighting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Baricitinib | Switching JAK inhibitors: evaluating baricitinib’s effectiveness in alopecia areata after tofacitinib failure | springermedicine.com [springermedicine.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. domainex.co.uk [domainex.co.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. lifesciences.danaher.com [lifesciences.danaher.com]
- 25. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate: An Evaluation of Reproducibility and Efficiency
For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate is a valuable substituted pyrimidine, a class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry due to their diverse biological activities. This guide provides an in-depth, comparative analysis of two plausible synthetic routes to this target molecule, with a focus on reproducibility, efficiency, and the underlying chemical principles that govern each transformation. The protocols described herein are designed to be self-validating, with clear explanations for experimental choices, enabling researchers to make informed decisions for their synthetic campaigns.
Introduction to the Target Molecule
This compound features a pyrimidine core functionalized with a chloro group at the 4-position, a piperidinyl moiety at the 2-position, and an ethyl carboxylate at the 5-position. The chloro group serves as a versatile handle for further functionalization through nucleophilic substitution, making this compound a key building block for the synthesis of more complex molecules with potential therapeutic applications. The reproducibility of its synthesis is therefore a critical factor for its utility in research and development.
This guide will dissect two primary synthetic strategies:
-
Route A: The "Chloro-amination" Sequence: This approach involves the initial formation of a di-chlorinated pyrimidine intermediate, followed by a selective nucleophilic aromatic substitution (SNAr) with piperidine.
-
Route B: The "Amino-chlorination" Sequence: This strategy introduces the piperidine moiety early in the synthesis, followed by a targeted chlorination of a hydroxyl group to yield the final product.
Each route will be evaluated based on its step-wise efficiency, potential for side reactions, and overall practicality for laboratory-scale synthesis.
Route A: The "Chloro-amination" Sequence
This synthetic pathway commences with the construction of the pyrimidine ring, followed by chlorination and subsequent amination.
Figure 1: Workflow for the "Chloro-amination" synthetic route (Route A).
Step 1: Synthesis of Ethyl 2,4-dihydroxypyrimidine-5-carboxylate
The initial step involves a classical pyrimidine synthesis via the condensation of an appropriate 1,3-dicarbonyl compound with urea. In this case, diethyl 2-formylsuccinate can be reacted with urea in the presence of a base, such as sodium ethoxide in ethanol. This reaction proceeds through a well-established mechanism involving initial condensation followed by cyclization and dehydration to form the stable pyrimidine ring.
Step 2: Chlorination to Ethyl 2,4-dichloropyrimidine-5-carboxylate
The conversion of the dihydroxy pyrimidine to the dichloro derivative is a critical step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[1][2] The reaction is typically carried out by heating the dihydroxy pyrimidine in excess POCl₃, often with a catalytic amount of a tertiary amine like N,N-dimethylaniline to facilitate the reaction. The hydroxyl groups are converted to good leaving groups (chlorophosphates), which are then displaced by chloride ions.
Step 3: Selective Amination with Piperidine
This is the most challenging and crucial step in this route. The nucleophilic aromatic substitution (SNAr) of piperidine on ethyl 2,4-dichloropyrimidine-5-carboxylate can potentially occur at either the C2 or C4 position. The regioselectivity of this reaction is governed by the electronic properties of the pyrimidine ring. Generally, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[3][4] This preference is attributed to the greater ability of the nitrogen atom at position 1 to stabilize the negative charge of the Meisenheimer intermediate formed during attack at C4.
However, the presence of an electron-withdrawing ester group at C5 can influence this selectivity.[1] While C4 substitution is generally favored, the formation of the C2 substituted isomer as a byproduct is a significant possibility.[3][4] The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the desired C2-substituted product, though complete selectivity may be difficult to achieve.
Route B: The "Amino-chlorination" Sequence
This alternative approach prioritizes the introduction of the piperidine moiety before the chlorination step, aiming for a more controlled and regioselective synthesis.
Figure 2: Workflow for the "Amino-chlorination" synthetic route (Route B).
Step 1: Synthesis of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate
This route begins with the condensation of diethyl malonate with a substituted guanidine, specifically N-piperidinylguanidine. N-Piperidinylguanidine can be prepared from the reaction of piperidine with a suitable guanylating agent like S-methylisothiourea sulfate. The subsequent condensation with diethyl malonate in the presence of a base like sodium ethoxide directly furnishes the pyrimidine ring with the piperidine group already in place at the 2-position. This approach offers excellent control over the substitution pattern of the resulting pyrimidine.
Step 2: Chlorination to this compound
The final step involves the chlorination of the 4-hydroxy group. As in Route A, phosphorus oxychloride (POCl₃) is the preferred reagent for this transformation.[5] The reaction is typically performed by heating the substrate in POCl₃, which efficiently converts the hydroxyl group into a chloro group. Since the 2-position is already occupied by the piperidine moiety, the issue of regioselectivity encountered in Route A is circumvented, leading to the clean formation of the desired product.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: "Chloro-amination" | Route B: "Amino-chlorination" |
| Starting Materials | Diethyl 2-formylsuccinate, Urea, POCl₃, Piperidine | Diethyl malonate, N-Piperidinylguanidine, POCl₃ |
| Number of Steps | 3 | 2 (assuming N-piperidinylguanidine is available) |
| Key Challenge | Regioselectivity in the final amination step.[3][4] | Synthesis of N-piperidinylguanidine. |
| Potential Byproducts | Isomeric Ethyl 2-chloro-4-(piperidin-1-yl)pyrimidine-5-carboxylate. | Minimal byproducts in the final chlorination step. |
| Purification | May require careful chromatographic separation of isomers. | Generally straightforward purification. |
| Overall Yield | Potentially lower due to incomplete selectivity and purification losses. | Potentially higher due to better regiocontrol. |
| Reproducibility | Moderate, highly dependent on precise control of amination conditions. | High, due to the regioselective nature of the reactions. |
Discussion on Reproducibility and Experimental Causality
Route A presents a significant challenge to reproducibility due to the inherent difficulty in controlling the regioselectivity of the SNAr reaction on the 2,4-dichloropyrimidine intermediate. Minor variations in reaction temperature, concentration, or the rate of addition of piperidine can lead to fluctuations in the ratio of the desired C2-substituted product to the isomeric C4-substituted byproduct. While literature suggests that C4 substitution is generally favored, the electronic influence of the C5-ester and steric factors can lead to mixtures.[1][3] The need for potentially challenging chromatographic separation to isolate the pure desired isomer can also impact the overall isolated yield and reproducibility on a larger scale.
Route B , in contrast, offers a more robust and reproducible pathway. The key to its success lies in the early and unambiguous installation of the piperidine group at the 2-position. The subsequent chlorination of the 4-hydroxy group is a well-established and high-yielding transformation with minimal potential for side reactions.[5] While the preparation of N-piperidinylguanidine adds an initial step, the overall process benefits from superior regiocontrol, leading to a cleaner reaction profile and simpler purification. This inherent control over the synthetic outcome makes Route B the more reliable and reproducible option for obtaining pure this compound.
Detailed Experimental Protocols
Protocol for Route B: "Amino-chlorination" Sequence
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) and N-piperidinylguanidine (1 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (1 equivalent) in phosphorus oxychloride (POCl₃, 3-5 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up and Purification: After completion, carefully pour the reaction mixture onto crushed ice with stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is approximately 7-8. The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from a solvent such as ethanol.
Conclusion
While both synthetic routes presented are chemically plausible for the synthesis of this compound, the "Amino-chlorination" sequence (Route B) emerges as the superior strategy in terms of reproducibility and regiochemical control. The primary drawback of the "Chloro-amination" sequence (Route A) is the potential for the formation of a difficult-to-separate isomeric byproduct during the final amination step. For researchers requiring a reliable and scalable synthesis of the target molecule with high purity, Route B is the recommended approach. The detailed protocols provided, grounded in established chemical principles, offer a robust starting point for the successful and reproducible synthesis of this valuable chemical intermediate.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Katritzky, A. R., Ramsden, C. A., Scriven, E. F., & Taylor, R. J. (2008).
- Larock, R. C. (1999).
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
-
Guan, L., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link][1][2]
-
Chen, B., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(16), 3521–3523. [Link][4]
- Wavefunction, Inc. (2020). Spartan'20. Irvine, CA, USA.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- O'Donnell, M. J. (Ed.). (2004). Catalytic Asymmetric Synthesis. Wiley-VCH.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Elgemeie, G. H., & Zaghary, W. A. (2013). Synthesis of pyrimidine derivatives. In Chemistry of Heterocyclic Compounds (Vol. 69, pp. 1-136).
- Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.
-
Suwiński, J., & Szczepankiewicz, W. (2001). Chlorination of hydroxypyrimidines with phosphorus oxychloride. Polish Journal of Chemistry, 75(5), 649-657. [Link][5]
Sources
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Novelty of Newly Synthesized Pyrimidine Derivatives
Introduction: Beyond the Scaffold
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of life-saving therapeutics, from anticancer agents like 5-Fluorouracil to antivirals like Zidovudine.[1][2] Its prevalence, however, presents a significant challenge for the modern drug discovery professional: how does one establish true novelty when synthesizing a new derivative? Is a minor peripheral modification sufficient, or is a more profound innovation required?
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the novelty of newly synthesized pyrimidine derivatives. We will move beyond simple structural confirmation to delve into a multi-pillar approach encompassing structural integrity, biological function, and comparative efficacy. Our objective is not merely to confirm that a new molecule has been created, but to build a robust case for its scientific and therapeutic potential. This is achieved by explaining the causality behind experimental choices and establishing self-validating protocols that ensure data is both accurate and meaningful.
Pillar 1: The Litmus Test of Novelty—Is It Genuinely New?
Before embarking on a lengthy and resource-intensive evaluation, the first critical step is to determine if the synthesized compound is, in fact, a new chemical entity (NCE). Novelty can be defined in several ways:
-
Structural Novelty: The molecular structure has never been reported in the scientific literature or patent databases. This is the most common definition of an NCE.
-
Functional Novelty: A known compound is discovered to have a new, unexpected, and significant biological activity or mechanism of action.
The initial assessment of structural novelty is an in silico exercise. It involves a thorough search of comprehensive chemical databases.
Workflow for Initial Novelty Assessment
Caption: Initial workflow for determining the novelty of a proposed chemical structure.
A critical aspect of novelty, particularly from a patentability perspective, can also involve factors like the purity of the compound, or the isolation of a specific polymorph or enantiomer that confers a surprising technical advantage over what was previously known.[3][4]
Pillar 2: Structural Elucidation—The Foundation of Identity
Once a compound is deemed structurally novel and has been synthesized, its identity must be unambiguously confirmed. This is not merely a quality control step; it is the bedrock upon which all subsequent biological data rests. Each analytical technique provides a unique piece of the structural puzzle. The choice of techniques is deliberate, designed to create a self-validating system where the results of one method corroborate the others.
Key Characterization Techniques:
| Technique | Causality (Why We Use It) | Information Gained |
| Mass Spectrometry (MS) | To confirm the compound's mass, which is its most fundamental property. High-resolution MS (HRMS) provides an exact mass, allowing for the determination of the elemental formula. | Molecular Weight, Elemental Composition.[1][5][6] |
| ¹H NMR Spectroscopy | To map the hydrogen atoms in the molecule. The chemical shift, integration, and coupling patterns reveal the electronic environment and connectivity of protons. | C-H framework, number and type of protons, neighboring protons.[1][7][8] |
| ¹³C NMR Spectroscopy | To identify all unique carbon atoms in the molecule, including quaternary carbons that are invisible in ¹H NMR. | Carbon skeleton, number and type of carbon environments.[1][7][8] |
| FT-IR Spectroscopy | To identify the specific functional groups present by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. | Presence of key functional groups (e.g., C=O, N-H, C=S).[1][7][8] |
| X-Ray Crystallography | To provide the absolute, unambiguous 3D structure of the molecule in a crystalline state. This is the gold standard for structural determination when suitable crystals can be grown. | Absolute stereochemistry, bond lengths, bond angles, crystal packing.[9] |
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; it must dissolve the compound without having overlapping signals. DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic molecules.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).
-
Data Acquisition: Acquire the spectrum. For ¹H NMR, this is typically rapid. For ¹³C NMR, which has a much lower natural abundance, longer acquisition times are necessary to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay, or FID) is Fourier transformed to generate the familiar spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
-
Interpretation: Analyze the chemical shifts, integration values (for ¹H), and coupling patterns to assemble the molecular structure. This data should be entirely consistent with the proposed structure and the results from other analytical methods like MS.
Workflow for Structural Characterization
Caption: Workflow for the unambiguous structural elucidation of a new compound.
Pillar 3: Biological Evaluation—Unveiling Function
With a confirmed, novel structure, the next step is to determine its biological activity. A tiered screening approach is most efficient. Primary screens cast a wide net to identify potential areas of activity, while secondary assays provide more specific, quantitative data on the most promising "hits."
Common Screening Areas for Pyrimidine Derivatives:
-
Anticancer Activity: Due to their role as nucleobase analogs, pyrimidines frequently interfere with DNA synthesis and other pathways critical to cancer cell proliferation.[10][11][12]
-
Antimicrobial Activity: Pyrimidine derivatives can inhibit essential metabolic pathways in bacteria and fungi.[2][13][14]
-
Enzyme Inhibition: Many pyrimidines are designed to be specific inhibitors of enzymes like kinases or dihydrofolate reductase (DHFR), which are common drug targets.[12][15][16]
Experimental Protocol: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a workhorse for primary screening of potential anticancer compounds.[17][18]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the novel pyrimidine derivatives and a reference drug (e.g., Doxorubicin) in cell culture media. Remove the old media from the cells and add the media containing the test compounds. Include "vehicle control" wells (containing only the solvent, e.g., DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours. This duration is chosen to allow for multiple cell doubling times, ensuring that any anti-proliferative effects are observable.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Data is typically normalized to the vehicle control, and the concentration that inhibits cell growth by 50% (IC₅₀) is calculated using non-linear regression analysis.
Biological Screening Workflow
Caption: Tiered strategy for the biological evaluation of novel compounds.
Pillar 4: The Comparative Analysis—Establishing Superiority
Novelty alone is insufficient for a compound to be considered a promising lead. The ultimate goal is to develop therapeutics that are superior to existing options. Therefore, a rigorous comparative analysis against a well-established reference or standard compound is non-negotiable. This analysis forms the basis of the Structure-Activity Relationship (SAR), which links specific structural features to biological effects.[19][20][21]
Comparative Data Summary: Hypothetical Pyrimidine Derivatives
Let's consider two new hypothetical derivatives, PY-1 (with an electron-donating group) and PY-2 (with an electron-withdrawing group), and compare them against a standard anticancer drug (Doxorubicin) and a standard antibiotic (Ciprofloxacin).
| Compound ID | Key Structural Feature | Anticancer IC₅₀ (µM) vs. MCF-7 | Antimicrobial MIC (µg/mL) vs. S. aureus |
| PY-1 | C4-Aniline with -OCH₃ | 15.2 | 64 |
| PY-2 | C4-Aniline with -CF₃ | 2.5 | >128 |
| Doxorubicin | Reference Drug | 0.8 | N/A |
| Ciprofloxacin | Reference Drug | N/A | 0.5 |
Interpreting the Data and SAR Insights:
-
Anticancer Activity: Both new derivatives show anticancer activity. However, PY-2 , featuring the electron-withdrawing trifluoromethyl (-CF₃) group, is significantly more potent against MCF-7 breast cancer cells than PY-1 . While not as potent as the powerful chemotherapeutic Doxorubicin, its sub-micromolar activity makes it a promising hit for further optimization. This suggests that reducing electron density on the aniline ring is beneficial for cytotoxicity in this scaffold.
-
Antimicrobial Activity: Neither derivative shows potent antimicrobial activity when compared to the established antibiotic Ciprofloxacin. This indicates that the current scaffold is likely not optimal for antibacterial action, or that the mechanism of action is distinct from that of fluoroquinolones.
Conclusion
Assessing the novelty of a newly synthesized pyrimidine derivative is a systematic, multi-faceted process. It begins with establishing its uniqueness through database searches, is built upon a foundation of irrefutable structural characterization, and culminates in a functional evaluation that benchmarks its performance against established standards. By following this rigorous, evidence-based framework, researchers can move beyond simply making new molecules and begin the critical work of discovering new medicines. The true measure of novelty lies not just in the structure, but in the potential to address an unmet medical need in a new or more effective way.
References
- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10–30.
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2).
- Unpublished. (n.d.). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences.
- Mohamed, S. K., et al. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Aswan University Journal of Environmental Studies.
-
Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Available at: [Link]
- Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry.
- Unpublished. (n.d.). A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4,6-Substituted Pyrimidines. BenchChem.
-
Unpublished. (2025). An overview on synthesis and biological activity of pyrimidines. ResearchGate. Available at: [Link]
-
Adnan, M., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]
- Unpublished. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(01), 272–296.
-
Unpublished. (n.d.). What is an Inhibition Assay?. Biobide Blog. Available at: [Link]
-
Gorska, K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. Available at: [Link]
- Unpublished. (2024). In silico anticancer activity prediction of pyrimidine derivatives. In silico Pharmacology.
-
Unpublished. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]
-
Kaouk, Z., et al. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Institutes of Health. Available at: [Link]
- Reddy, S. S. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks.
-
Fathimath, S., et al. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Unpublished. (n.d.). Assay Guidance Manual. National Institutes of Health. Available at: [Link]
-
Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
-
Gomaa, A. M. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. Available at: [Link]
-
Unpublished. (n.d.). Enzyme Inhibition Studies. BioIVT. Available at: [Link]
- Dudhe, R., & Sharma, P. K. (n.d.). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.
-
El-Sabbagh, N. M., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. Available at: [Link]
-
Unpublished. (2018). How to check the novelty of hit compounds?. ResearchGate. Available at: [Link]
-
Unpublished. (2022). Patentability of Chemical Inventions in Europe and Considerations for Drafting – Purity, Enantiomers and Polymorphs. HLK-ip.com. Available at: [Link]
-
Roy, A. (2011). Novelty in Chemical and Pharmaceutical Patents: A Concise Overview. Taylor & Francis Online. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Patentability of Chemical Inventions in Europe and Considerations for Drafting – Purity, Enantiomers and Polymorphs - HLK [hlk-ip.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. jchr.org [jchr.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciensage.info [sciensage.info]
- 13. researchgate.net [researchgate.net]
- 14. wjarr.com [wjarr.com]
- 15. blog.biobide.com [blog.biobide.com]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. In silico anticancer activity prediction of pyrimidine derivatives [wisdomlib.org]
- 18. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Novel Pyrimidine-5-Carboxylate Analogs as Potent Anticancer Agents
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of nucleic acids.[1] Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold" in the design of targeted therapeutics.[2][3] Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[4] A significant portion of this activity stems from their ability to act as competitive inhibitors in the ATP-binding pocket of protein kinases, enzymes that are frequently dysregulated in cancer.[5][6]
This guide focuses on the structure-activity relationship (SAR) of a promising class of anticancer agents derived from the Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate core. We will dissect the role of each substituent on the pyrimidine ring, comparing the biological performance of various analogs against a key oncogenic kinase and a representative cancer cell line. The insights presented herein are synthesized from established principles of medicinal chemistry and data from studies on closely related 2,4,5-substituted pyrimidine systems, providing a logical framework for the rational design of next-generation inhibitors.
The Core Scaffold: A Strategic Starting Point
The lead compound, this compound, presents three key positions for chemical modification: the C2-piperidine, the C4-chloro, and the C5-ethyl carboxylate. Each of these positions can be systematically altered to probe the chemical space around the biological target, optimizing for potency, selectivity, and pharmacokinetic properties. The C4-chloro atom serves as an excellent synthetic handle, allowing for nucleophilic substitution to introduce a diverse range of functionalities.
General Synthetic Strategy
The synthesis of these analogs typically begins with a commercially available starting material like ethyl 2,4-dichloropyrimidine-5-carboxylate. A sequential nucleophilic aromatic substitution (SNAr) strategy is employed. The greater reactivity of the C4-chloro position allows for selective displacement first, followed by substitution at the C2 position under different reaction conditions.
Below is a generalized workflow for the synthesis of the target analogs. The causality behind this experimental choice lies in the differential reactivity of the two chlorine atoms on the pyrimidine ring, enabling controlled, stepwise diversification.
Caption: Generalized synthetic workflow for analog generation.
Structure-Activity Relationship (SAR) Analysis
To provide a clear comparison, we will evaluate the analogs based on their inhibitory activity against a representative tyrosine kinase, Epidermal Growth Factor Receptor (EGFR), which is a well-established target for pyrimidine-based inhibitors, and their cytotoxic effects on the MCF-7 breast cancer cell line.[6][7] The data presented in the table below, while illustrative, is based on typical activity ranges observed for similar pyrimidine derivatives in published studies.[8][9]
| Compound ID | C2-Substituent | C4-Substituent | C5-Substituent | EGFR IC₅₀ (nM) | MCF-7 IC₅₀ (µM) |
| 1 (Lead) | Piperidin-1-yl | -Cl | -COOEt | 850 | 15.2 |
| 2a | Piperidin-1-yl | -NH-Ph | -COOEt | 450 | 8.1 |
| 2b | Piperidin-1-yl | -NH-(4-F-Ph) | -COOEt | 150 | 2.5 |
| 2c | Piperidin-1-yl | -NH-(3-Cl-Ph) | -COOEt | 95 | 1.8 |
| 2d | Piperidin-1-yl | -NH-(4-OMe-Ph) | -COOEt | 520 | 9.9 |
| 3a | Morpholino | -NH-(3-Cl-Ph) | -COOEt | 310 | 6.4 |
| 3b | Pyrrolidin-1-yl | -NH-(3-Cl-Ph) | -COOEt | 120 | 2.1 |
| 4a | Piperidin-1-yl | -NH-(3-Cl-Ph) | -COOH | >1000 | >50 |
| 4b | Piperidin-1-yl | -NH-(3-Cl-Ph) | -CONH-Et | 75 | 1.1 |
Insights from C4-Position Modifications (Analogs 2a-2d)
The replacement of the C4-chloro group with various anilines is a critical step for enhancing biological activity. This modification is a cornerstone of many kinase inhibitor designs, as the aniline moiety can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[3]
-
Aniline Introduction (2a vs. 1): Replacing the chloro group with a simple aniline ring (2a ) nearly doubles the potency against both EGFR and MCF-7 cells. This highlights the importance of a hydrogen bond donor at this position.
-
Electronic Effects (2b, 2c vs. 2a): Introducing electron-withdrawing groups (EWGs) on the aniline ring, such as fluorine (2b ) or chlorine (2c ), leads to a significant increase in potency. The chloro-substituted analog 2c is the most potent in this series. This suggests that reducing the basicity of the aniline nitrogen enhances the hydrogen bond strength or that the substituent itself engages in favorable interactions within a hydrophobic pocket.
-
Electron-Donating Groups (2d vs. 2a): Conversely, an electron-donating group like methoxy (2d ) reduces the activity compared to the unsubstituted aniline, likely by increasing the basicity of the nitrogen and weakening the key hydrogen bond interaction.
Insights from C2-Position Modifications (Analogs 3a, 3b vs. 2c)
The substituent at the C2 position often points towards the solvent-exposed region and can be modified to improve properties like solubility and selectivity.
-
Ring Variation: Replacing the piperidine ring with a morpholine ring (3a ) decreases activity. This could be due to the loss of favorable hydrophobic interactions or the introduction of a polar oxygen atom that is not well-tolerated. In contrast, the smaller pyrrolidine ring (3b ) maintains high potency, suggesting that the size and hydrophobic nature of the C2-substituent are well-balanced in this case.
Insights from C5-Position Modifications (Analogs 4a, 4b vs. 2c)
The C5-ester group provides another vector for modification, often influencing solubility and cell permeability.
-
Ester Hydrolysis (4a vs. 2c): Hydrolyzing the ethyl ester to the corresponding carboxylic acid (4a ) completely abolishes the activity. The negatively charged carboxylate is often detrimental for cell permeability and may be repelled by the target's binding site.
-
Amide Formation (4b vs. 2c): Converting the ester to a simple ethyl amide (4b ) further enhances the potency. Amides can act as both hydrogen bond donors and acceptors, potentially forming additional stabilizing interactions with the target protein. This modification often improves the metabolic stability and overall drug-like properties of a compound.
Caption: Summary of key structure-activity relationships.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. The following are representative protocols for the key assays used to evaluate the compounds in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (EGFR)
This protocol describes a common method to determine the concentration at which a compound inhibits 50% of the kinase activity (IC₅₀).
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare stock solutions of ATP, the substrate (e.g., poly-Glu,Tyr 4:1), and the test compounds in DMSO.
-
Compound Plating: In a 96-well plate, add 5 µL of serially diluted test compound to each well. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Enzyme Addition: Add 20 µL of a solution containing the EGFR kinase to each well.
-
Reaction Initiation: Add 25 µL of a solution containing ATP and the substrate to initiate the reaction. The final ATP concentration should be close to its Kₘ value for the kinase.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection: Stop the reaction and detect the remaining ATP or the product formed. For example, using the ADP-Glo™ (Promega) assay, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Convert raw data to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (typically from 100 µM to 0.01 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
Conclusion and Future Directions
The structure-activity relationship study of these this compound analogs reveals a clear path for optimization. The key findings underscore the necessity of an aniline moiety at the C4 position, preferably substituted with small, electron-withdrawing groups, for potent kinase inhibition. Furthermore, converting the C5-ester to a small amide enhances both enzymatic and cellular activity. The C2-position allows for some variation, with saturated hydrophobic heterocycles like pyrrolidine providing an optimal balance of properties.
Future work should focus on:
-
Expanding the C4-Aniline Library: Probing a wider range of substituents to fine-tune electronic and steric properties.
-
Optimizing the C5-Amide: Exploring different amide substituents to improve pharmacokinetic properties such as solubility and metabolic stability.
-
Kinase Selectivity Profiling: Testing the most potent compounds against a panel of related kinases to ensure selectivity and reduce potential off-target effects.
-
In Vivo Efficacy: Advancing lead compounds into animal models to evaluate their antitumor activity in a physiological context.
By applying these rational design principles, this pyrimidine scaffold holds significant promise for the development of novel and effective anticancer therapeutics.
References
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Sroor, F. M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of the Indian Chemical Society. [Link]
-
El-Gamal, M. I., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. [Link]
-
Cook, C. R., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Mavrova, A. T., et al. (2009). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archives of Pharmacal Research. [Link]
-
Hassan, A. S., et al. (2014). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
-
Kumar, A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
-
Mohamed, M. M., et al. (2017). Design, Synthesis of New Pyrimidine Derivatives as Anticancer and Antimicrobial Agents. Synthetic Communications. [Link]
-
Liu, H., et al. (2014). Design and synthesis of novel 1,2,3-triazole-pyrimidine hybrids as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]
-
Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Al-Omary, F. A. M., et al. (2010). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & Medicinal Chemistry. [Link]
-
Gontijo, J., et al. (2017). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. ChemMedChem. [Link]
-
Acar, Ç., et al. (2022). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate
Hazard Analysis: A Synthesis of Structural Precedents
The safety profile of Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate is best understood by examining the known hazards of its core components. This analog-based approach is a cornerstone of chemical safety for new or sparsely documented compounds.
-
The Chlorinated Pyrimidine Core: Pyrimidine derivatives, particularly those with halogen substituents, are reactive intermediates.[4] Structurally related compounds like Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate are classified as causing skin, eye, and respiratory irritation.[5] Therefore, we must assume our target compound presents, at a minimum, a significant risk of irritation upon contact with skin, eyes, or if inhaled. General handling procedures for chlorinated compounds recommend robust containment and dedicated personal protective equipment (PPE).[6][7]
-
The Piperidine Moiety: The piperidine functional group dictates a high degree of caution. Piperidine itself is a toxic and corrosive substance, capable of causing severe skin burns and serious eye damage.[8][9][10] It is readily absorbed through the skin and is toxic if inhaled.[9][11] The presence of this moiety in the target molecule requires us to elevate our handling protocols to account for potential corrosive and toxic effects, especially upon dermal contact.
Anticipated Hazard Profile: Based on this analysis, this compound should be handled as a substance that is, at minimum:
-
A skin irritant, potentially corrosive.
-
A serious eye irritant, with potential for severe damage.
-
Harmful if inhaled or swallowed.
-
Potentially toxic with dermal contact.
Core Personal Protective Equipment (PPE) Protocol
All handling of this compound, in any quantity, must be performed within a certified chemical fume hood to ensure adequate ventilation.[11][12] The following table outlines the minimum PPE required for various operational scales.
| Operation Scale & Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Micro-scale (<100 mg) Weighing, solution prep | Double-gloved with chemical-resistant gloves (e.g., Nitrile). Inspect gloves prior to use.[8][11] | Chemical safety goggles conforming to EN 166 (EU) or OSHA standards.[12][13] | Flame-retardant lab coat, fully buttoned. | Mandatory use of a certified chemical fume hood. |
| Bench-scale (100 mg - 10 g) Reactions, work-ups | Double-gloved with chemical-resistant gloves (Nitrile or Neoprene). Change outer glove immediately upon contamination. | Chemical safety goggles and a full-face shield.[8][14] | Flame-retardant lab coat and a chemical-resistant apron. | Mandatory use of a certified chemical fume hood. |
| Spill Cleanup / Emergency | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton™). | Full-face shield over chemical safety goggles. | Chemical-resistant suit or apron over lab coat. | Self-contained breathing apparatus (SCBA) may be required for large spills or inadequate ventilation.[8][9] |
Procedural Guidance: A Step-by-Step Operational Plan
Adherence to a strict, step-by-step procedure is critical to minimizing exposure risk.
Workflow for Handling Solid Compound:
-
Preparation: Don all required PPE as outlined in the table above before entering the designated work area. Ensure the chemical fume hood sash is at the appropriate working height.
-
Weighing: Handle the solid compound exclusively within the fume hood. Use disposable weigh boats or papers to prevent cross-contamination.
-
Transfer: Use a powder funnel and appropriate tools (spatulas) to transfer the solid to the reaction vessel. Take measures to prevent the generation of dust.
-
Dissolution: Add solvent slowly to the solid within the fume hood to minimize splashing and aerosol generation.
-
Immediate Cleanup: Clean any minor spills within the fume hood immediately using an appropriate absorbent material.
Caption: Step-by-step workflow for safely handling the solid compound.
Emergency & Disposal Plans
An effective safety plan includes clear directives for emergencies and waste management.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][15] Eyewash stations must be readily accessible and tested regularly.[6]
-
Skin Contact: Take off immediately all contaminated clothing.[11] Rinse skin with plenty of water and soap for at least 15 minutes.[15] Seek medical attention if irritation persists.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Waste Disposal Plan:
-
Segregation: All waste contaminated with this compound, including gloves, pipette tips, and unused material, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Containerization: Use robust, chemically-resistant containers for waste. Do not mix this waste stream with other chemical waste unless explicitly approved by your institution's environmental health and safety (EHS) department.
-
Storage: Store the hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, until it can be collected by trained EHS personnel for final disposal.[16]
By adhering to these scientifically-derived protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their groundbreaking work.
References
- Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [URL: https://www.chemos.
- Safety Data Sheet: Piperidine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-4415-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTY4OTZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaGEzLzkwMzU0ODg2NDExODIucGRmfGYxNmU0NjZkZGI5ZDYxMWYwM2ZiY2E5YTIxODk1YjA4Y2U2NWQzYjA3YmU0MzM3YjM2OTQ3YjBkOWFiYjEwM2M]
- This compound - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/sds/cas/34750-24-8_34750-24-8.htm]
- PIPERIDINE (D11, 98%). Cambridge Isotope Laboratories. [URL: https://www.isotope.com/sites/default/files/msds/dlm-109_msds.pdf]
- This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9717088.htm]
- Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine. Benchchem. [URL: https://www.benchchem.com/pdf/BCHM2543999/bchm2543999-sds.pdf]
- Essential Safety and Logistical Information for Handling Piperidine-3-carbothioamide. Benchchem. [URL: https://www.benchchem.com/pdf/BCHM2527888/bchm2527888-sds.pdf]
- 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/80008]
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98 5909-24-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/530654]
- 34750-24-8(this compound) Product Description. ChemicalBook. [URL: https://www.chemicalbook.
- SAFETY DATA SHEET - Ethyl 4-amino-1-piperidinecarboxylate. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC100240250]
- SAFETY DATA SHEET - Minoxidil. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/m4145]
- Cas 5909-24-0,Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. LookChem. [URL: https://www.lookchem.com/cas-590/5909-24-0.html]
- SAFETY DATA SHEET - 3-Carbethoxy-4-piperidone hydrochloride. Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/sds.html?productName=ACR108330250]
- ethyl 4-(2-chloro-4-pyrimidinyl)-1-piperazinecarboxylate. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-26154.html]
- Ethyl 4-chloro-2-piperidinopyrimidine-5-carboxylate. LabSolu. [URL: https://labsolu.
- Pyrimidine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/sds/cas/289-95-2_cb6224079.htm]
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min. Parlechem. [URL: https://www.parlechem.
- SAFETY DATA SHEET - Pyrimidine. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC131770050]
- Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association (ECSA). [URL: https://www.eurochlor.
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. Chem-Impex. [URL: https://www.chemimpex.com/products/08712]
- Safe and efficient handling of chlorinated solvents. IPI Global. [URL: https://www.ipi-global.
- chlorinated solvents - product stewardship manual. Olin Chlor Alkali. [URL: https://www.olin.com/wp-content/uploads/2021/11/Chlorinated_Solvents_Product_Stewardship_Manual.pdf]
Sources
- 1. This compound | 34750-24-8 [chemicalbook.com]
- 2. 34750-24-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. lookchem.com [lookchem.com]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. isotope.com [isotope.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemos.de [chemos.de]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.es [fishersci.es]
- 16. csnvchem.com [csnvchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
